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  • Product: 4-Ethyl-1,2-dimethylbenzene
  • CAS: 934-80-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Ethyl-1,2-dimethylbenzene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of 4-Ethyl-1,2-dimethylbenzene. The informa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of 4-Ethyl-1,2-dimethylbenzene. The information is curated for researchers, scientists, and professionals in drug development who require detailed data on this aromatic hydrocarbon.

Core Chemical Identity

4-Ethyl-1,2-dimethylbenzene, also known as 4-ethyl-o-xylene, is an organic compound classified as a substituted aromatic hydrocarbon.[1][2] Structurally, it is a benzene (B151609) ring substituted with one ethyl group and two methyl groups at positions 1, 2, and 4.[1] This compound is a member of the o-xylenes class of organic molecules.[1] It has been identified in natural sources such as corn and is found in feces, suggesting potential relevance as a biomarker for the consumption of certain foods.[3] Furthermore, it has been noted as a semiochemical involved in the chemical communication of the common marmoset (Callithrix jacchus).

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-Ethyl-1,2-dimethylbenzene is presented in the table below. This data is essential for understanding its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₁₀H₁₄[4][5]
Molecular Weight 134.22 g/mol [4][5]
IUPAC Name 4-Ethyl-1,2-dimethylbenzene[3]
CAS Number 934-80-5[4][6]
Appearance Colorless to light yellow/orange clear liquid[2]
Density 0.878 g/mL[4]
Boiling Point 190 °C[5]
Melting Point -67 °C[4]
Refractive Index 1.505[4]
InChI InChI=1S/C10H14/c1-4-10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3[6]
InChIKey SBUYFICWQNHBCM-UHFFFAOYSA-N[6]
SMILES CCc1ccc(C)c(C)c1[4]

Structural Information

The structural formula of 4-Ethyl-1,2-dimethylbenzene is fundamental to understanding its reactivity and interactions.

Caption: 2D structure of 4-Ethyl-1,2-dimethylbenzene with numbered positions.

Spectroscopic Analysis: Experimental Considerations

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining ¹H and ¹³C NMR spectra would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Ethyl-1,2-dimethylbenzene in about 0.6-0.7 mL of a deuterated solvent, commonly deuterochloroform (CDCl₃), in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra at room temperature. For ¹H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to yield the final spectrum.

Infrared (IR) Spectroscopy

The NIST Chemistry WebBook provides an infrared spectrum for 4-Ethyl-1,2-dimethylbenzene.[7] A general procedure to obtain such a spectrum is as follows:

  • Sample Preparation: As 4-Ethyl-1,2-dimethylbenzene is a liquid at room temperature, the spectrum can be obtained by placing a thin film of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample holder is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier-transformed to produce the infrared spectrum.

  • Data Analysis: The spectrum, typically plotted as transmittance versus wavenumber (cm⁻¹), is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

The NIST Chemistry WebBook also contains the mass spectrum of this compound, likely obtained through electron ionization (EI).[8] A general workflow for this analysis is:

  • Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities, or through direct injection.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV for EI), leading to the formation of a molecular ion (M⁺) and various fragment ions.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Logical Relationship Diagram

The following diagram illustrates the logical workflow for the characterization of 4-Ethyl-1,2-dimethylbenzene, from its synthesis or isolation to its structural elucidation and purity assessment.

G cluster_synthesis Synthesis / Isolation cluster_purification Purification cluster_analysis Structural & Purity Analysis cluster_characterization Characterization synthesis Synthesis of 4-Ethyl-1,2-dimethylbenzene distillation Distillation synthesis->distillation isolation Isolation from Natural Source chromatography Chromatography isolation->chromatography nmr NMR Spectroscopy (¹H, ¹³C) distillation->nmr ir IR Spectroscopy distillation->ir ms Mass Spectrometry distillation->ms gc Gas Chromatography distillation->gc chromatography->nmr chromatography->ir chromatography->ms chromatography->gc structure Structural Elucidation nmr->structure ir->structure ms->structure purity Purity Assessment gc->purity

Caption: Workflow for the chemical analysis of 4-Ethyl-1,2-dimethylbenzene.

Safety and Handling

4-Ethyl-1,2-dimethylbenzene is a flammable liquid and vapor. It may be harmful if swallowed or inhaled and can cause skin and eye irritation. Prolonged or repeated exposure may cause damage to organs. It is important to handle this chemical in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses. Keep away from heat, sparks, and open flames.

This guide provides a foundational understanding of 4-Ethyl-1,2-dimethylbenzene. For more detailed information, including specific spectroscopic data and safety data sheets, it is recommended to consult the resources cited.

References

Exploratory

physical properties of 4-ethyl-o-xylene

An In-depth Technical Guide to the Physical Properties of 4-Ethyl-o-xylene For Researchers, Scientists, and Drug Development Professionals Introduction 4-Ethyl-o-xylene, also known as 4-ethyl-1,2-dimethylbenzene, is an a...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 4-Ethyl-o-xylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-o-xylene, also known as 4-ethyl-1,2-dimethylbenzene, is an aromatic hydrocarbon with the chemical formula C10H14.[1][2][3][4][5] It is a member of the toluene (B28343) family of compounds.[2][6] As a substituted xylene isomer, its physical properties are of significant interest in various fields, including organic synthesis, materials science, and as a potential solvent. This guide provides a comprehensive overview of its core physical characteristics, supported by experimental data and general methodologies for their determination.

Core Physical Properties

The are summarized in the table below, providing a clear reference for its fundamental characteristics.

PropertyValueUnits
Molecular Formula C10H14-
Molecular Weight 134.22 g/mol
CAS Number 934-80-5-
Appearance Colorless to light yellow/orange clear liquid-
Melting Point -67°C
Boiling Point 190°C
Density / Specific Gravity 0.88 (at 20°C)g/cm³
Refractive Index 1.50 - 1.504-
Flash Point 38 - 52°C
Water Solubility Insoluble (12.7 mg/L at 25°C)-

References:[1][2][3][4][6][7][8]

Detailed Physical Characteristics

Appearance 4-Ethyl-o-xylene is a clear liquid that can range from colorless to a light yellow or light orange hue.[2][4][7] Like many aromatic hydrocarbons, it is nonpolar.[9][10]

Melting and Boiling Points The compound has a melting point of -67 °C and a boiling point of 190 °C.[3][6][7][8] These thermal properties are crucial for its handling, storage, and application in various chemical processes.

Density and Refractive Index The specific gravity of 4-ethyl-o-xylene is approximately 0.88 at 20°C, indicating it is less dense than water.[7] Its refractive index, a measure of how light propagates through it, ranges from 1.5020 to 1.5040.[6][8]

Solubility Consistent with its nonpolar aromatic structure, 4-ethyl-o-xylene is insoluble in water.[6][7][8] Specifically, its solubility in water is documented as 12.7 mg/L at 25°C.[7] It is, however, miscible with many organic solvents.[10]

Flammability 4-Ethyl-o-xylene is a flammable liquid, with a flash point reported between 38°C and 52°C.[3][6][7][8] This property necessitates careful handling and storage away from ignition sources.[11][12]

Experimental Protocols for Property Determination

While specific experimental protocols for 4-ethyl-o-xylene are not detailed in the provided search results, general methodologies for determining the physical properties of aromatic hydrocarbons are well-established.

1. Determination of Refractive Index and Density A common method for analyzing aromatic hydrocarbon mixtures involves filtration through a solid adsorbent, such as silica (B1680970) gel, to separate the aromatic components.[13]

  • Protocol:

    • A sample of the hydrocarbon is passed through a column packed with a suitable adsorbent.

    • The aromatic-free filtrate is collected.

    • The refractive index of the filtrate is measured using a refractometer with a precision of approximately 0.0001.[13]

    • The density of the filtrate is determined with a precision of about 0.001 g/mL.[13]

    • These values, when compared against calibration curves from known solutions, can be used to determine the concentration and properties of the aromatic component.[13]

2. Determination of Boiling Point The boiling point of a liquid can be determined by various methods, including:

  • Distillation: The sample is heated in a distillation apparatus, and the temperature at which the liquid boils and its vapor condenses is recorded. For C8 aromatic compounds like xylenes, this process can be complex due to their low relative volatilities, often requiring multi-stage distillation for separation and analysis.[14]

  • Ebulliometer: This apparatus allows for the precise measurement of the boiling point of a liquid at a controlled pressure.

3. Determination of Melting Point For substances that are liquid at room temperature, the melting point is determined by cooling the substance until it solidifies and then gently heating it while monitoring the temperature. The temperature at which the solid melts into a liquid is the melting point.

4. Determination of Flash Point The flash point is typically determined using a closed-cup or open-cup apparatus.

  • Protocol (Closed-Cup):

    • The liquid is placed in a sealed cup and heated at a slow, constant rate.

    • An ignition source is periodically introduced into the vapor space above the liquid.

    • The flash point is the lowest temperature at which the vapors ignite to produce a flash.

Visualizations

Logical_Relationship_Diagram Logical Relationships of 4-Ethyl-o-xylene Properties cluster_identity Chemical Identity cluster_physical Physical Properties cluster_consequence Consequences & Applications C10H14 Molecular Formula C10H14 MW_134_22 Molecular Weight 134.22 g/mol Thermal Thermal Properties (Boiling/Melting Points) MW_134_22->Thermal correlates with Structure Aromatic Hydrocarbon (Substituted Benzene Ring) Polarity Nonpolar Nature Structure->Polarity determines Optical Optical Properties (Refractive Index) Structure->Optical affects Safety Safety Hazard (Flammability) Structure->Safety leads to Solubility Insoluble in Water Miscible with Organic Solvents Polarity->Solubility influences Handling Storage & Handling (Requires Ignition Control) Safety->Handling dictates Experimental_Workflow General Workflow for Physical Property Determination cluster_tests Parallel Property Testing start Start: Liquid Aromatic Hydrocarbon Sample (e.g., 4-Ethyl-o-xylene) purification Purification/ Separation (e.g., Adsorption Chromatography) start->purification density Density Measurement purification->density refractive Refractive Index Measurement purification->refractive thermal Thermal Analysis (Boiling/Melting Point) purification->thermal flash Flash Point Test (Closed-Cup Method) purification->flash data_comp Data Compilation & Analysis density->data_comp refractive->data_comp thermal->data_comp flash->data_comp end_report End: Technical Data Sheet data_comp->end_report

References

Foundational

An In-depth Technical Guide to 4-Ethyl-1,2-dimethylbenzene (CAS: 934-80-5)

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Ethyl-1,2-dimethylbenzene, also known as 4-ethyl-o-xylene, is an aromatic hydrocarbon with the chemical formula C₁₀H₁₄.[1][2][3] As a member...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-1,2-dimethylbenzene, also known as 4-ethyl-o-xylene, is an aromatic hydrocarbon with the chemical formula C₁₀H₁₄.[1][2][3] As a member of the alkylbenzene family, it serves as a valuable intermediate and building block in organic synthesis.[4] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and safety information, tailored for professionals in research and development. While direct applications in drug development are not prominently documented, its structural motif is relevant to medicinal chemistry as a scaffold for more complex molecules.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4-Ethyl-1,2-dimethylbenzene is essential for its handling, application in reactions, and purification. The key properties are summarized in the table below.

PropertyValueReference
CAS Number 934-80-5[1][2][3]
Molecular Formula C₁₀H₁₄[1][2][3]
Molecular Weight 134.22 g/mol [1][3]
IUPAC Name 4-Ethyl-1,2-dimethylbenzene[2]
Synonyms 4-Ethyl-o-xylene, 1,2-Dimethyl-4-ethylbenzene, 3,4-Dimethylethylbenzene[2][5]
Appearance Colorless liquid
Density 0.878 g/mL[1]
Boiling Point 190 °C[1]
Melting Point -67 °C[1]
Refractive Index 1.505[1]
Solubility Insoluble in water. Soluble in common organic solvents.
Vapor Pressure 0.75 mmHg

Synthesis of 4-Ethyl-1,2-dimethylbenzene

The primary method for synthesizing 4-Ethyl-1,2-dimethylbenzene is through the Friedel-Crafts alkylation of o-xylene (B151617).[6][7][8] This electrophilic aromatic substitution reaction involves the reaction of o-xylene with an ethylating agent in the presence of a Lewis acid catalyst.

Reaction Scheme

G General Reaction Scheme for Friedel-Crafts Alkylation reactant1 o-Xylene reaction + reactant1->reaction reactant2 Ethyl Halide (e.g., C₂H₅Br) reactant2->reaction catalyst Lewis Acid (e.g., AlCl₃) catalyst->reaction catalyst product 4-Ethyl-1,2-dimethylbenzene side_product HBr reaction->product reaction->side_product

Caption: Friedel-Crafts alkylation of o-xylene.

Detailed Experimental Protocol: Friedel-Crafts Ethylation of o-Xylene

This protocol is a representative procedure for the synthesis of 4-Ethyl-1,2-dimethylbenzene in a laboratory setting.

Materials:

  • o-Xylene (1,2-dimethylbenzene)

  • Ethyl bromide (bromoethane)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel. The entire apparatus must be dry to prevent deactivation of the Lewis acid catalyst.

  • Reaction Mixture Preparation: In the flask, place anhydrous aluminum chloride (e.g., 0.15 mol). Suspend the AlCl₃ in anhydrous diethyl ether (e.g., 100 mL).

  • Addition of Reactants: Cool the flask in an ice bath. In the addition funnel, prepare a solution of o-xylene (e.g., 0.5 mol) and ethyl bromide (e.g., 0.5 mol) in anhydrous diethyl ether (e.g., 50 mL).

  • Reaction: Add the o-xylene and ethyl bromide solution dropwise to the stirred AlCl₃ suspension over a period of 1-2 hours, maintaining the temperature between 0-5 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-3 hours to ensure the reaction goes to completion.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by adding crushed ice, followed by the slow addition of 1 M HCl to decompose the aluminum chloride complex.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter to remove the drying agent. Remove the diethyl ether using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure 4-Ethyl-1,2-dimethylbenzene.

Workflow Diagram:

G A Assemble Dry Apparatus B Charge Flask with AlCl₃ and Diethyl Ether A->B C Prepare Solution of o-Xylene and Ethyl Bromide B->C D Dropwise Addition at 0-5 °C C->D E Reflux for 2-3 hours D->E F Quench with Ice and HCl E->F G Separatory Funnel Extraction F->G H Wash Organic Layer G->H I Dry with Anhydrous Salt H->I J Filter and Evaporate Solvent I->J K Fractional Distillation J->K L Pure 4-Ethyl-1,2-dimethylbenzene K->L

Caption: Laboratory synthesis workflow.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 4-Ethyl-1,2-dimethylbenzene.

Spectroscopy Key Features
¹H NMR Aromatic protons (multiplet), ethyl group (quartet and triplet), and methyl groups (singlets).
¹³C NMR Aromatic carbons, ethyl group carbons, and methyl group carbons.
IR Spectroscopy C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-H bending vibrations.
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 134, and characteristic fragmentation patterns.

Note: Specific peak shifts and coupling constants can be found in spectral databases such as the NIST WebBook.

Applications in Research and Industry

While specific applications in drug development are not well-documented, 4-Ethyl-1,2-dimethylbenzene and other dialkylbenzenes are important in several areas of the chemical industry.[4]

  • Chemical Intermediate: It can serve as a starting material for the synthesis of more complex molecules through functionalization of the aromatic ring or the alkyl side chains.[9] For example, oxidation of the ethyl or methyl groups can introduce carboxylic acid functionalities.

  • Solvent: Due to its nonpolar nature and relatively high boiling point, it can be used as a solvent in certain organic reactions.[4]

  • Precursor to Polymers and Detergents: Alkylbenzenes, as a class, are precursors to the production of surfactants and polymers.[4]

Safety and Handling

4-Ethyl-1,2-dimethylbenzene is a flammable liquid and should be handled with appropriate safety precautions.

Hazard Description
Flammability Flammable liquid and vapor.[2] Keep away from heat, sparks, and open flames.
Health Hazards May be harmful if swallowed or inhaled. Causes skin and eye irritation.[2]
Handling Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Ethyl-1,2-dimethylbenzene (CAS 934-80-5) is a synthetically accessible aromatic hydrocarbon with well-defined chemical and physical properties. While its direct role in drug development is not established, its utility as a chemical intermediate and a structural component makes it a compound of interest for synthetic and medicinal chemists. The detailed synthesis protocol and characterization data provided in this guide serve as a valuable resource for researchers working with this and related molecules. As with all chemicals, proper safety precautions are paramount during its handling and use.

References

Exploratory

Spectroscopic Analysis of 4-Ethyl-1,2-dimethylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectral data for the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectral data for the aromatic hydrocarbon 4-Ethyl-1,2-dimethylbenzene. The information is presented to support research, compound identification, and quality control processes in various scientific and industrial settings.

Mass Spectrometry (MS)

Mass spectrometry of 4-Ethyl-1,2-dimethylbenzene was conducted using electron ionization (EI), a hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation.

Data Presentation

Table 1: Mass Spectrometry Data for 4-Ethyl-1,2-dimethylbenzene

m/zRelative Intensity (%)Proposed Fragment
13435[M]+ (Molecular Ion)
119100[M-CH₃]+
9120[C₇H₇]+ (Tropylium ion)
7710[C₆H₅]+ (Phenyl ion)

Data sourced from NIST Chemistry WebBook.

Experimental Protocol

Instrumentation: The mass spectrum was acquired using a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source. A common setup for such an analysis would be a system like an Agilent GC-MSD.

Gas Chromatography (GC) Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d. x 0.25 µm film thickness), is typically used for the separation of aromatic hydrocarbons.[1]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of 60 °C is held for 2 minutes, then ramped up to 300 °C at a rate of 10 °C/min, and held for 5 minutes.[1]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]

  • Injection Mode: Splitless injection of a 1 µL sample.[2]

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scanned from m/z 40 to 500.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR data are crucial for the unambiguous identification of 4-Ethyl-1,2-dimethylbenzene.

Data Presentation

Table 2: ¹H NMR Spectral Data for 4-Ethyl-1,2-dimethylbenzene (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-7.1m3HAr-H
2.62q2H-CH₂-CH₃
2.25s6HAr-CH₃
1.23t3H-CH₂-CH₃

Table 3: ¹³C NMR Spectral Data for 4-Ethyl-1,2-dimethylbenzene (Predicted)

Chemical Shift (δ, ppm)Assignment
~142Ar-C (quaternary, C-ethyl)
~136Ar-C (quaternary, C-methyl)
~135Ar-C (quaternary, C-methyl)
~130Ar-CH
~128Ar-CH
~126Ar-CH
29-CH₂-
20Ar-CH₃
19Ar-CH₃
16-CH₃

Note: As publicly available, experimentally verified NMR data for 4-Ethyl-1,2-dimethylbenzene is limited, the above data is based on established chemical shift predictions and data for structurally similar compounds.

Experimental Protocol

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz or similar, would be suitable for acquiring both ¹H and ¹³C NMR spectra.

Sample Preparation:

  • Approximately 10-20 mg of 4-Ethyl-1,2-dimethylbenzene is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).[3][4]

  • A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm).

  • The solution is transferred to a 5 mm NMR tube.[4]

¹H NMR Parameters:

  • Frequency: 400 MHz.

  • Solvent: CDCl₃.

  • Number of Scans: 16.

  • Relaxation Delay: 1.0 s.

  • Pulse Width: 9.0 µs.

  • Acquisition Time: 3.0 s.

¹³C NMR Parameters:

  • Frequency: 100 MHz.

  • Solvent: CDCl₃.

  • Number of Scans: 1024.

  • Relaxation Delay: 2.0 s.

  • Pulse Width: 4.0 µs.

  • Acquisition Time: 1.5 s.

  • Decoupling: Proton-decoupled.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Data Presentation

Table 4: Infrared (IR) Spectral Data for 4-Ethyl-1,2-dimethylbenzene

Wavenumber (cm⁻¹)IntensityAssignment
3050-2850StrongC-H stretch (aromatic and aliphatic)
1615MediumC=C stretch (aromatic ring)
1500MediumC=C stretch (aromatic ring)
1460StrongC-H bend (aliphatic)
875, 815StrongC-H out-of-plane bend (aromatic, substitution pattern)

Data sourced from NIST Chemistry WebBook.[5]

Experimental Protocol

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or similar, is commonly used.

Sample Preparation (Liquid Film Method):

  • A drop of neat 4-Ethyl-1,2-dimethylbenzene is placed on the surface of a polished salt plate (e.g., NaCl or KBr).[6]

  • A second salt plate is carefully placed on top to create a thin liquid film between the two plates.[6]

  • The "sandwich" is then mounted in the spectrometer's sample holder.[7]

FTIR Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

  • Mode: Transmittance.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4-Ethyl-1,2-dimethylbenzene.

Spectroscopic_Workflow A Sample Preparation B Mass Spectrometry (GC-MS) A->B C NMR Spectroscopy A->C D Infrared Spectroscopy (FTIR) A->D E Data Acquisition B->E C->E D->E F Spectral Processing E->F G Data Analysis & Interpretation F->G H Structure Elucidation G->H

Caption: General workflow for spectroscopic analysis.

References

Foundational

Synthesis of 4-Ethyl-1,2-dimethylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide details the primary synthesis pathways for 4-Ethyl-1,2-dimethylbenzene, a substituted aromatic hydrocarbon with applications i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 4-Ethyl-1,2-dimethylbenzene, a substituted aromatic hydrocarbon with applications in various research and development sectors. The core of this guide focuses on a robust two-step synthetic approach, providing detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.

Overview of Synthesis Pathways

The most common and efficient synthesis of 4-Ethyl-1,2-dimethylbenzene involves a two-step process:

  • Friedel-Crafts Acylation: The initial step involves the acylation of o-xylene (B151617) with an acetylating agent to produce the intermediate ketone, 3',4'-dimethylacetophenone (B146666). This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid.

  • Reduction of the Carbonyl Group: The subsequent step focuses on the reduction of the ketone functionality in 3',4'-dimethylacetophenone to an ethyl group, yielding the final product, 4-Ethyl-1,2-dimethylbenzene. Two primary reduction methods are widely employed for this transformation: the Clemmensen reduction and the Wolff-Kishner reduction.

This guide will provide detailed methodologies for both the Friedel-Crafts acylation and the two subsequent reduction pathways.

Data Presentation

The following tables summarize the quantitative data associated with the described synthesis pathways.

Table 1: Friedel-Crafts Acylation of o-Xylene

Acylating AgentCatalystSolventReaction ConditionsYield of 3',4'-dimethylacetophenoneReference
Acetic AnhydrideFerric Chloride (FeCl₃)Propylene (B89431) Carbonate80°C, 2-8 hoursModerate (41% for m-xylene)[1]
Acetyl ChlorideAluminum Chloride (AlCl₃)Dichloromethane (B109758)0°C to room temperatureHigh[2][3]
Phthalic AnhydrideAluminum Chloride (AlCl₃)Ball Mill (Solvent-free)2 hours, mechanochemicalHigh (79% for a similar reaction)[4]

Table 2: Reduction of 3',4'-dimethylacetophenone

Reduction MethodReagentsSolventReaction ConditionsYield of 4-Ethyl-1,2-dimethylbenzeneReference
Clemmensen ReductionZinc Amalgam (Zn(Hg)), Hydrochloric Acid (HCl)Toluene (B28343) (co-solvent)RefluxGood to high for aryl-alkyl ketones[5][6]
Wolff-Kishner Reduction (Huang-Minlon Mod.)Hydrazine (B178648) Hydrate (B1144303) (NH₂NH₂·H₂O), Potassium Hydroxide (B78521) (KOH)Diethylene GlycolReflux, up to 200°CExcellent (up to 95% for similar ketones)[7]

Experimental Protocols

Step 1: Friedel-Crafts Acylation of o-Xylene to Synthesize 3',4'-Dimethylacetophenone

This protocol is a representative procedure for the Friedel-Crafts acylation of o-xylene using acetyl chloride and aluminum chloride.

Materials:

  • o-Xylene

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane.

  • Cool the mixture in an ice bath to 0°C.

  • Slowly add a solution of acetyl chloride (1.0 equivalent) in dry dichloromethane from the dropping funnel to the stirred suspension of aluminum chloride.

  • After the addition is complete, add a solution of o-xylene (1.0 equivalent) in dry dichloromethane dropwise, maintaining the temperature at 0°C.

  • Once the addition of o-xylene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3',4'-dimethylacetophenone.

  • The crude product can be purified by vacuum distillation.

Step 2: Reduction of 3',4'-Dimethylacetophenone

This protocol describes a general procedure for the Clemmensen reduction of an aryl-alkyl ketone.[5][6]

Materials:

  • 3',4'-Dimethylacetophenone

  • Zinc wool or mossy zinc

  • Mercuric Chloride (HgCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

  • Water

Procedure:

  • Preparation of Zinc Amalgam: In a flask, treat zinc wool or mossy zinc with a 5% aqueous solution of mercuric chloride for 5-10 minutes. Decant the aqueous solution and wash the amalgamated zinc with water.

  • To a round-bottom flask equipped with a reflux condenser, add the freshly prepared zinc amalgam, concentrated hydrochloric acid, and water.

  • Add a solution of 3',4'-dimethylacetophenone in toluene to the flask.

  • Heat the mixture to reflux with vigorous stirring. Additional portions of concentrated hydrochloric acid may need to be added during the reaction to maintain a vigorous evolution of hydrogen gas.

  • After the reaction is complete (typically 4-6 hours, monitored by TLC), allow the mixture to cool to room temperature.

  • Separate the organic layer. Extract the aqueous layer with toluene or diethyl ether.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.

  • The resulting crude 4-Ethyl-1,2-dimethylbenzene can be purified by fractional distillation.

This modified protocol offers high yields and avoids strongly acidic conditions.[7]

Materials:

  • 3',4'-Dimethylacetophenone

  • Hydrazine Hydrate (85% solution)

  • Potassium Hydroxide (KOH)

  • Diethylene Glycol

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, place 3',4'-dimethylacetophenone, diethylene glycol, hydrazine hydrate (3 equivalents), and potassium hydroxide (3 equivalents).

  • Heat the mixture to reflux (around 130-140°C) for 1 hour.

  • Reconfigure the apparatus for distillation and remove the water and excess hydrazine by distilling until the temperature of the reaction mixture rises to 190-200°C.

  • Once the temperature reaches 200°C, switch back to a reflux condenser and continue to heat at this temperature for an additional 3-4 hours, or until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with diethyl ether or another suitable organic solvent.

  • Wash the combined organic extracts with dilute hydrochloric acid and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.

  • The crude 4-Ethyl-1,2-dimethylbenzene can be purified by fractional distillation.

Mandatory Visualizations

The following diagrams illustrate the synthesis pathways and experimental workflows described in this guide.

Synthesis_Pathway o_xylene o-Xylene intermediate 3',4'-Dimethylacetophenone o_xylene->intermediate Friedel-Crafts Acylation acetyl_chloride Acetyl Chloride / Acetic Anhydride final_product 4-Ethyl-1,2-dimethylbenzene intermediate->final_product Reduction clemmensen_reagents Zn(Hg), HCl wolff_kishner_reagents NH₂NH₂·H₂O, KOH clemmensen_reagents->final_product Clemmensen wolff_kishner_reagents->final_product Wolff-Kishner Friedel_Crafts_Workflow start 1. Mix AlCl₃ and CH₂Cl₂ Cool to 0°C add_acetyl_chloride 2. Add Acetyl Chloride solution start->add_acetyl_chloride add_o_xylene 3. Add o-Xylene solution add_acetyl_chloride->add_o_xylene react 4. Stir at room temperature add_o_xylene->react quench 5. Quench with HCl/ice react->quench extract 6. Extraction and Wash quench->extract dry 7. Dry and Concentrate extract->dry purify 8. Vacuum Distillation dry->purify Reduction_Workflows cluster_clemmensen Clemmensen Reduction cluster_wolff_kishner Wolff-Kishner Reduction c_start 1. Prepare Zn(Hg) c_react 2. Reflux with Ketone, HCl, Toluene c_start->c_react c_workup 3. Workup and Extraction c_react->c_workup c_purify 4. Fractional Distillation c_workup->c_purify wk_start 1. Mix Ketone, KOH, NH₂NH₂·H₂O, Diethylene Glycol wk_reflux1 2. Reflux at 130-140°C wk_start->wk_reflux1 wk_distill 3. Distill off H₂O and excess NH₂NH₂ wk_reflux1->wk_distill wk_reflux2 4. Reflux at 200°C wk_distill->wk_reflux2 wk_workup 5. Workup and Extraction wk_reflux2->wk_workup wk_purify 6. Fractional Distillation wk_workup->wk_purify

References

Exploratory

An In-depth Technical Guide to the Friedel-Crafts Alkylation of o-Xylene with Ethyl Bromide

For Researchers, Scientists, and Drug Development Professionals Introduction The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the electrophilic su...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the electrophilic substitution of aromatic rings. This guide provides a detailed technical overview of a specific application: the alkylation of ortho-xylene (o-xylene) with ethyl bromide. This reaction is of interest for the synthesis of various substituted aromatic compounds, which can serve as intermediates in the development of pharmaceuticals and other fine chemicals. Understanding the nuances of this reaction, including its mechanism, regioselectivity, potential side reactions, and experimental parameters, is crucial for its effective application in a research and development setting.

The ethylation of o-xylene (B151617) primarily yields two possible mono-alkylated isomers: 1,2-dimethyl-3-ethylbenzene and 1,2-dimethyl-4-ethylbenzene. The distribution of these products is governed by the directing effects of the methyl groups and steric hindrance. This document will delve into the theoretical and practical aspects of this reaction, providing a comprehensive resource for professionals in the field.

Reaction Mechanism and Regioselectivity

The Friedel-Crafts alkylation of o-xylene with ethyl bromide proceeds via a classical electrophilic aromatic substitution mechanism. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

2.1. Mechanism of Electrophilic Aromatic Substitution

The reaction mechanism can be delineated in three primary steps:

  • Formation of the Electrophile: The Lewis acid catalyst reacts with ethyl bromide to form a highly electrophilic ethyl carbocation or a polarized complex that acts as the electrophile.[1][2]

  • Electrophilic Attack: The electron-rich aromatic ring of o-xylene attacks the ethyl electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base, typically [AlCl₃Br]⁻, abstracts a proton from the carbon atom bearing the new ethyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

Diagram of the General Reaction Mechanism

G cluster_step1 Step 1: Electrophile Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation Et-Br Ethyl Bromide Et+ Ethyl Carbocation (Electrophile) Et-Br->Et+ + AlCl3 AlCl3 Aluminum Chloride (Lewis Acid) AlCl3Br- [AlCl3Br]⁻ oXylene o-Xylene SigmaComplex Sigma Complex (Arenium Ion) oXylene->SigmaComplex + Et+ Product Ethyl-o-xylene SigmaComplex->Product + [AlCl3Br]⁻ HCl HBr AlCl3_regen AlCl3_regen

Caption: General mechanism of Friedel-Crafts alkylation.

2.2. Regioselectivity in the Ethylation of o-Xylene

The two methyl groups on the o-xylene ring are ortho- and para-directing activators for electrophilic aromatic substitution. This leads to two possible positions for ethylation:

  • Position 3 (and 6): Ortho to one methyl group and meta to the other.

  • Position 4 (and 5): Para to one methyl group and meta to the other.

Both positions are activated. However, the substitution pattern is significantly influenced by steric hindrance. The positions ortho to the existing methyl groups (positions 3 and 6) are sterically hindered. Consequently, the ethyl group preferentially attacks the less hindered para positions (4 and 5). Therefore, 1,2-dimethyl-4-ethylbenzene is expected to be the major product , while 1,2-dimethyl-3-ethylbenzene will be the minor product. This is supported by studies on the related transalkylation reaction of ethylbenzene (B125841) with xylenes, where 4-ethyl-o-xylene was the favored product.[3]

Diagram of Regioselectivity

G oXylene o-Xylene MajorProduct 1,2-Dimethyl-4-ethylbenzene (Major Product) oXylene->MajorProduct Less Steric Hindrance MinorProduct 1,2-Dimethyl-3-ethylbenzene (Minor Product) oXylene->MinorProduct More Steric Hindrance EtBr_AlCl3 Ethyl Bromide + AlCl3

Caption: Expected regioselectivity in the ethylation of o-xylene.

Potential Side Reactions

Several side reactions can occur during the Friedel-Crafts alkylation of o-xylene, which can affect the yield and purity of the desired product.

  • Polyalkylation: The addition of an electron-donating ethyl group to the o-xylene ring makes the product more nucleophilic than the starting material. This can lead to subsequent alkylation reactions, resulting in the formation of di- and poly-ethylated products.[4] To minimize this, a large excess of o-xylene is typically used.

  • Isomerization of o-Xylene: In the presence of a strong Lewis acid like AlCl₃, o-xylene can isomerize to m-xylene (B151644) and p-xylene.[5] This can lead to a more complex product mixture containing ethylated isomers of m- and p-xylene.

  • Rearrangement of the Alkylating Agent: While the ethyl carbocation is a primary carbocation and generally not prone to rearrangement, under certain conditions, more complex alkylating agents can rearrange to form more stable carbocations, leading to unexpected products. This is less of a concern with ethyl bromide.

Experimental Protocol

The following is a general experimental protocol for the Friedel-Crafts alkylation of o-xylene with ethyl bromide, based on established procedures for similar reactions.[4][6] Note: This protocol should be adapted and optimized based on specific laboratory conditions and safety protocols.

4.1. Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
o-XyleneC₈H₁₀106.1750 mL~0.44
Ethyl BromideC₂H₅Br108.975.5 mL~0.07
Aluminum Chloride (anhydrous)AlCl₃133.341.0 g~0.0075
Dichloromethane (B109758) (anhydrous)CH₂Cl₂84.9325 mL-
1M Hydrochloric AcidHCl36.4650 mL-
Saturated Sodium BicarbonateNaHCO₃84.0130 mL-
Anhydrous Magnesium SulfateMgSO₄120.37q.s.-

4.2. Procedure

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and a dropping funnel. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the flask, add anhydrous aluminum chloride (1.0 g) and anhydrous dichloromethane (25 mL). Cool the mixture in an ice bath to 0-5 °C with stirring.

  • Addition of o-Xylene: Add o-xylene (50 mL) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 10 °C.

  • Addition of Ethyl Bromide: Add ethyl bromide (5.5 mL) to the dropping funnel and add it dropwise to the reaction mixture over 30-40 minutes, ensuring the temperature remains between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice (~100 g) in a beaker. Add 1M hydrochloric acid (50 mL) to dissolve the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (30 mL), and brine (30 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (dichloromethane) and excess o-xylene by rotary evaporation.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to separate the mono-alkylated products from any remaining starting material and poly-alkylated byproducts.

Diagram of the Experimental Workflow

G cluster_reaction Reaction Setup cluster_workup Workup and Purification Setup Flame-dried 3-neck flask Inert Atmosphere Reagents Add AlCl3 and CH2Cl2 Cool to 0-5 °C Setup->Reagents Add_oXylene Dropwise addition of o-Xylene Reagents->Add_oXylene Add_EtBr Dropwise addition of Ethyl Bromide Add_oXylene->Add_EtBr Stir Stir at 0-5 °C, then RT Add_EtBr->Stir Quench Quench with ice and HCl Stir->Quench Extract Separate organic layer Wash with H2O, NaHCO3, brine Quench->Extract Dry Dry with MgSO4 Filter Extract->Dry Evaporate Rotary Evaporation Dry->Evaporate Purify Fractional Distillation Evaporate->Purify

Caption: General workflow for the Friedel-Crafts alkylation of o-xylene.

Data Presentation

Table 1: Expected Product Distribution

ProductStructureExpected YieldRationale
1,2-Dimethyl-4-ethylbenzene1,2-(CH₃)₂-4-(C₂H₅)C₆H₃MajorLess sterically hindered position
1,2-Dimethyl-3-ethylbenzene1,2-(CH₃)₂-3-(C₂H₅)C₆H₃MinorMore sterically hindered position
Di- and Poly-ethylated o-xylenesC₈H₈(C₂H₅)₂₊VariablePolyalkylation side reaction
Ethylated m- and p-xylenese.g., 1,3-(CH₃)₂-4-(C₂H₅)C₆H₃Possible impurityIsomerization of o-xylene

Table 2: Influence of Reaction Conditions on Product Distribution

ParameterEffect on Yield and Selectivity
Temperature Higher temperatures may increase the rate of reaction but can also promote polyalkylation and isomerization.
Catalyst Concentration Higher catalyst concentration can increase the reaction rate but also the likelihood of side reactions.
Reactant Ratio (o-xylene:EtBr) A high excess of o-xylene is crucial to minimize polyalkylation and favor the formation of the mono-alkylated product.
Reaction Time Longer reaction times may lead to higher conversion but also increase the formation of byproducts.

Conclusion

The Friedel-Crafts alkylation of o-xylene with ethyl bromide is a valuable synthetic transformation for accessing specific ethyl-substituted xylene isomers. The regioselectivity is primarily controlled by steric factors, leading to the preferential formation of 1,2-dimethyl-4-ethylbenzene. Careful control of reaction conditions, particularly the use of excess o-xylene and low temperatures, is essential to minimize side reactions such as polyalkylation and isomerization. The provided experimental protocol serves as a robust starting point for researchers to further optimize this reaction for their specific needs in the synthesis of advanced intermediates for drug development and other applications. Further investigation into the use of different Lewis acid catalysts could also provide pathways to improved selectivity and yield.

References

Foundational

Solubility of 4-Ethyl-1,2-dimethylbenzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth overview of the solubility characteristics of 4-Ethyl-1,2-dimethylbenzene, an aromatic hydrocarbon. Due t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility characteristics of 4-Ethyl-1,2-dimethylbenzene, an aromatic hydrocarbon. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a robust framework for researchers to determine these parameters experimentally. The guide outlines the expected solubility behavior based on the compound's physicochemical properties, details a comprehensive experimental protocol for quantitative solubility determination, and furnishes a template for systematic data presentation.

Introduction

4-Ethyl-1,2-dimethylbenzene (CAS No. 934-80-5), also known as 4-ethyl-o-xylene, is a C10 aromatic hydrocarbon.[1][2] Understanding its solubility in various organic solvents is crucial for its application in chemical synthesis, formulation development, and as a potential residual solvent in pharmaceutical manufacturing. The solubility of a compound is a fundamental physical property that dictates its behavior in solution, influencing reaction kinetics, purification processes, and bioavailability.

Physicochemical Properties of 4-Ethyl-1,2-dimethylbenzene
PropertyValueReference
Molecular FormulaC₁₀H₁₄[2]
Molecular Weight134.22 g/mol [1]
AppearanceColorless liquid[3]
Density0.878 g/mL[3]
Boiling Point190 °C[3]
Melting Point-67 °C[3]
logP (Octanol/Water)3.4 - 4.33[1][4]

The high logP value indicates that 4-Ethyl-1,2-dimethylbenzene is a non-polar, lipophilic compound.[1][4]

Qualitative Solubility Profile

Based on the principle of "like dissolves like," 4-Ethyl-1,2-dimethylbenzene, as a non-polar aromatic hydrocarbon, is expected to be readily soluble in other non-polar and weakly polar organic solvents. Conversely, it is expected to have very low solubility in highly polar solvents.

  • High Solubility Expected in: Non-polar aliphatic and aromatic hydrocarbons (e.g., hexane (B92381), heptane, toluene, xylenes), and chlorinated solvents (e.g., dichloromethane, chloroform).

  • Moderate to Good Solubility Expected in: Ethers (e.g., diethyl ether, tetrahydrofuran) and esters (e.g., ethyl acetate).

  • Low to Negligible Solubility Expected in: Highly polar solvents such as water, methanol, and dimethyl sulfoxide (B87167) (DMSO).

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for 4-Ethyl-1,2-dimethylbenzene in a range of organic solvents at various temperatures is not available in peer-reviewed journals or chemical databases. Researchers requiring this data for applications such as process modeling, formulation design, or regulatory submissions will need to determine it experimentally. The following sections provide a detailed protocol for this purpose.

Template for Data Presentation

For systematic recording and comparison of experimentally determined solubility, the following table structure is recommended:

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Mole Fraction (χ)
Hexane25
40
Toluene25
40
Ethanol25
40
Acetone25
40
Ethyl Acetate25
40

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted isothermal shake-flask method for determining the solubility of a liquid solute in an organic solvent.[6][7] This method involves creating a saturated solution at a constant temperature and then quantifying the concentration of the solute.

Materials and Equipment
  • Solute: 4-Ethyl-1,2-dimethylbenzene (purity >98%)

  • Solvents: High-purity grade organic solvents of interest

  • Equipment:

    • Analytical balance (± 0.1 mg)

    • Thermostatic shaker bath or incubator with temperature control (± 0.1 °C)

    • Calibrated glass vials with screw caps (B75204) and PTFE septa

    • Syringes and syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a UV detector (HPLC-UV)

    • Vortex mixer

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of 4-Ethyl-1,2-dimethylbenzene to a series of glass vials. "Excess" means that undissolved solute should be visible after equilibration.

    • Add a known volume or mass of the desired organic solvent to each vial.

    • Securely cap the vials.

    • Place the vials in a thermostatic shaker bath set to the desired temperature.

    • Equilibrate the samples for a sufficient period (typically 24-72 hours) with continuous agitation to ensure equilibrium is reached. It is advisable to perform a kinetic study to determine the minimum time required to reach equilibrium.

  • Sample Withdrawal and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved phase to separate.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask.

    • Determine the mass of the collected filtrate and then dilute it to a known volume with the same solvent.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of 4-Ethyl-1,2-dimethylbenzene in the solvent of interest over a concentration range that brackets the expected solubility.

    • Analyze the calibration standards and the diluted sample from step 2.4 using a validated GC-FID or HPLC-UV method.

    • Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

    • Use the calibration curve to determine the concentration of 4-Ethyl-1,2-dimethylbenzene in the diluted sample.

    • Back-calculate the concentration in the original saturated solution, accounting for all dilutions.

Data Calculation
  • Solubility in g/100 mL:

    • Solubility = (Concentration from analysis [g/mL] * Dilution factor) * 100

  • Molar Solubility (mol/L):

    • Molar Solubility = (Solubility [g/L]) / (Molecular Weight of Solute [g/mol])

  • Mole Fraction (χ):

    • Requires calculation of the moles of solute and solvent in the saturated solution.

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling cluster_analysis Quantitative Analysis prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 prep4 Equilibrate in thermostatic shaker prep3->prep4 samp1 Allow phases to separate prep4->samp1 samp2 Withdraw supernatant with syringe samp1->samp2 samp3 Filter sample samp2->samp3 ana2 Analyze standards and sample (GC/HPLC) samp3->ana2 ana1 Prepare calibration standards ana1->ana2 ana3 Construct calibration curve ana2->ana3 ana4 Determine concentration ana3->ana4 conclusion Final Solubility Data ana4->conclusion Calculate Solubility

Caption: Workflow for Experimental Solubility Determination.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs solute Solute (4-Ethyl-1,2-dimethylbenzene) equilibration Equilibration (Shake-Flask Method) solute->equilibration solvent Organic Solvent solvent->equilibration temp Temperature temp->equilibration analysis Quantitative Analysis (GC/HPLC) equilibration->analysis sol_data Solubility Data (g/100mL, mol/L, χ) analysis->sol_data

Caption: Key Factors and Process for Solubility Measurement.

Conclusion

While direct quantitative solubility data for 4-Ethyl-1,2-dimethylbenzene in organic solvents is sparse in the current literature, its physicochemical properties strongly suggest high solubility in non-polar organic media. This technical guide provides researchers with the necessary theoretical background and a detailed experimental protocol to reliably determine these crucial parameters. The provided templates and workflows are designed to ensure systematic and accurate data collection, facilitating further research and development in areas utilizing this compound.

References

Exploratory

An In-depth Technical Guide to 4-Ethyl-1,2-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 4-Ethyl-1,2-dimethylbenzene, a significant aromatic hydrocarbon. This document details its various...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethyl-1,2-dimethylbenzene, a significant aromatic hydrocarbon. This document details its various synonyms and alternative names, summarizes its key physicochemical properties, and outlines detailed experimental protocols for its synthesis, purification, and analysis, catering to the needs of researchers and professionals in drug development and related scientific fields.

Synonyms and Alternative Names

4-Ethyl-1,2-dimethylbenzene is known by a variety of names in scientific literature and chemical databases. A comprehensive list of these synonyms and identifiers is provided below to aid in literature searches and chemical sourcing.

Common Names:

  • 4-Ethyl-o-xylene[1][2][3]

  • 1,2-Dimethyl-4-ethylbenzene[1][2][3]

  • 3,4-Dimethylethylbenzene[4]

Systematic & Other Names:

  • Benzene, 4-ethyl-1,2-dimethyl-[1]

  • 1-Ethyl-3,4-dimethylbenzene[1][2]

  • 2-Methyl-p-ethyltoluene[1][3]

  • 4-Ethyl-1,2-dimethyl-benzene

  • asym-Ethyl-o-xylene

  • NSC 74183[1]

Registry Numbers & Identifiers:

  • CAS Number: 934-80-5[5]

  • IUPAC Name: 4-ethyl-1,2-dimethylbenzene[2][5]

  • EINECS: 213-293-7[1]

  • InChI: 1S/C10H14/c1-4-10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3[5]

  • InChIKey: SBUYFICWQNHBCM-UHFFFAOYSA-N[5]

  • SMILES: CCC1=CC(=C(C=C1)C)C[1]

Physicochemical Properties

A summary of the key quantitative physical and chemical properties of 4-Ethyl-1,2-dimethylbenzene is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₄[4][5]
Molecular Weight 134.22 g/mol [1][4]
Appearance Colorless to light yellow, clear liquid[6][7]
Melting Point -67 °C[7][8]
Boiling Point 190 °C[7][8]
Density 0.878 g/mL[8]
Refractive Index 1.505[8]
Flash Point 38 °C
Solubility Insoluble in water

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of 4-Ethyl-1,2-dimethylbenzene are provided in this section. These protocols are intended to serve as a guide for researchers in a laboratory setting.

Synthesis via Friedel-Crafts Alkylation

4-Ethyl-1,2-dimethylbenzene can be synthesized via the Friedel-Crafts alkylation of o-xylene (B151617) with an ethylating agent, such as ethyl bromide, in the presence of a Lewis acid catalyst like aluminum chloride.

Materials:

  • o-Xylene (1,2-dimethylbenzene)

  • Ethyl bromide

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry diethyl ether (or other suitable inert solvent)

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube.

  • Catalyst Suspension: Add anhydrous aluminum chloride to the reaction flask, followed by a volume of dry diethyl ether to create a slurry.

  • Reactant Addition: Cool the flask in an ice bath. Add a solution of o-xylene in dry diethyl ether to the addition funnel.

  • Alkylation: Slowly add the o-xylene solution to the stirred aluminum chloride slurry. After the addition of o-xylene, add ethyl bromide dropwise from the addition funnel to the reaction mixture. The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction Completion: After the addition of ethyl bromide is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Carefully and slowly pour the reaction mixture over crushed ice in a beaker. This will hydrolyze the aluminum chloride and quench the reaction. Add dilute hydrochloric acid to dissolve any remaining aluminum salts.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.

  • Washing: Wash the organic layer sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent (diethyl ether) using a rotary evaporator. The remaining crude product will be a mixture of the desired 4-ethyl-1,2-dimethylbenzene, other isomers, and potentially some unreacted starting materials.

Purification by Fractional Distillation

The crude product from the synthesis can be purified by fractional distillation to separate the desired 4-ethyl-1,2-dimethylbenzene from isomers and other impurities based on differences in their boiling points.

Materials:

  • Crude 4-ethyl-1,2-dimethylbenzene

  • Distillation flask (round-bottom flask)

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle or oil bath

  • Boiling chips or magnetic stirrer

  • Vacuum source (optional, for vacuum distillation if compounds are high-boiling or heat-sensitive)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Place the crude product and boiling chips in the distillation flask.

  • Heating: Gently heat the distillation flask using a heating mantle or oil bath.

  • Fraction Collection: As the mixture boils, the vapor will rise through the fractionating column. The temperature at the distillation head should be monitored closely.

  • Collect the initial fraction, which will likely be lower-boiling impurities and any remaining solvent.

  • As the temperature stabilizes near the boiling point of 4-ethyl-1,2-dimethylbenzene (approximately 190 °C at atmospheric pressure), change the receiving flask to collect the product fraction.

  • Collect the fraction over a narrow temperature range to ensure high purity.

  • Stop the distillation when the temperature begins to rise significantly again, indicating the distillation of higher-boiling impurities.

  • The purity of the collected fraction should be assessed by analytical methods such as GC-MS or HPLC.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of 4-Ethyl-1,2-dimethylbenzene.

Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 6890 or similar.

  • Mass Spectrometer: Agilent 5973 or similar.

  • Column: A non-polar capillary column is typically used, such as a DB-5 or HP-5ms (5% phenyl-methylpolysiloxane), with dimensions of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

  • Carrier Gas: Helium, with a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector, operated in split mode (e.g., split ratio of 50:1) at a temperature of 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Sample Preparation:

  • Prepare a stock solution of the purified 4-ethyl-1,2-dimethylbenzene in a volatile organic solvent such as hexane (B92381) or dichloromethane.

  • Prepare a series of calibration standards by diluting the stock solution to known concentrations.

  • Inject a small volume (e.g., 1 µL) of the sample or standard into the GC-MS system.

Data Analysis:

  • The retention time of the peak corresponding to 4-ethyl-1,2-dimethylbenzene is used for identification by comparison with a known standard.

  • The mass spectrum of the peak is compared with a library spectrum (e.g., NIST) for confirmation. Key fragments for 4-ethyl-1,2-dimethylbenzene include m/z 134 (molecular ion), 119 (loss of CH₃), and 105 (loss of C₂H₅).

  • Quantification is performed by creating a calibration curve from the peak areas of the standards.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for the analysis of 4-Ethyl-1,2-dimethylbenzene, particularly for purity assessment. A reverse-phase method is typically employed.

Instrumentation and Parameters:

  • HPLC System: Agilent 1260 Infinity or similar, equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water or methanol (B129727) and water. For example, an isocratic mobile phase of 70% acetonitrile and 30% water can be used.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: DAD or UV-Vis detector set to a wavelength of 210 nm or 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile or methanol).

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

Data Analysis:

  • The retention time of the peak is used for identification.

  • The peak area is proportional to the concentration of the compound and can be used for quantification against a calibration curve prepared from standards.

Logical Relationships of Identifiers

The following diagram illustrates the relationships between the primary name, IUPAC name, CAS number, and common synonyms for 4-Ethyl-1,2-dimethylbenzene.

Synonyms_Relationship cluster_identifiers Primary Identifiers cluster_synonyms Common Synonyms 4-Ethyl-1,2-dimethylbenzene 4-Ethyl-1,2-dimethylbenzene IUPAC: 4-ethyl-1,2-dimethylbenzene IUPAC: 4-ethyl-1,2-dimethylbenzene 4-Ethyl-1,2-dimethylbenzene->IUPAC: 4-ethyl-1,2-dimethylbenzene is the CAS: 934-80-5 CAS: 934-80-5 4-Ethyl-1,2-dimethylbenzene->CAS: 934-80-5 is registered as 4-Ethyl-o-xylene 4-Ethyl-o-xylene 4-Ethyl-1,2-dimethylbenzene->4-Ethyl-o-xylene is also known as 1,2-Dimethyl-4-ethylbenzene 1,2-Dimethyl-4-ethylbenzene 4-Ethyl-1,2-dimethylbenzene->1,2-Dimethyl-4-ethylbenzene is also known as 3,4-Dimethylethylbenzene 3,4-Dimethylethylbenzene 4-Ethyl-1,2-dimethylbenzene->3,4-Dimethylethylbenzene is also known as 1-Ethyl-3,4-dimethylbenzene 1-Ethyl-3,4-dimethylbenzene 4-Ethyl-1,2-dimethylbenzene->1-Ethyl-3,4-dimethylbenzene is also known as

Caption: Relationship between the primary name and its key identifiers and synonyms.

References

Foundational

thermochemical data for 4-Ethyl-1,2-dimethylbenzene

An In-depth Technical Guide on the Thermochemical Data for 4-Ethyl-1,2-dimethylbenzene This technical guide provides a comprehensive overview of the available , also known as 4-ethyl-o-xylene.[1][2] The information is in...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermochemical Data for 4-Ethyl-1,2-dimethylbenzene

This technical guide provides a comprehensive overview of the available , also known as 4-ethyl-o-xylene.[1][2] The information is intended for researchers, scientists, and professionals in drug development who require accurate thermochemical properties for this compound. This document outlines key quantitative data, details the experimental protocols used for their determination, and provides a visual representation of the experimental workflow.

Thermochemical Data

The thermochemical properties of 4-Ethyl-1,2-dimethylbenzene are crucial for understanding its behavior in chemical reactions and for process design. The standard enthalpies of combustion and formation for the liquid phase are presented below.[1]

Thermochemical PropertyValue (kJ/mol)MethodReference
Standard Enthalpy of Combustion (ΔcH°liquid)-5849.9 ± 1.0CcbGood, 1975[1]
-5850.7 ± 2.6CcbProsen, et al., 1946[1]
Standard Enthalpy of Formation (ΔfH°liquid)-86.0 ± 1.1CcbGood, 1975[1]
-85.3 ± 2.6CcbProsen, et al., 1946[1]

Other available physical and chemical properties for 4-Ethyl-1,2-dimethylbenzene include its molecular weight of 134.22 g/mol , a boiling point of 190 °C, and a melting point of -67 °C.[2]

Experimental Protocols

The determination of thermochemical data, such as the enthalpy of formation and combustion, is typically achieved through precise calorimetric methods.[3][4] The data for 4-Ethyl-1,2-dimethylbenzene were obtained using combustion calorimetry (Ccb).[1]

Combustion Calorimetry

This method is a primary technique for determining the heat of combustion of organic compounds.[4] From the heat of combustion, the standard enthalpy of formation can be calculated using Hess's Law.[5][6]

General Procedure:

  • Sample Preparation: A precisely weighed sample of pure 4-Ethyl-1,2-dimethylbenzene is placed in a crucible within a high-pressure vessel known as a "bomb".

  • Bomb Assembly: The bomb is then sealed and pressurized with a large excess of pure oxygen.

  • Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an insulated container, the calorimeter. The entire assembly is allowed to reach thermal equilibrium, and the initial temperature is recorded.

  • Ignition: The sample is ignited electrically. The combustion of the organic compound releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise.

  • Temperature Measurement: The temperature of the water is carefully monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The total heat evolved in the reaction is calculated from the observed temperature change and the previously determined heat capacity of the calorimeter system.

  • Calculation of Enthalpy of Formation: The standard enthalpy of combustion is calculated from the heat evolved. Subsequently, the standard enthalpy of formation is determined using the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[5]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the experimental determination of the standard enthalpy of formation of an organic compound like 4-Ethyl-1,2-dimethylbenzene using bomb calorimetry.

experimental_workflow cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimetry Calorimetry cluster_analysis Data Analysis & Calculation weigh_sample Weigh Pure Sample place_in_crucible Place in Crucible weigh_sample->place_in_crucible seal_bomb Seal Bomb weigh_sample->seal_bomb pressurize_o2 Pressurize with O2 seal_bomb->pressurize_o2 submerge_bomb Submerge Bomb in Water pressurize_o2->submerge_bomb measure_initial_t Measure Initial Temp (Ti) submerge_bomb->measure_initial_t ignite_sample Ignite Sample measure_initial_t->ignite_sample measure_final_t Measure Final Temp (Tf) ignite_sample->measure_final_t calc_q Calculate Heat Evolved (q) measure_final_t->calc_q calc_delta_c_h Calculate ΔcH° calc_q->calc_delta_c_h calc_delta_f_h Calculate ΔfH° via Hess's Law calc_delta_c_h->calc_delta_f_h

Caption: Workflow for determining enthalpy of formation using bomb calorimetry.

References

Exploratory

The Isomeric World of C10H14: A Technical Guide to Its Discovery and History

For Researchers, Scientists, and Drug Development Professionals The molecular formula C10H14 represents a vast and diverse landscape of isomeric compounds that have played a significant role in the history of organic che...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C10H14 represents a vast and diverse landscape of isomeric compounds that have played a significant role in the history of organic chemistry and continue to be of great interest in fields ranging from materials science to drug development. This in-depth technical guide explores the discovery and history of these isomers, with a focus on both naturally occurring terpenes and synthetic aromatic compounds. We delve into the historical methods of their isolation and characterization, present their key physical properties for comparative analysis, and illustrate the logical progression of their scientific understanding.

The Dawn of Isomerism and the Rise of Terpenes

The concept of isomerism, where compounds share the same molecular formula but exhibit different properties, was a revolutionary idea in the 19th century. Pioneers like Jöns Jacob Berzelius, who coined the term "isomerism," and Friedrich Wöhler's synthesis of urea (B33335) laid the groundwork for understanding that the arrangement of atoms within a molecule dictates its identity.

A significant class of C10H14 isomers that captured the attention of early chemists were the terpenes, volatile compounds found in the essential oils of many plants. The study of these natural products was driven by their distinct aromas and medicinal properties.

The Age of Steam Distillation: Isolating Nature's Volatiles

The primary method for isolating terpenes in the 19th and early 20th centuries was steam distillation. This technique, refined over centuries, allowed for the extraction of volatile organic compounds from plant material at temperatures below their decomposition points.

Experimental Protocol: Historical Steam Distillation of Essential Oils

Objective: To isolate volatile terpenes (C10H14 isomers) from plant material.

Apparatus:

  • A still (retort) made of copper or glass.

  • A condenser, typically a coiled tube cooled by a continuous flow of cold water.

  • A receiving vessel, often a Florentine flask, designed to separate the oil and water layers based on their different densities.

  • A heat source (e.g., a furnace or a gas burner).

Procedure:

  • Preparation of Plant Material: The plant material (e.g., citrus peels, lavender flowers) is placed inside the still.

  • Introduction of Steam: Steam, generated either by boiling water directly in the still or introduced from an external boiler, is passed through the plant material.

  • Volatilization: The hot steam causes the volatile essential oils within the plant to vaporize.

  • Condensation: The mixture of steam and vaporized essential oils travels into the condenser. The cold water flowing around the condenser tube cools the vapors, causing them to condense back into a liquid.

  • Collection and Separation: The condensed liquid, a mixture of water and essential oil, is collected in the receiving vessel. Due to their immiscibility and density differences, the essential oil and water form distinct layers. The Florentine flask allows for the continuous separation of the oil from the water.

  • Purification: The collected essential oil may be further purified by fractional distillation to separate individual terpene isomers.

Unraveling the Structures: The Work of Wallach and Ruzicka

The structural elucidation of terpenes was a monumental task for early organic chemists. Otto Wallach, often hailed as the "father of terpene chemistry," received the Nobel Prize in Chemistry in 1910 for his extensive work in this area.[1] He systematically studied the reactions of terpenes, leading to the formulation of the "isoprene rule," which observed that many terpenes could be conceptually broken down into units of isoprene (B109036) (C5H8).

Later, Leopold Ruzicka expanded on this concept with the "biogenetic isoprene rule," which provided a framework for understanding the biosynthesis of terpenes in plants.[1] This work, which earned him the Nobel Prize in Chemistry in 1939, was crucial in predicting and confirming the structures of numerous C10H14 terpene isomers.[1]

A foundational experimental technique for characterizing these newly isolated liquid compounds was the determination of their boiling point.

Experimental Protocol: 19th-Century Boiling Point Determination

Objective: To determine the boiling point of a purified liquid C10H14 isomer.

Apparatus:

  • A distillation flask.

  • A thermometer.

  • A condenser.

  • A receiving flask.

  • A heat source.

  • Boiling chips (e.g., porous porcelain) to ensure smooth boiling.

Procedure:

  • Apparatus Setup: The liquid sample is placed in the distillation flask along with boiling chips. The thermometer is positioned so that its bulb is just below the side arm leading to the condenser, ensuring it measures the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Heating: The flask is gently heated.

  • Observation: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature reading on the thermometer will increase and then stabilize.

  • Recording the Boiling Point: The constant temperature at which the liquid boils and the vapor condenses is recorded as the boiling point. This temperature is characteristic of the pure compound at a given atmospheric pressure.

The Aromatic Realm: Synthetic C10H14 Isomers

In addition to the naturally occurring terpenes, the molecular formula C10H14 also encompasses a wide array of aromatic compounds. These are typically derivatives of benzene (B151609) and have been central to the development of synthetic organic chemistry and the chemical industry. There are 22 aromatic constitutional isomers of C10H14 that contain a benzene ring.[2] These can be broadly categorized as butylbenzenes, cymenes, diethylbenzenes, and tetramethylbenzenes.

Butylbenzenes

The four butylbenzene (B1677000) isomers (n-butylbenzene, sec-butylbenzene, isobutylbenzene, and tert-butylbenzene) are important industrial chemicals. Their synthesis and characterization became more refined with the advancement of organic synthesis techniques in the 20th century.

Cymenes

The cymenes (o-cymene, m-cymene, and p-cymene) are another group of aromatic C10H14 isomers. p-Cymene is a naturally occurring aromatic organic compound and is a constituent of several essential oils, including cumin and thyme.[3] The other two isomers are less common in nature.[3]

Diethylbenzenes

The three diethylbenzene isomers (o-diethylbenzene, m-diethylbenzene, and p-diethylbenzene) are significant in the production of other chemicals. For instance, p-diethylbenzene is a precursor in the production of p-xylene.

Tetramethylbenzenes

The three tetramethylbenzene isomers are prehnitene (1,2,3,4-tetramethylbenzene), isodurene (1,2,3,5-tetramethylbenzene), and durene (1,2,4,5-tetramethylbenzene). Durene is notable for its unusually high melting point for a hydrocarbon of its molecular weight, a consequence of its molecular symmetry. It was first prepared from pseudocumene in 1870.[4]

Quantitative Data of C10H14 Isomers

The following tables summarize key physical properties of various C10H14 isomers, facilitating a comparative analysis.

Table 1: Physical Properties of Butylbenzene Isomers

IsomerBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)
n-Butylbenzene183.3-87.90.860
sec-Butylbenzene173.4-75.70.862
Isobutylbenzene172.8-51.50.853
tert-Butylbenzene169.1-57.80.867

Table 2: Physical Properties of Cymene Isomers

IsomerBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)
o-Cymene178-71.50.876
m-Cymene175-176-63.70.862
p-Cymene177.1-67.90.857

Table 3: Physical Properties of Diethylbenzene Isomers

IsomerBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)
o-Diethylbenzene183-184-31.20.880
m-Diethylbenzene181-182-83.90.864
p-Diethylbenzene183-184-42.80.862

Table 4: Physical Properties of Tetramethylbenzene Isomers

IsomerBoiling Point (°C)Melting Point (°C)Density (g/mL)
Prehnitene205-6.20.905 (at 20°C)
Isodurene197-198-23.70.890 (at 20°C)
Durene196-19779.20.838 (at 80°C)

Visualizing the Isomeric Landscape and Historical Progression

The following diagrams illustrate key relationships and historical workflows in the study of C10H14 isomers.

Discovery_Timeline 19th_Century 19th Century: - Berzelius coins 'isomerism' - Wöhler's urea synthesis - Steam distillation of essential oils - Wallach begins terpene studies Early_20th_Century Early 20th Century: - Wallach's Isoprene Rule (Nobel 1910) - Ruzicka's Biogenetic Isoprene Rule - Durene first synthesized (1870) 19th_Century->Early_20th_Century Conceptual & Methodological Advancements Mid_20th_Century Mid 20th Century: - Advancements in synthetic methods - Industrial production of aromatic isomers Early_20th_Century->Mid_20th_Century From Natural Products to Industrial Synthesis

A brief timeline of key developments in the understanding of isomers.

Historical_Structure_Elucidation cluster_isolation Isolation cluster_purification Purification & Characterization Plant_Material Plant Material Steam_Distillation Steam Distillation Plant_Material->Steam_Distillation Essential_Oil Essential Oil (Mixture of Terpenes) Steam_Distillation->Essential_Oil Fractional_Distillation Fractional Distillation Essential_Oil->Fractional_Distillation Pure_Isomer Pure C10H14 Isomer Fractional_Distillation->Pure_Isomer Boiling_Point_Determination Boiling Point Determination Pure_Isomer->Boiling_Point_Determination Chemical_Reactions Chemical Reactions (e.g., oxidation, hydrogenation) Pure_Isomer->Chemical_Reactions Structure_Proposal Proposed Structure (based on Isoprene Rule) Chemical_Reactions->Structure_Proposal

Workflow for the historical isolation and characterization of terpene isomers.

Conclusion

The history of C10H14 isomers is a testament to the evolution of organic chemistry. From the early explorations of natural products using techniques like steam distillation to the rise of synthetic methodologies that enabled the production of a vast array of aromatic compounds, these isomers have been at the forefront of chemical discovery. The foundational work on their isolation, characterization, and structural elucidation has paved the way for their modern applications in diverse scientific and industrial fields. For today's researchers, understanding this rich history provides a valuable context for the continued exploration and utilization of the diverse chemical space defined by C10H14.

References

Foundational

Theoretical Examination of the Electronic Structure of 4-Ethyl-1,2-dimethylbenzene: A Computational Chemistry Whitepaper

Audience: Researchers, scientists, and drug development professionals. Abstract This technical guide outlines a comprehensive theoretical investigation into the electronic structure of 4-Ethyl-1,2-dimethylbenzene.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide outlines a comprehensive theoretical investigation into the electronic structure of 4-Ethyl-1,2-dimethylbenzene. Utilizing state-of-the-art computational chemistry methods, specifically Density Functional Theory (DFT), this paper presents a detailed analysis of the molecule's geometric, electronic, and spectroscopic properties. The findings provide fundamental insights into the molecular architecture and reactivity of 4-Ethyl-1,2-dimethylbenzene, offering a valuable resource for researchers in medicinal chemistry and materials science. While direct theoretical studies on 4-Ethyl-1,2-dimethylbenzene are not extensively available in the current literature, this whitepaper constructs a robust theoretical framework based on established computational protocols successfully applied to structurally analogous aromatic hydrocarbons, such as ethylbenzene.[1][2]

Introduction

4-Ethyl-1,2-dimethylbenzene, also known as 4-ethyl-o-xylene, is an aromatic hydrocarbon with the chemical formula C10H14.[3][4] Its molecular structure consists of a benzene (B151609) ring substituted with two methyl groups and one ethyl group. Understanding the electronic structure of this molecule is crucial for predicting its chemical behavior, reactivity, and potential applications. This guide details a proposed computational study to elucidate these properties.

Molecular Properties

Basic molecular and physical properties of 4-Ethyl-1,2-dimethylbenzene are summarized below.

PropertyValueSource
Molecular FormulaC10H14[3][4][5]
Molecular Weight134.22 g/mol [4][6]
CAS Registry Number934-80-5[3][4][5][6]
IUPAC Name4-ethyl-1,2-dimethylbenzene[3][4]
Boiling Point190 °C[6]
Melting Point-67 °C[6]
Density0.878 g/mL[6]

Theoretical Methodology

The proposed theoretical investigation employs Density Functional Theory (DFT), a robust method for quantum mechanical modeling of electronic structures.

Computational Protocol

A logical workflow for the theoretical analysis of 4-Ethyl-1,2-dimethylbenzene is outlined below. This workflow represents a standard procedure in computational chemistry for characterizing a molecule's electronic properties.

Computational_Workflow A Geometry Optimization B Frequency Calculation A->B Verify minimum energy C Electronic Structure Analysis B->C Confirm stable structure D Molecular Orbital Analysis C->D Analyze frontier orbitals E Spectroscopic Properties Prediction C->E Calculate IR/UV-Vis spectra F Data Interpretation and Reporting D->F E->F

Figure 1: Computational workflow for the theoretical study of 4-Ethyl-1,2-dimethylbenzene.
Detailed Experimental Protocols

Geometry Optimization: The initial 3D structure of 4-Ethyl-1,2-dimethylbenzene would be constructed using molecular modeling software. A full geometry optimization would then be performed using DFT with the B3LYP functional and a 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries of organic molecules.[1] The optimization process is considered complete when the forces on each atom are negligible, and the geometry corresponds to a minimum on the potential energy surface.

Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies would confirm that the optimized structure is a true energy minimum. These calculations also provide theoretical vibrational frequencies that can be compared with experimental infrared (IR) spectra.[7]

Electronic Structure Analysis: Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, ionization potential, and electron affinity would be calculated. These parameters are crucial for understanding the molecule's kinetic stability and chemical reactivity.

Spectroscopic Properties Prediction: Theoretical IR and UV-Visible spectra would be simulated based on the optimized geometry and electronic structure. The calculated vibrational frequencies from the frequency calculation correspond to the IR spectrum. The UV-Visible spectrum would be predicted using Time-Dependent DFT (TD-DFT) calculations.

Predicted Electronic and Spectroscopic Data

Based on studies of similar molecules like ethylbenzene, the following tables present the expected (hypothetical) quantitative data for 4-Ethyl-1,2-dimethylbenzene.

Calculated Electronic Properties
ParameterPredicted Value (eV)
HOMO Energy-8.5 to -9.5
LUMO Energy-0.5 to 0.5
HOMO-LUMO Gap8.0 to 10.0
Ionization Potential8.5 to 9.5
Electron Affinity0.5 to -0.5
Predicted Vibrational Frequencies (Selected Modes)
Vibrational ModePredicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
C=C Aromatic Ring Stretch1450 - 1600
CH₂ Scissoring1440 - 1480
CH₃ Bending1370 - 1390

Signaling Pathways and Logical Relationships

In the context of this theoretical study, a "signaling pathway" can be interpreted as the logical flow of data and analysis. The following diagram illustrates the relationship between the computational inputs, the theoretical calculations, and the final interpreted results.

Logical_Flow cluster_input Inputs cluster_calc Calculations cluster_output Outputs & Interpretation A Molecular Structure D Geometry Optimization A->D B Level of Theory (DFT/B3LYP) B->D C Basis Set (6-311++G(d,p)) C->D E Frequency Analysis D->E F Electronic Property Calculation D->F H Vibrational Frequencies (IR) E->H I HOMO/LUMO Energies F->I J Chemical Reactivity Indices F->J G Optimized Geometry G->H G->I G->J

Figure 2: Logical relationship between inputs, calculations, and outputs in the theoretical study.

Conclusion

This technical guide has presented a hypothetical yet comprehensive theoretical study of the electronic structure of 4-Ethyl-1,2-dimethylbenzene. By employing established DFT methods, a detailed understanding of the molecule's geometric, electronic, and spectroscopic properties can be achieved. The proposed computational workflow and the predicted data serve as a valuable starting point for future experimental and theoretical investigations into this and related aromatic compounds. The insights gained from such studies are anticipated to be highly beneficial for applications in drug design and materials science where the molecular properties of substituted benzenes are of paramount importance.

References

Protocols & Analytical Methods

Method

Application Note: High-Resolution Separation of C10 Aromatic Isomers using Gas Chromatography

Abstract This application note presents a detailed gas chromatography (GC) method for the effective separation of various C10 aromatic isomers, including 4-Ethyl-1,2-dimethylbenzene and its related isomers. The protocol...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed gas chromatography (GC) method for the effective separation of various C10 aromatic isomers, including 4-Ethyl-1,2-dimethylbenzene and its related isomers. The protocol is designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require precise and reliable analysis of these compounds. This document provides a comprehensive experimental protocol, instrument conditions, and expected results to achieve high-resolution separation using a capillary gas chromatograph equipped with a Flame Ionization Detector (FID).

Introduction

C10 aromatic hydrocarbons are a complex group of isomers with similar physical and chemical properties, making their separation a significant analytical challenge. These compounds are often found in petroleum products, solvents, and as intermediates in chemical synthesis. Accurate identification and quantification of individual isomers are crucial for quality control, process optimization, and regulatory compliance. This application note details a robust GC method that utilizes a mid-polarity capillary column to achieve baseline separation of critical isomer pairs.

Experimental Workflow

The overall experimental process, from sample preparation to data analysis, is outlined in the workflow diagram below.

Experimental Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis prep_start Start: Obtain Isomer Standard Mixture or Sample dilute Dilute Sample/Standard in a Suitable Solvent (e.g., Pentane) prep_start->dilute vial Transfer to GC Vial dilute->vial injection Inject Sample into GC vial->injection separation Separation on Capillary Column injection->separation detection Detection by FID separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration quantification Quantify Isomers integration->quantification

Figure 1: Experimental workflow for the GC-FID analysis of C10 aromatic isomers.

Materials and Methods

Instrumentation

A gas chromatograph equipped with a split/splitless inlet and a flame ionization detector (FID) is required. The specific model may vary, but the performance should be comparable to modern analytical GCs.[1][2]

Column

A mid-polarity capillary column is recommended for this separation. A column with a stationary phase of 5% diphenyl / 95% dimethyl polysiloxane provides a good balance of selectivity for aromatic isomers.[3]

  • Column: 5% Phenyl-Methylpolysiloxane (e.g., DB-5, HP-5, SPB-5)

  • Length: 60 m[3]

  • Internal Diameter: 0.25 mm[3]

  • Film Thickness: 0.25 µm[3]

Reagents and Standards
  • Carrier Gas: Helium (99.999% purity or higher)

  • Detector Gases: Hydrogen (99.999% purity or higher) and Air (hydrocarbon-free)

  • Solvent: Pentane (B18724) or Hexane (GC grade)

  • Analytical Standards: High-purity standards of the C10 aromatic isomers of interest.

Experimental Protocol

  • Standard Preparation: Prepare a stock solution containing the C10 aromatic isomers of interest at a concentration of 1000 µg/mL each in pentane. From the stock solution, prepare a working standard of 10 µg/mL by serial dilution in pentane.

  • Sample Preparation: Dilute the sample containing the C10 aromatic isomers in pentane to fall within the linear range of the instrument. If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.

  • GC-FID Conditions: Set up the GC-FID system according to the parameters outlined in Table 1.

    Table 1: GC-FID Instrument Parameters

ParameterValue
Inlet Split/Splitless
Inlet Temperature250 °C
Injection Volume1.0 µL
Split Ratio50:1
Carrier Gas Helium
Flow Rate1.2 mL/min (Constant Flow)
Oven Program
Initial Temperature60 °C
Initial Hold Time2 min
Ramp Rate5 °C/min
Final Temperature180 °C
Final Hold Time5 min
Detector Flame Ionization Detector (FID)
Detector Temperature280 °C
H2 Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (He)25 mL/min
  • Data Acquisition and Analysis: Inject the prepared standard and sample solutions into the GC system. Acquire the chromatograms and integrate the peak areas for each isomer. Identification of the isomers is based on their retention times compared to the analytical standards.

Logical Relationship of Isomer Separation

The separation of C10 aromatic isomers on a non-polar to mid-polar column is primarily influenced by their boiling points and, to a lesser extent, their molecular shape. The logical relationship for their elution is depicted in the diagram below.

Isomer Separation Logic cluster_input Sample Injection cluster_column GC Column Interaction cluster_output Elution Order mixture Mixture of C10 Aromatic Isomers bp Boiling Point mixture->bp polarity Molecular Polarity/Shape mixture->polarity early Lower Boiling Point Isomers bp->early primarily determines late Higher Boiling Point Isomers polarity->late influences selectivity

Figure 2: Logical diagram of factors influencing isomer separation in GC.

Results and Discussion

The described GC method is expected to provide good resolution for a range of C10 aromatic isomers. The elution order will generally follow the boiling points of the compounds. A representative chromatogram would show baseline separation for most of the key isomers. The quantitative data, including retention times and peak areas, should be reproducible.

Table 2: Expected Elution Order and Approximate Retention Times of C10 Aromatic Isomers

CompoundBoiling Point (°C)Expected Retention Time (min)
1,2,3-Trimethylbenzene176.1~15.5
1,2,4-Trimethylbenzene169.3~14.2
1,3,5-Trimethylbenzene164.7~13.5
1-Ethyl-2-methylbenzene165.2~13.6
1-Ethyl-3-methylbenzene164.7~13.5
1-Ethyl-4-methylbenzene162.0~13.0
1,2-Diethylbenzene183.5~17.8
1,3-Diethylbenzene181.1~17.3
1,4-Diethylbenzene181.1~17.3
4-Ethyl-1,2-dimethylbenzene 187.1 ~18.8
1,2,3,4-Tetramethylbenzene205.0~22.5
1,2,3,5-Tetramethylbenzene198.0~21.0
1,2,4,5-Tetramethylbenzene196.8~20.8

Note: The expected retention times are estimates and may vary depending on the specific instrument, column condition, and slight variations in the operating parameters.

Conclusion

The gas chromatography method detailed in this application note provides a reliable and reproducible approach for the separation and analysis of 4-Ethyl-1,2-dimethylbenzene and its related C10 aromatic isomers. The use of a 60-meter, mid-polarity capillary column with an optimized temperature program allows for high-resolution separation, which is essential for accurate quantification in various industrial and research applications. This protocol can serve as a starting point for method development and can be further optimized to meet specific analytical requirements.

References

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Ethyl-o-xylene

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive protocol for the analysis of 4-ethyl-o-xylene using reversed-phase high-performance liquid chromatog...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the analysis of 4-ethyl-o-xylene using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is suitable for the quantification and purity assessment of 4-ethyl-o-xylene in various sample matrices. This document includes detailed experimental procedures, data presentation in tabular format, and a graphical representation of the analytical workflow.

Introduction

4-Ethyl-o-xylene is an aromatic hydrocarbon that serves as an important intermediate in the synthesis of various organic compounds. Accurate and reliable analytical methods are crucial for quality control during its production and for its determination in research and development settings. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This protocol outlines a robust RP-HPLC method for the analysis of 4-ethyl-o-xylene.

Chromatographic Conditions

A standard C18 column is employed for the separation, leveraging the hydrophobic nature of 4-ethyl-o-xylene. The mobile phase consists of a mixture of acetonitrile (B52724) and water, providing a good balance between resolution and analysis time.

ParameterRecommended Conditions
Stationary Phase C18, 5 µm particle size, 4.6 x 150 mm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Run Time 10 minutes

Experimental Protocol

Reagents and Materials
  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • 4-Ethyl-o-xylene reference standard (>99% purity)

  • Methanol (HPLC grade, for sample dissolution)

  • 0.45 µm syringe filters

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-ethyl-o-xylene reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.

Sample Preparation
  • Accurately weigh a known amount of the sample containing 4-ethyl-o-xylene.

  • Dissolve the sample in a suitable volume of methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered solution with the mobile phase to a concentration within the calibration range.

System Suitability

Before sample analysis, perform a system suitability test by injecting the 10 µg/mL working standard solution six times. The system is deemed suitable for analysis if the following criteria are met:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Data Presentation

Retention Behavior

The retention of aromatic hydrocarbons in reversed-phase HPLC is primarily governed by their hydrophobicity. The predicted XLogP3-AA value for 4-ethyl-o-xylene is 3.4[1], which is higher than that of related compounds like benzene (B151609) (log Kow 2.13), toluene (B28343) (log Kow 2.73), and ethylbenzene (B125841) (log Kow 3.15)[2]. This indicates that 4-ethyl-o-xylene is more hydrophobic and will therefore have a longer retention time on a C18 column under the same chromatographic conditions.

Expected Retention Time

Based on the chromatographic conditions outlined in this protocol, the estimated retention time for 4-ethyl-o-xylene is provided in the table below. This is an estimation, and the actual retention time may vary depending on the specific HPLC system and column used.

CompoundEstimated Retention Time (min)
4-Ethyl-o-xylene~ 6.5

Method Validation (Summary)

A full method validation should be performed according to ICH guidelines to ensure the reliability of the results. The key validation parameters are summarized below:

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the HPLC analysis of 4-ethyl-o-xylene.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions System_Suitability Perform System Suitability Test Standard_Prep->System_Suitability Sample_Prep Prepare Sample Solutions Inject_Samples Inject Standards and Samples Sample_Prep->Inject_Samples System_Suitability->Inject_Samples If Pass Integrate_Peaks Integrate Chromatographic Peaks Inject_Samples->Integrate_Peaks Calibration_Curve Generate Calibration Curve Integrate_Peaks->Calibration_Curve Quantify Quantify 4-Ethyl-o-xylene Calibration_Curve->Quantify

Caption: Workflow for the HPLC analysis of 4-ethyl-o-xylene.

References

Method

Application Notes and Protocols for 4-Ethyl-1,2-dimethylbenzene as a Reference Standard in Chromatography

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Ethyl-1,2-dimethylbenzene, an alkylbenzene, serves as a crucial reference standard in various chromatographic applications, particularly in e...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-1,2-dimethylbenzene, an alkylbenzene, serves as a crucial reference standard in various chromatographic applications, particularly in environmental analysis, petrochemical quality control, and as a tracer for industrial chemical presence. Its well-defined physical and chemical properties, including its molecular weight of 134.22 g/mol and boiling point, make it an ideal candidate for calibrating chromatographic systems and quantifying related aromatic hydrocarbons.[1][2][3][4][5] This document provides detailed application notes and protocols for the effective use of 4-Ethyl-1,2-dimethylbenzene as a reference standard in Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its application.

PropertyValueReference
Molecular Formula C₁₀H₁₄[1][2][3][4][5]
Molecular Weight 134.22 g/mol [1][2][3][4][5]
CAS Number 934-80-5[1][2][3][4][5]
Boiling Point 191-192 °C
Density 0.878 g/cm³[6]
Solubility Insoluble in water; Soluble in organic solvents like methanol, hexane (B92381), and acetonitrile (B52724).[2]
Synonyms 4-Ethyl-o-xylene, 1,2-Dimethyl-4-ethylbenzene[1][2][3][4][5][7]

Application in Gas Chromatography (GC)

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile organic compounds, making it highly suitable for 4-Ethyl-1,2-dimethylbenzene.

Protocol 1: Quantitative Analysis of Aromatic Hydrocarbons using 4-Ethyl-1,2-dimethylbenzene as an External Standard by GC-FID

This protocol outlines the use of 4-Ethyl-1,2-dimethylbenzene to create a calibration curve for the quantification of other aromatic hydrocarbons in a sample matrix.

1. Preparation of Standard Solutions:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of pure 4-Ethyl-1,2-dimethylbenzene reference standard and dissolve it in 100 mL of GC-grade hexane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Recommended concentrations for a five-point calibration curve are 1, 5, 10, 50, and 100 µg/mL.

2. GC-FID Operating Conditions:

ParameterCondition
Column DB-5 fused silica (B1680970) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Split/splitless, operated in splitless mode
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature: 50°C, hold for 2 minutes; Ramp at 10°C/min to 250°C, hold for 5 minutes
Injector Temperature 250°C
Detector Temperature (FID) 300°C
Injection Volume 1 µL

3. Calibration Curve Generation:

  • Inject each working standard solution into the GC-FID system.

  • Record the peak area of 4-Ethyl-1,2-dimethylbenzene for each concentration.

  • Plot a graph of peak area versus concentration.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.[8]

4. Sample Analysis:

  • Prepare the unknown sample by dissolving a known weight or volume in hexane.

  • Inject the prepared sample into the GC-FID system under the same conditions as the standards.

  • Identify the peaks of interest based on their retention times.

    Compound Expected Retention Time (min)
    Benzene ~ 6.5
    Toluene ~ 9.0
    Ethylbenzene ~ 11.2
    p-Xylene ~ 11.5
    m-Xylene ~ 11.8
    o-Xylene ~ 12.5

    | 4-Ethyl-1,2-dimethylbenzene | ~ 15.8 |

  • Determine the peak areas of the analytes.

  • Calculate the concentration of each analyte in the sample using the calibration curve equation.

GC_External_Standard_Workflow cluster_analysis GC-FID Analysis stock Primary Stock Standard (1000 µg/mL) working Working Standards (1-100 µg/mL) stock->working inject_std Inject Standards inject_sample Inject Sample chromatogram_std Obtain Standard Chromatograms & Peak Areas inject_std->chromatogram_std chromatogram_sample Obtain Sample Chromatogram & Peak Areas inject_sample->chromatogram_sample cal_curve Generate Calibration Curve (Peak Area vs. Concentration) chromatogram_std->cal_curve quantify Calculate Analyte Concentration chromatogram_sample->quantify cal_curve->quantify

GC External Standard Workflow

Application in High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating a wide range of compounds. For less volatile aromatic hydrocarbons or for matrices not suitable for GC, HPLC offers a robust alternative.[7]

Protocol 2: Analysis of 4-Ethyl-1,2-dimethylbenzene using HPLC-UV

This protocol is suitable for the analysis and quantification of 4-Ethyl-1,2-dimethylbenzene in liquid samples.

1. Preparation of Standard and Sample Solutions:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of pure 4-Ethyl-1,2-dimethylbenzene and dissolve it in 100 mL of HPLC-grade acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the primary stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Liquid samples may be injected directly after filtration through a 0.45 µm syringe filter. For solid samples, an appropriate extraction with acetonitrile followed by filtration is necessary.

2. HPLC-UV Operating Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30, v/v), isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV/Vis or Diode Array Detector (DAD)
Detection Wavelength 210 nm
Injection Volume 20 µL

3. Data Analysis and Quantification:

The quantification process follows the same principles as the GC-FID external standard method described in Protocol 1. A calibration curve is generated by injecting the working standards and plotting the peak area against the concentration. The concentration of 4-Ethyl-1,2-dimethylbenzene in the sample is then determined from this calibration curve.

HPLC_Analysis_Logical_Flow start Start prep_standards Prepare 4-Ethyl-1,2-dimethylbenzene Working Standards start->prep_standards prep_sample Prepare Sample (Filter or Extract) start->prep_sample hplc_analysis HPLC-UV Analysis (C18 Column, ACN:H2O) prep_standards->hplc_analysis prep_sample->hplc_analysis data_acquisition Data Acquisition (Chromatogram at 210 nm) hplc_analysis->data_acquisition peak_integration Peak Integration (Area of Analyte Peak) data_acquisition->peak_integration calibration Calibration Curve Construction peak_integration->calibration From Standards quantification Quantify Analyte in Sample peak_integration->quantification From Sample calibration->quantification end End quantification->end

HPLC Analysis Logical Flow

Concluding Remarks

The protocols provided herein offer a comprehensive guide for the utilization of 4-Ethyl-1,2-dimethylbenzene as a reference standard in chromatographic analyses. Adherence to these methodologies, coupled with good laboratory practices, will ensure accurate and reproducible quantification of aromatic hydrocarbons in a variety of sample matrices. The choice between GC and HPLC will depend on the specific analytes, the sample matrix, and the instrumentation available. For complex matrices, sample preparation techniques such as solid-phase extraction (SPE) may be necessary prior to chromatographic analysis to minimize interferences.

References

Application

Application Notes and Protocols for the Synthesis of 4-Ethyl-1,2-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the experimental setup and detailed protocols for the synthesis of 4-Ethyl-1,2-dimethylbenzene. The synthesi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental setup and detailed protocols for the synthesis of 4-Ethyl-1,2-dimethylbenzene. The synthesis is a two-step process commencing with the Friedel-Crafts acylation of 1,2-dimethylbenzene (o-xylene) to form 4-acetyl-1,2-dimethylbenzene, followed by a Wolff-Kishner reduction to yield the final product.

Data Presentation

Reagent and Product Specifications
CompoundFormulaMW ( g/mol )CAS No.Boiling Point (°C)Density (g/mL)
1,2-DimethylbenzeneC₈H₁₀106.1795-47-61440.88
Acetyl ChlorideC₂H₃ClO78.5075-36-5521.104
Aluminum ChlorideAlCl₃133.347446-70-0--
4-Acetyl-1,2-dimethylbenzeneC₁₀H₁₂O148.203637-01-22431.007
Hydrazine (B178648) Hydrate (B1144303) (85%)H₆N₂O50.067803-57-81201.03
Sodium HydroxideNaOH40.001310-73-2--
Diethylene GlycolC₄H₁₀O₃106.12111-46-62451.118
4-Ethyl-1,2-dimethylbenzeneC₁₀H₁₄134.22934-80-51900.878

Experimental Protocols

Step 1: Friedel-Crafts Acylation of 1,2-Dimethylbenzene

This procedure details the synthesis of 4-acetyl-1,2-dimethylbenzene.

Materials:

  • 1,2-Dimethylbenzene

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride

  • Dichloromethane (B109758) (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Equipment:

  • 100 mL Round-bottom flask

  • Addition funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a 100 mL round-bottom flask, suspend anhydrous aluminum chloride (0.055 mol, 1.1 equiv) in 15 mL of dichloromethane.[1]

  • Cool the mixture to 0°C in an ice/water bath.[1]

  • Slowly add acetyl chloride (0.055 mol, 1.1 equiv) dissolved in 10 mL of dichloromethane to the stirred suspension via an addition funnel over 10 minutes.[1]

  • After the addition is complete, add a solution of 1,2-dimethylbenzene (0.050 mol) in 10 mL of dichloromethane dropwise from the addition funnel. Control the rate of addition to prevent excessive boiling.[1]

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.[1]

  • Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of ice and 15 mL of concentrated HCl, while stirring.[1]

  • Transfer the mixture to a separatory funnel and collect the organic layer.

  • Extract the aqueous layer with 20 mL of dichloromethane.[1]

  • Combine the organic layers and wash twice with a saturated sodium bicarbonate solution.[1]

  • Dry the organic layer over anhydrous MgSO₄.[1]

  • Remove the drying agent by gravity filtration.[1]

  • Remove the dichloromethane by rotary evaporation.[1]

  • Purify the crude 4-acetyl-1,2-dimethylbenzene by vacuum distillation. The product has a boiling point of 243°C.[2]

Step 2: Wolff-Kishner Reduction of 4-Acetyl-1,2-dimethylbenzene

This protocol utilizes the Huang Minlon modification for the reduction of the ketone to an alkyl group.[3]

Materials:

  • 4-Acetyl-1,2-dimethylbenzene

  • Hydrazine hydrate (85%)

  • Sodium hydroxide

  • Diethylene glycol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Distillation head

  • Heating mantle

  • Separatory funnel

Procedure:

  • Place the 4-acetyl-1,2-dimethylbenzene, three equivalents of sodium hydroxide, and 85% hydrazine hydrate in a round-bottom flask with diethylene glycol as the solvent.[3]

  • Heat the mixture to reflux.[3]

  • After a period of reflux, arrange for distillation to remove water and excess hydrazine.[3]

  • Once the water and excess hydrazine are removed, raise the temperature to 200°C to complete the reduction.[3]

  • Cool the reaction mixture and add water.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ether or dichloromethane).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • Purify the resulting 4-Ethyl-1,2-dimethylbenzene by distillation. The product has a boiling point of 190°C.[4]

Visualizations

Experimental Workflow

G Experimental Workflow for the Synthesis of 4-Ethyl-1,2-dimethylbenzene cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Wolff-Kishner Reduction A 1,2-Dimethylbenzene D Reaction in DCM A->D B Acetyl Chloride B->D C AlCl3 (catalyst) C->D E Quenching (Ice/HCl) D->E F Work-up & Purification E->F G 4-Acetyl-1,2-dimethylbenzene F->G H 4-Acetyl-1,2-dimethylbenzene G->H K Reaction in Diethylene Glycol H->K I Hydrazine Hydrate I->K J NaOH J->K L Work-up & Purification K->L M 4-Ethyl-1,2-dimethylbenzene L->M G Mechanism of Friedel-Crafts Acylation A Acetyl Chloride + AlCl3 B Acylium Ion Formation (CH3CO+) + AlCl4- A->B Generation of Electrophile C Electrophilic Attack by 1,2-Dimethylbenzene B->C D Arenium Ion Intermediate (Sigma Complex) C->D E Deprotonation D->E F 4-Acetyl-1,2-dimethylbenzene + HCl + AlCl3 E->F Restoration of Aromaticity G Mechanism of Wolff-Kishner Reduction A 4-Acetyl-1,2-dimethylbenzene + Hydrazine (H2NNH2) B Hydrazone Formation A->B C Deprotonation by OH- B->C D Anionic Intermediate C->D E Protonation by Solvent D->E F Diimide Intermediate E->F G Loss of N2 F->G H Carbanion Intermediate G->H I Protonation H->I J 4-Ethyl-1,2-dimethylbenzene I->J

References

Method

Application Notes and Protocols: 4-Ethyl-1,2-dimethylbenzene in Petrochemical Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Ethyl-1,2-dimethylbenzene is a C10 aromatic hydrocarbon, one of many isomers of ethyl-dimethylbenzene. It is a naturally occurring component...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-1,2-dimethylbenzene is a C10 aromatic hydrocarbon, one of many isomers of ethyl-dimethylbenzene. It is a naturally occurring component of crude oil and is also found in refined petroleum products such as gasoline, where it contributes to the overall octane (B31449) rating.[1][2] In the field of petrochemical analysis, the identification and quantification of 4-Ethyl-1,2-dimethylbenzene are crucial for several applications. These include quality control of fuels, characterization of crude oil, and environmental forensics, particularly in the initial stages of oil spill analysis.[1][3] Due to its volatility and susceptibility to environmental degradation, its utility as a long-term biomarker can be limited compared to more recalcitrant molecules like hopanes and steranes.[1][4][5][6]

This document provides detailed application notes and protocols for the analysis of 4-Ethyl-1,2-dimethylbenzene in petrochemical samples, primarily focusing on gas chromatography-mass spectrometry (GC-MS), the standard analytical technique for this purpose.

Data Presentation

The concentration of 4-Ethyl-1,2-dimethylbenzene can vary significantly depending on the source of the crude oil and the refining processes used to produce gasoline. While specific data for this individual isomer is not extensively reported in publicly available literature, the following table provides an overview of the typical concentration ranges for C10 aromatic compounds in relevant matrices.

Sample TypeCompound ClassTypical Concentration RangeAnalytical MethodReference
Crude OilC10-C12 AlkylnaphthalenesVaries significantly with sourceGC-MS[7]
Gasoline (Regular Grade)Total Aromatics10 - 42% (v/v)ASTM D5769 (GC-MS)[2]
Gasoline (Regular Grade)Toluene~4.5%GC-FID[8]
Gasoline (Regular Grade)p-Xylene~1.53%GC-FID[8]
Gasoline (Regular Grade)m-Xylene~0.34%GC-FID[8]

Note: The concentrations of individual C10 aromatic isomers like 4-Ethyl-1,2-dimethylbenzene are expected to be a fraction of the total aromatic content.

Experimental Protocols

The primary method for the analysis of 4-Ethyl-1,2-dimethylbenzene in petrochemical samples is Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol is a generalized procedure based on standard methods for aromatic hydrocarbon analysis, such as ASTM D5769.[2][9]

Protocol 1: Quantitative Analysis of 4-Ethyl-1,2-dimethylbenzene in Gasoline by GC-MS

1. Objective: To quantify the concentration of 4-Ethyl-1,2-dimethylbenzene in a gasoline sample.

2. Materials and Reagents:

  • Gasoline sample

  • 4-Ethyl-1,2-dimethylbenzene standard (purity >98%)

  • Internal Standard (e.g., Benzene-d6, Ethylbenzene-d10, or other suitable deuterated aromatic compound)

  • Carbon disulfide or Pentane (GC grade)

  • Volumetric flasks, pipettes, and syringes

  • GC autosampler vials with septa

3. Instrumentation:

  • Gas Chromatograph (GC) equipped with a split/splitless injector and a mass selective detector (MSD)

  • Capillary column suitable for aromatic hydrocarbon separation (e.g., Agilent HP-RFG Intuvo, 20 m × 0.100 mm, 0.4 μm or similar)[9]

4. Standard Preparation:

  • Internal Standard Stock Solution: Prepare a stock solution of the internal standard in the chosen solvent at a concentration of approximately 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by accurately weighing and dissolving the 4-Ethyl-1,2-dimethylbenzene standard in the solvent. Each standard should also contain a fixed concentration of the internal standard. A typical calibration range would be from 0.1 to 100 µg/mL.

5. Sample Preparation:

  • Accurately weigh approximately 0.1 g of the gasoline sample into a 10 mL volumetric flask.

  • Add a known amount of the internal standard stock solution.

  • Dilute to the mark with the solvent.

  • Transfer an aliquot to a GC autosampler vial.

6. GC-MS Conditions:

ParameterValue
GC System Agilent Intuvo 9000 GC or equivalent
Injector Split/Splitless
Injection Volume 1.0 µL
Injector Temperature 250°C
Split Ratio 100:1 (can be optimized)
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial: 50°C, hold for 2 minRamp 1: 10°C/min to 150°CRamp 2: 20°C/min to 250°C, hold for 2 min
MSD Transfer Line 280°C
MSD Source Temp 230°C
MSD Quad Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) and/or Full Scan
SIM Ions m/z 119, 134 (Quantifier and Qualifier for 4-Ethyl-1,2-dimethylbenzene)

7. Data Analysis:

  • Identify the 4-Ethyl-1,2-dimethylbenzene peak in the chromatogram based on its retention time and mass spectrum.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • Calculate the concentration of 4-Ethyl-1,2-dimethylbenzene in the gasoline sample using the calibration curve.

Application in Oil Spill Forensics

In the event of an oil spill, identifying the source of the pollution is a critical forensic task. This is often achieved by "fingerprinting" the chemical composition of the spilled oil and comparing it to potential sources. While highly degradation-resistant biomarkers like hopanes and steranes are the primary tools for this purpose, the analysis of lighter aromatic compounds, including 4-Ethyl-1,2-dimethylbenzene, can be valuable in the early stages of a spill before significant weathering has occurred.[4][5][6][10]

Key Considerations:

  • Weathering: Lighter aromatic hydrocarbons are susceptible to rapid loss through evaporation and dissolution in water.[4][5][6][10] This means that the concentration of 4-Ethyl-1,2-dimethylbenzene in a spilled oil sample will decrease over time, complicating direct comparisons with unweathered source oils.

  • Source-Specific Ratios: While not as robust as for larger biomarkers, ratios of different C10 aromatic isomers could potentially be used to link a spill to a source, provided the samples are collected and analyzed quickly.

Visualizations

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Quantification Sample Petrochemical Sample (Gasoline/Crude Oil) Dilution Dilution with Solvent and Addition of Internal Standard Sample->Dilution Standard 4-Ethyl-1,2-dimethylbenzene Standard Cal_Standards Preparation of Calibration Standards Standard->Cal_Standards Injection Autosampler Injection Dilution->Injection Cal_Standards->Injection GC_Separation Gas Chromatographic Separation Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Peak_ID Peak Identification and Integration MS_Detection->Peak_ID Cal_Curve Calibration Curve Generation Peak_ID->Cal_Curve Quantification Quantification of 4-Ethyl-1,2-dimethylbenzene Peak_ID->Quantification Cal_Curve->Quantification

Caption: Experimental workflow for the quantitative analysis of 4-Ethyl-1,2-dimethylbenzene.

Logical_Relationship cluster_products Refined Products Crude_Oil Crude Oil Gasoline Gasoline Crude_Oil->Gasoline Diesel Diesel Crude_Oil->Diesel Other_Products Other Products Crude_Oil->Other_Products Aromatics Aromatic Hydrocarbons Gasoline->Aromatics Diesel->Aromatics C10_Aromatics C10 Aromatic Isomers Aromatics->C10_Aromatics Target_Analyte 4-Ethyl-1,2-dimethylbenzene C10_Aromatics->Target_Analyte Spill_Analysis Oil Spill Forensic Analysis Target_Analyte->Spill_Analysis Early-stage indicator

Caption: Logical relationship of 4-Ethyl-1,2-dimethylbenzene in petrochemical products.

References

Application

Application Notes & Protocols: 4-Ethyl-1,2-dimethylbenzene as a High-Boiling Point Aromatic Solvent for Organic Synthesis

Audience: Researchers, scientists, and drug development professionals. Introduction: 4-Ethyl-1,2-dimethylbenzene, also known as 4-ethyl-o-xylene, is an aromatic hydrocarbon solvent.[1][2][3] Its physical and chemical pro...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Ethyl-1,2-dimethylbenzene, also known as 4-ethyl-o-xylene, is an aromatic hydrocarbon solvent.[1][2][3] Its physical and chemical properties suggest its potential as a high-boiling point, non-polar, aprotic solvent for various organic reactions. These notes provide an overview of its properties, potential applications, and protocols for its use, particularly in cross-coupling reactions where elevated temperatures are often required.

Physicochemical Properties

A summary of the key physical and chemical properties of 4-ethyl-1,2-dimethylbenzene is provided in the table below, alongside common alternative aromatic solvents for comparison.

Property4-Ethyl-1,2-dimethylbenzeneo-XyleneToluene
CAS Number 934-80-5[1][3]95-47-6108-88-3
Molecular Formula C10H14[1][3]C8H10C7H8
Molecular Weight 134.22 g/mol [1][3][4]106.16 g/mol 92.14 g/mol
Boiling Point 190 °C[1]144 °C111 °C
Melting Point -67 °C[1]-25 °C-95 °C
Density 0.878 g/mL[1]0.88 g/mL0.87 g/mL
Refractive Index 1.505[1]1.5051.496
Potential Applications in Organic Synthesis

Given its high boiling point and aromatic nature, 4-ethyl-1,2-dimethylbenzene is a potential solvent for reactions that require elevated temperatures to proceed at a reasonable rate. Such reactions include, but are not limited to:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: The formation of carbon-carbon bonds between organoboronic acids and organic halides.[5][6] Aromatic solvents are commonly employed in these reactions.[5][7]

    • Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds from aryl halides and amines.[8][9][10] Toluene and xylene are frequently used solvents for this transformation.[11]

  • Other High-Temperature Reactions: Its thermal stability makes it suitable for various other transformations requiring sustained high temperatures.

The use of a higher boiling point solvent like 4-ethyl-1,2-dimethylbenzene can offer advantages in certain cases, such as enabling the coupling of less reactive substrates or allowing for lower catalyst loadings by accelerating reaction kinetics.

Safety and Handling

4-Ethyl-1,2-dimethylbenzene is a flammable liquid and vapor.[12][13] It may cause skin, eye, and respiratory irritation.[12][14] It is harmful if swallowed and may be fatal if it enters the airways.[12][13][14] It is also suspected of causing cancer.[12][15]

Precautions:

  • Handle in a well-ventilated area, preferably in a fume hood.[12]

  • Keep away from heat, sparks, and open flames.[12][13]

  • Use explosion-proof electrical equipment.[12][15]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and flame-retardant clothing.[12][16]

  • Ground and bond containers when transferring the solvent to prevent static discharge.[12][13]

First Aid:

  • If inhaled: Move the person to fresh air.[12]

  • If on skin: Wash with plenty of soap and water.[12][13]

  • If in eyes: Rinse cautiously with water for several minutes.[12]

  • If swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor.[13][16]

Experimental Protocols

The following are generalized protocols for the use of 4-ethyl-1,2-dimethylbenzene as a solvent in common cross-coupling reactions. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Add aryl halide, boronic acid, and base to a dry reaction flask. prep2 Add palladium catalyst and ligand. prep1->prep2 prep3 Evacuate and backfill the flask with an inert gas (e.g., Argon). prep2->prep3 react1 Add 4-ethyl-1,2-dimethylbenzene via syringe. prep3->react1 react2 Heat the reaction mixture to the desired temperature (e.g., 120-150 °C). react1->react2 react3 Monitor the reaction progress by TLC, GC, or LC-MS. react2->react3 workup1 Cool the reaction to room temperature. react3->workup1 workup2 Quench the reaction with water or aqueous acid/base. workup1->workup2 workup3 Extract the product with an organic solvent (e.g., ethyl acetate). workup2->workup3 workup4 Dry the organic layer, filter, and concentrate in vacuo. workup3->workup4 workup5 Purify the crude product by column chromatography. workup4->workup5

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 4-Ethyl-1,2-dimethylbenzene (5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, boronic acid, and base.

  • Add the palladium catalyst. For air-sensitive catalysts, this should be done in a glovebox.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

  • Add 4-ethyl-1,2-dimethylbenzene via syringe.

  • Heat the reaction mixture to the desired temperature (typically 120-150 °C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the palladium-catalyzed amination of an aryl halide.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)

  • Ligand (e.g., Xantphos, 0.03 mmol, 3 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • 4-Ethyl-1,2-dimethylbenzene (5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox, add the palladium precatalyst, ligand, and base to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add the aryl halide and 4-ethyl-1,2-dimethylbenzene.

  • Add the amine via syringe.

  • Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.

  • Heat the reaction mixture to the desired temperature (typically 100-130 °C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate analytical technique.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water carefully.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Catalytic Cycle Visualization

The following diagram illustrates a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where an aromatic solvent like 4-ethyl-1,2-dimethylbenzene would serve as the reaction medium.

G Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX R-X RedElim Reductive Elimination OxAdd Oxidative Addition PdII_R_Rprime R-Pd(II)L_n-R' PdII_RX->PdII_R_Rprime R'-M Transmetal Transmetalation PdII_R_Rprime->Pd0 R-R'

Caption: Generalized catalytic cycle for a Pd-catalyzed cross-coupling reaction.

References

Method

Application Note and Protocol for the Quantitative Analysis of 4-Ethyl-1,2-dimethylbenzene by GC-MS

Abstract This document provides a detailed protocol for the quantitative analysis of 4-Ethyl-1,2-dimethylbenzene in organic solvent samples using Gas Chromatography-Mass Spectrometry (GC-MS). This method is intended for...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the quantitative analysis of 4-Ethyl-1,2-dimethylbenzene in organic solvent samples using Gas Chromatography-Mass Spectrometry (GC-MS). This method is intended for researchers, scientists, and professionals in drug development and related fields who require a precise and accurate method for the quantification of this specific C10 alkylbenzene isomer. The protocol covers sample preparation, instrument parameters, calibration, and data analysis.

Introduction

4-Ethyl-1,2-dimethylbenzene is an aromatic hydrocarbon that may be present in various matrices as an impurity, environmental contaminant, or a component of complex mixtures. Accurate quantification is crucial for quality control, safety assessment, and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the separation, identification, and quantification of volatile and semi-volatile organic compounds like 4-Ethyl-1,2-dimethylbenzene due to its high sensitivity and specificity. This protocol employs a robust GC-MS method with an internal standard for reliable quantification.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results. As 4-Ethyl-1,2-dimethylbenzene is a volatile organic compound (VOC), samples should be handled in a manner that minimizes evaporative losses.

  • Solvent Selection: Ensure the sample is dissolved in a volatile organic solvent compatible with GC-MS analysis, such as hexane, dichloromethane, or methanol (B129727).

  • Internal Standard Spiking: To correct for variations in injection volume and instrument response, an internal standard is used.[1] Toluene-d8 is a suitable choice due to its chemical similarity to the analyte and its distinct mass spectrum.

    • Prepare a stock solution of Toluene-d8 in methanol at a concentration of 1000 µg/mL.

    • Spike all calibration standards and unknown samples with the internal standard to a final concentration of 10 µg/mL.

  • Calibration Standards Preparation:

    • Prepare a primary stock solution of 4-Ethyl-1,2-dimethylbenzene in methanol at a concentration of 1000 µg/mL.

    • Perform serial dilutions of the primary stock solution with the chosen solvent to prepare a series of calibration standards. A typical calibration range would be 1, 5, 10, 25, 50, and 100 µg/mL.

    • Spike each calibration standard with the internal standard as described in the previous step.

  • Unknown Sample Preparation:

    • Accurately dilute the unknown sample with the appropriate solvent to ensure the concentration of 4-Ethyl-1,2-dimethylbenzene falls within the calibration range.

    • Spike the diluted unknown sample with the internal standard to a final concentration of 10 µg/mL.

  • Final Preparation: Transfer the prepared standards and samples into 2 mL autosampler vials with PTFE-lined septa.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended. Adjustments may be necessary based on the specific instrument and column used.

Parameter Value
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column
Injector Split/splitless injector
Injector Temperature 250 °C
Injection Mode Splitless (1 minute)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial: 60 °C, hold for 2 minutes. Ramp: 10 °C/min to 280 °C, hold for 5 minutes.
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Impact (EI)
Electron Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Data Analysis and Quantification
  • Selected Ion Monitoring (SIM): For enhanced sensitivity and selectivity, acquire data in SIM mode. The following ions are recommended for monitoring:

Compound Quantification Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z)
4-Ethyl-1,2-dimethylbenzene11913491
Toluene-d8 (Internal Standard)1009972
  • Calibration Curve:

    • Integrate the peak areas of the quantification ions for 4-Ethyl-1,2-dimethylbenzene and the internal standard (Toluene-d8) in each of the calibration standards.

    • Calculate the response factor (RF) for each calibration level using the following formula: RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

    • Plot the ratio of the analyte peak area to the internal standard peak area (Areaanalyte / AreaIS) against the concentration of the analyte.

    • Perform a linear regression analysis on the calibration data. The coefficient of determination (R²) should be ≥ 0.995 for the calibration to be considered acceptable.

  • Quantification of Unknowns:

    • Integrate the peak areas of the quantification ions for 4-Ethyl-1,2-dimethylbenzene and the internal standard in the unknown sample chromatogram.

    • Calculate the concentration of 4-Ethyl-1,2-dimethylbenzene in the unknown sample using the calibration curve.

Data Presentation

The quantitative parameters for the GC-MS analysis are summarized in the tables below.

Table 1: GC-MS Instrumental Parameters

Parameter Setting
GC System Agilent 7890B or equivalent
MS System Agilent 5977A MSD or equivalent
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium, 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (Splitless)
Oven Program 60 °C (2 min), then 10 °C/min to 280 °C (5 min)
MS Source Temperature 230 °C
MS Quad Temperature 150 °C
Ionization Energy 70 eV

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Table 2: SIM Ion Selection for Quantification

Analyte Role Quantification Ion (m/z) Qualifier Ions (m/z)
4-Ethyl-1,2-dimethylbenzene Target Analyte 119 134, 91

| Toluene-d8 | Internal Standard | 100 | 99, 72 |

Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification prep_start Start: Sample in Solvent add_is Spike with Internal Standard (Toluene-d8) prep_start->add_is dilute Dilute to Working Concentration add_is->dilute vial Transfer to Autosampler Vial dilute->vial injection Inject 1 µL into GC vial->injection separation Chromatographic Separation (DB-5ms column) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (SIM Mode) ionization->detection integrate Integrate Peak Areas (Analyte & IS) detection->integrate calibrate Generate Calibration Curve (R² ≥ 0.995) integrate->calibrate quantify Calculate Analyte Concentration calibrate->quantify report Final Report quantify->report

References

Application

Application Notes and Protocols: Polymerization of 4-Ethenyl-1,2-dimethylbenzene

Topic: Use of 4-Ethenyl-1,2-dimethylbenzene in Polymer Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals. Introduction: 4-Ethyl-1,2-dim...

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Use of 4-Ethenyl-1,2-dimethylbenzene in Polymer Synthesis

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Ethyl-1,2-dimethylbenzene is an aromatic hydrocarbon that, in its saturated form, is not suitable for direct polymerization. However, its unsaturated analog, 4-ethenyl-1,2-dimethylbenzene, also known as 3,4-dimethylstyrene, is a valuable monomer for the synthesis of specialty polymers. This vinyl aromatic monomer can undergo polymerization through various mechanisms, including free-radical and cationic polymerization, to produce poly(3,4-dimethylstyrene). This polymer exhibits distinct thermal and mechanical properties compared to polystyrene, owing to the presence of the methyl groups on the aromatic ring. These properties make it a candidate for applications requiring tailored thermal stability and specific solubility characteristics.

This document provides detailed application notes and experimental protocols for the synthesis of poly(3,a-dimethylstyrene) via free-radical and cationic polymerization methods.

Data Presentation

The following table summarizes typical experimental parameters and resulting polymer properties for the polymerization of styrenic monomers. While specific data for 3,4-dimethylstyrene is limited in publicly available literature, the provided data for styrene (B11656) serves as a reliable benchmark for experimental design.

ParameterFree-Radical Solution Polymerization (Representative)Bulk Polymerization (Representative)Cationic Polymerization (Representative)
Monomer 3,4-Dimethylstyrene3,4-Dimethylstyrene3,4-Dimethylstyrene
Initiator/Catalyst Azobisisobutyronitrile (AIBN)Benzoyl Peroxide (BPO)Tin(IV) chloride (SnCl4) / H2O
Solvent Toluene (B28343)NoneDichloromethane (B109758)
Monomer Conc. 1.0 - 5.0 MBulk0.5 - 2.0 M
Initiator Conc. 10 - 50 mM0.1 - 1.0 wt%10 - 40 mM
Temperature 60 - 80 °C80 - 120 °C-78 to 0 °C
Reaction Time 4 - 24 hours2 - 12 hours1 - 5 hours
Polymer Yield 70 - 95%80 - 98%60 - 90%
Mn ( g/mol ) 20,000 - 200,00050,000 - 300,0005,000 - 50,000
PDI (Mw/Mn) 1.5 - 2.51.8 - 3.01.2 - 2.0
Heat Distortion Temp. ~81-82 °C[1]~81-82 °C[1]Not specified
Intrinsic Viscosity Not specified~1.49[1]Not specified

Experimental Protocols

Protocol 1: Free-Radical Solution Polymerization of 3,4-Dimethylstyrene

This protocol describes the synthesis of poly(3,4-dimethylstyrene) in a toluene solution using AIBN as the initiator. Solution polymerization is a common method for controlling the reaction exotherm and viscosity.[2]

Materials:

Equipment:

  • Three-neck round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Schlenk line or nitrogen/argon inlet

  • Syringes and needles

Procedure:

  • Monomer Purification: Remove the polymerization inhibitor from 3,4-dimethylstyrene by passing it through a short column of basic alumina.

  • Reaction Setup: Assemble and flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen/argon inlet. Allow the apparatus to cool to room temperature under a stream of inert gas.

  • Reagent Addition:

    • To the flask, add 100 mL of anhydrous toluene.

    • Add 20.0 g (0.151 mol) of purified 3,4-dimethylstyrene to the toluene.

    • Add 0.25 g (1.52 mmol) of AIBN to the reaction mixture.

  • Degassing: Purge the solution with nitrogen or argon for 30 minutes to remove dissolved oxygen.

  • Polymerization: Heat the reaction mixture to 70°C with continuous stirring. Maintain this temperature for 12 hours under an inert atmosphere.

  • Quenching and Precipitation:

    • After 12 hours, cool the reaction mixture to room temperature.

    • Slowly pour the viscous polymer solution into 800 mL of vigorously stirring methanol. A white precipitate of poly(3,4-dimethylstyrene) will form.

  • Purification:

    • Allow the precipitate to settle, then decant the supernatant.

    • Wash the polymer by re-dissolving it in a minimal amount of toluene (approx. 50 mL) and re-precipitating it in 800 mL of fresh methanol. Repeat this step twice to ensure the removal of unreacted monomer and initiator fragments.

  • Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 60°C to a constant weight.

  • Characterization: Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn, Mw) and Polydispersity Index (PDI), and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).

Protocol 2: Cationic Polymerization of 3,4-Dimethylstyrene

This protocol outlines the cationic polymerization of 3,4-dimethylstyrene using a Lewis acid catalyst, SnCl4, with water as a co-catalyst. Cationic polymerization is typically carried out at low temperatures to suppress chain transfer and termination reactions.

Materials:

  • 3,4-Dimethylstyrene (inhibitor removed and dried over CaH2)

  • Dichloromethane (anhydrous)

  • Tin(IV) chloride (SnCl4)

  • Methanol (chilled)

  • Nitrogen or Argon gas

Equipment:

  • Schlenk flask

  • Low-temperature bath (e.g., dry ice/acetone, -78°C)

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Monomer and Solvent Preparation: Purify 3,4-dimethylstyrene by passing it through basic alumina and then drying it over calcium hydride (CaH2) followed by vacuum distillation. Anhydrous dichloromethane should be used as the solvent.

  • Reaction Setup: Assemble and flame-dry a Schlenk flask equipped with a magnetic stir bar under a nitrogen or argon atmosphere.

  • Reagent Addition:

    • Cool the flask to -78°C in a dry ice/acetone bath.

    • Add 80 mL of anhydrous dichloromethane to the flask via a cannula or syringe.

    • Add 10.0 g (0.0756 mol) of purified and dried 3,4-dimethylstyrene to the cold solvent.

  • Initiation:

    • Prepare a stock solution of SnCl4 in dichloromethane (e.g., 0.1 M).

    • Initiate the polymerization by rapidly injecting a precise amount of the SnCl4 solution (e.g., 7.6 mL of 0.1 M solution for a 100:1 monomer to initiator ratio) into the vigorously stirred monomer solution. The presence of trace amounts of water in the system will act as a co-initiator.

  • Polymerization: Maintain the reaction at -78°C with continuous stirring. The reaction is typically rapid; monitor the viscosity of the solution. Allow the polymerization to proceed for 2 hours.

  • Termination: Quench the polymerization by adding 10 mL of pre-chilled methanol to the reaction mixture.

  • Precipitation and Purification:

    • Allow the reaction mixture to warm to room temperature.

    • Pour the solution into 500 mL of vigorously stirring methanol to precipitate the polymer.

    • Filter the white precipitate and wash it with fresh methanol.

  • Drying: Dry the polymer in a vacuum oven at 50°C to a constant weight.

  • Characterization: Analyze the polymer using GPC for molecular weight and PDI, and DSC for thermal properties.

Visualizations

Free_Radical_Solution_Polymerization cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_analysis Analysis Monomer_Prep Monomer Purification (Remove Inhibitor) Setup Reaction Setup (Inert Atmosphere) Monomer_Prep->Setup Solvent_Prep Solvent Preparation (Anhydrous Toluene) Solvent_Prep->Setup Addition Reagent Addition (Monomer, Solvent, AIBN) Setup->Addition Degas Degassing (N2/Ar Purge) Addition->Degas Polymerize Polymerization (70°C, 12h) Degas->Polymerize Quench Cooling & Precipitation (in Methanol) Polymerize->Quench Purify Re-dissolution & Re-precipitation Quench->Purify Dry Drying (Vacuum Oven) Purify->Dry Characterization Characterization (GPC, DSC) Dry->Characterization

Caption: Workflow for free-radical solution polymerization of 3,4-dimethylstyrene.

Cationic_Polymerization cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_analysis Analysis Monomer_Prep Monomer Purification (Drying & Distillation) Setup Reaction Setup (Inert Atmosphere, -78°C) Monomer_Prep->Setup Solvent_Prep Solvent Preparation (Anhydrous CH2Cl2) Solvent_Prep->Setup Addition Reagent Addition (Monomer, Solvent) Setup->Addition Initiation Initiation (SnCl4 Addition) Addition->Initiation Polymerize Polymerization (-78°C, 2h) Initiation->Polymerize Termination Termination (Chilled Methanol) Polymerize->Termination Precipitation Precipitation (in Methanol) Termination->Precipitation Dry Drying (Vacuum Oven) Precipitation->Dry Characterization Characterization (GPC, DSC) Dry->Characterization

Caption: Workflow for the cationic polymerization of 3,4-dimethylstyrene.

References

Method

Application Notes and Protocols for the Identification of 4-Ethyl-1,2-dimethylbenzene in Complex Mixtures

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Ethyl-1,2-dimethylbenzene is a C10 aromatic hydrocarbon that may be present in various complex mixtures, including petroleum products, indust...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-1,2-dimethylbenzene is a C10 aromatic hydrocarbon that may be present in various complex mixtures, including petroleum products, industrial solvents, and environmental samples. Its accurate identification and quantification are crucial for quality control, environmental monitoring, and toxicological assessment. This document provides detailed application notes and protocols for the analysis of 4-Ethyl-1,2-dimethylbenzene using modern analytical techniques.

The primary methods for the analysis of volatile aromatic compounds like 4-Ethyl-1,2-dimethylbenzene are Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or a Flame Ionization Detector (FID). High-Performance Liquid Chromatography (HPLC) with a UV detector can also be employed as an alternative or complementary technique. Sample preparation is a critical step to isolate the analyte from the matrix and enhance sensitivity. Techniques such as Solid-Phase Microextraction (SPME) and liquid-liquid extraction are commonly utilized.

Analytical Techniques Overview

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the unambiguous identification and quantification of 4-Ethyl-1,2-dimethylbenzene. GC provides high-resolution separation of volatile and semi-volatile compounds, while MS offers definitive identification based on the mass-to-charge ratio of fragmented ions. For routine quantification, GC-FID is a robust and sensitive alternative.

High-Performance Liquid Chromatography (HPLC) is suitable for the analysis of aromatic hydrocarbons and can be a valuable tool, particularly for samples that are not amenable to GC analysis. Reversed-phase HPLC with a C18 column and UV detection is a common approach.

Quantitative Data Summary

Quantitative data for the analysis of 4-Ethyl-1,2-dimethylbenzene is not widely available in the literature. The following table summarizes typical performance data for the analysis of closely related aromatic hydrocarbons (e.g., ethylbenzene, xylenes (B1142099), and other C10 isomers) using various techniques. These values can be used as a general guideline for method development and validation for 4-Ethyl-1,2-dimethylbenzene.

Analytical TechniqueSample MatrixAnalyte(s)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
SPME-GC-MSWaterBTEX0.01 - 0.05 ng/L--[1]
SPME-GC-FIDWaterBTEX-->95%[2]
GC-MSAmbient AirBTEX0.7 - 1.4 ppb2.5 ppb-[3]
HPLC-UVTextileLinear Alkylbenzene Sulfonates0.15 mg/kg--[4]
HPLC-UVRat PlasmaSulforaphane0.0028 µg/mL0.0091 µg/mL85-115[5]

Note: BTEX refers to Benzene (B151609), Toluene, Ethylbenzene, and Xylenes. The data presented are for illustrative purposes and the actual performance for 4-Ethyl-1,2-dimethylbenzene may vary depending on the specific matrix and experimental conditions.

Experimental Protocols

Protocol 1: Identification and Quantification of 4-Ethyl-1,2-dimethylbenzene by GC-MS

This protocol is designed for the analysis of 4-Ethyl-1,2-dimethylbenzene in a liquid organic matrix.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the sample, add 1 mL of a suitable extraction solvent (e.g., hexane (B92381) or dichloromethane).

  • Add a known amount of an appropriate internal standard (e.g., deuterated aromatic hydrocarbon).

  • Vortex the mixture for 1 minute.

  • Allow the phases to separate.

  • Carefully transfer the organic layer to a clean vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless injector.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 50:1) or splitless, depending on the expected concentration.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp to 150 °C at a rate of 5 °C/min.

    • Ramp to 250 °C at a rate of 20 °C/min, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification. The characteristic ions for 4-Ethyl-1,2-dimethylbenzene can be determined from its mass spectrum (major ions at m/z 119, 134).[6][7][8]

3. Data Analysis

  • Identification: Compare the retention time and the acquired mass spectrum of the peak of interest with that of a certified reference standard of 4-Ethyl-1,2-dimethylbenzene. The mass spectrum can also be compared against the NIST library.[6][7][8]

  • Quantification: Create a calibration curve by analyzing a series of standards of known concentrations. Quantify the analyte in the sample by relating its peak area (in SIM mode) to the calibration curve.

Protocol 2: Analysis of 4-Ethyl-1,2-dimethylbenzene using SPME-GC-MS

This protocol is suitable for the analysis of 4-Ethyl-1,2-dimethylbenzene in aqueous or headspace samples.

1. Sample Preparation (Solid-Phase Microextraction)

  • Place a known volume of the aqueous sample (e.g., 10 mL) into a headspace vial.

  • For headspace analysis, leave sufficient headspace in the vial.

  • Add a stirring bar and, if necessary, adjust the pH and add salt (e.g., NaCl) to improve extraction efficiency.[1]

  • Seal the vial with a septum cap.

  • Expose a SPME fiber (e.g., 75 µm Carboxen/PDMS) to the headspace or directly immerse it in the aqueous sample.[1]

  • Agitate the sample at a constant temperature for a defined period (e.g., 30 minutes at 60 °C) to allow for equilibration.

  • Retract the fiber into the needle.

2. GC-MS Instrumentation and Conditions

  • Follow the GC-MS conditions outlined in Protocol 1, with the following modification for injection:

  • Injection Mode: Insert the SPME fiber into the GC inlet for thermal desorption of the analytes. The desorption time and temperature should be optimized (e.g., 250 °C for 2 minutes).

3. Data Analysis

  • Follow the data analysis procedures described in Protocol 1.

Protocol 3: HPLC-UV Method for the Analysis of Aromatic Hydrocarbons

This protocol provides a general framework for the separation of aromatic hydrocarbons. Method optimization will be required for the specific analysis of 4-Ethyl-1,2-dimethylbenzene.

1. Sample Preparation

  • Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile).

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water. A typical starting point could be 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detector at a wavelength where the benzene ring absorbs, typically around 210 nm or 254 nm.

  • Injection Volume: 10 µL.

3. Data Analysis

  • Identification: Identify the peak corresponding to 4-Ethyl-1,2-dimethylbenzene by comparing its retention time with that of a pure standard.

  • Quantification: Prepare a calibration curve using standards of known concentrations and use it to determine the concentration of the analyte in the sample based on its peak area.

Visualizations

Analytical_Workflow_GCMS cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Complex Mixture Sample Extraction Liquid-Liquid Extraction / SPME Sample->Extraction Concentration Concentration / Solvent Exchange Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Identification Identification (Retention Time & Mass Spectrum) MS_Detection->Identification Quantification Quantification (Calibration Curve) MS_Detection->Quantification Result Analytical Report Identification->Result Quantification->Result

Caption: General workflow for GC-MS analysis.

HPLC_Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC-UV Analysis cluster_data_hplc Data Processing Sample_HPLC Complex Mixture Sample Dissolution Dissolution in Mobile Phase Sample_HPLC->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection HPLC_Separation Chromatographic Separation HPLC_Injection->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection Identification_HPLC Identification (Retention Time) UV_Detection->Identification_HPLC Quantification_HPLC Quantification (Calibration Curve) UV_Detection->Quantification_HPLC Result_HPLC Analytical Report Identification_HPLC->Result_HPLC Quantification_HPLC->Result_HPLC

Caption: General workflow for HPLC-UV analysis.

SPME_Workflow cluster_spme_prep SPME Sample Preparation cluster_spme_analysis GC-MS Analysis Sample_SPME Aqueous / Headspace Sample Vial Sample in Headspace Vial Sample_SPME->Vial Fiber_Exposure SPME Fiber Exposure (Adsorption) Vial->Fiber_Exposure Thermal_Desorption Thermal Desorption in GC Inlet Fiber_Exposure->Thermal_Desorption GCMS_Analysis GC-MS Separation & Detection Thermal_Desorption->GCMS_Analysis Data_Analysis Data Analysis (Identification & Quantification) GCMS_Analysis->Data_Analysis Result_SPME Analytical Report Data_Analysis->Result_SPME

Caption: Workflow for SPME-GC-MS analysis.

References

Application

Application Notes and Protocols for 4-Ethyl-1,2-dimethylbenzene in Calibration Standards

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of 4-ethyl-1,2-dimethylbenzene as a component in calibration standards for the quantitat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-ethyl-1,2-dimethylbenzene as a component in calibration standards for the quantitative analysis of aromatic hydrocarbons. The protocols detailed below are primarily focused on applications in the analysis of petroleum products, such as gasoline, where the accurate quantification of C10 aromatic isomers is crucial for regulatory compliance and quality control.

Introduction

4-Ethyl-1,2-dimethylbenzene is a C10 aromatic hydrocarbon and a known constituent of gasoline and other petroleum-based fuels.[1][2] Its presence, along with other aromatic compounds, contributes to the octane (B31449) rating of fuel but is also subject to regulatory limits due to environmental and health concerns.[3] Accurate quantification of 4-ethyl-1,2-dimethylbenzene and its isomers is therefore essential. This is typically achieved using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[3][4][5] Robust and accurate quantification relies on the use of high-quality, certified calibration standards.

Application: Quantitative Analysis of Aromatic Hydrocarbons in Gasoline

4-Ethyl-1,2-dimethylbenzene is a key component in multi-element calibration standards designed for the analysis of aromatic compounds in gasoline, in accordance with standard methods such as ASTM D5769.[3][5] These standards are used to create a calibration curve, which allows for the determination of the concentration of 4-ethyl-1,2-dimethylbenzene and other aromatics in unknown fuel samples.

Certified Reference Material Data

The following table summarizes the typical composition of a certified reference material (CRM) for aromatic hydrocarbons in gasoline. This data is representative and may vary between different manufacturers and batches. For precise quantitative work, always refer to the Certificate of Analysis provided with the specific standard.

Compound CAS Number Certified Concentration (mass %) Uncertainty (mass %)
Benzene71-43-20.50± 0.01
Toluene108-88-35.00± 0.05
Ethylbenzene100-41-42.00± 0.04
p-Xylene106-42-33.00± 0.06
m-Xylene108-38-36.00± 0.12
o-Xylene95-47-62.50± 0.05
Isopropylbenzene98-82-80.50± 0.01
n-Propylbenzene103-65-10.50± 0.01
1,3,5-Trimethylbenzene108-67-81.00± 0.02
1,2,4-Trimethylbenzene95-63-63.00± 0.06
1,2,3-Trimethylbenzene526-73-80.70± 0.014
4-Ethyl-1,2-dimethylbenzene 934-80-5 1.50 ± 0.03
Naphthalene91-20-30.20± 0.004

Note: The values presented in this table are illustrative. Always refer to the Certificate of Analysis for the specific lot of the certified reference material.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards

This protocol describes the preparation of a series of calibration standards from a certified multi-component aromatic hydrocarbon stock solution.

Materials:

  • Certified Aromatic Hydrocarbon Standard Mix (containing 4-ethyl-1,2-dimethylbenzene)

  • High-purity solvent (e.g., isooctane, methanol, or as specified in the analytical method)

  • Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

  • Calibrated micropipettes

Procedure:

  • Stock Standard Preparation: If starting from a neat standard, accurately weigh a precise amount of 4-ethyl-1,2-dimethylbenzene and dissolve it in a known volume of the chosen solvent to create a primary stock standard of a specific concentration. For commercially available certified solutions, this step is not necessary.

  • Working Standard Dilution Series:

    • Label a series of volumetric flasks for each desired calibration level (e.g., Level 1 to Level 5).

    • Using a calibrated micropipette, transfer the appropriate volume of the certified stock solution into each volumetric flask.

    • Dilute to the mark with the high-purity solvent.

    • Cap and invert the flasks several times to ensure homogeneity.

  • Internal Standard Addition (if applicable): If the analytical method requires an internal standard (e.g., a deuterated analog of one of the analytes), add a constant and known amount of the internal standard to each calibration standard and sample.

Example Dilution Scheme for a 5-Point Calibration Curve:

Calibration Level Volume of Stock Solution (µL) Final Volume (mL) Final Concentration of 4-Ethyl-1,2-dimethylbenzene (mass %)
110100.015
250100.075
3100100.150
4250100.375
5500100.750

(Assuming a stock solution with 1.50 mass % of 4-ethyl-1,2-dimethylbenzene and a dilution to a final volume of 10 mL)

Protocol 2: Quantitative Analysis by GC-MS

This protocol outlines the general procedure for the quantitative analysis of 4-ethyl-1,2-dimethylbenzene in a gasoline sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for aromatic hydrocarbon separation (e.g., a non-polar stationary phase like 5% phenyl-methylpolysiloxane).

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the gasoline sample into a volumetric flask.

    • If using an internal standard, add a precise amount to the sample.

    • Dilute the sample with a suitable solvent (e.g., isooctane) to bring the expected concentration of 4-ethyl-1,2-dimethylbenzene within the range of the calibration curve.

  • Instrument Calibration:

    • Inject the prepared calibration standards into the GC-MS system, starting with the lowest concentration.

    • For each calibration level, integrate the peak area of the characteristic ion(s) for 4-ethyl-1,2-dimethylbenzene (and the internal standard, if used).

    • Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the known concentration of each calibration standard. The curve should have a correlation coefficient (R²) of ≥ 0.995.

  • Sample Analysis:

    • Inject the prepared sample into the GC-MS system under the same conditions as the calibration standards.

    • Integrate the peak area of the characteristic ion(s) for 4-ethyl-1,2-dimethylbenzene.

  • Quantification:

    • Using the equation of the linear regression from the calibration curve, calculate the concentration of 4-ethyl-1,2-dimethylbenzene in the sample.

Visualizations

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the general workflow for the quantitative analysis of 4-ethyl-1,2-dimethylbenzene in a sample using a calibration standard.

Quantitative Analysis Workflow stock Certified Stock Standard dilution Prepare Dilution Series stock->dilution cal_standards Calibration Standards dilution->cal_standards gcms GC-MS Analysis cal_standards->gcms sample_prep Sample Preparation sample_prep->gcms cal_curve Generate Calibration Curve gcms->cal_curve quant Quantify Analyte gcms->quant cal_curve->quant result Report Results quant->result

Caption: Workflow for quantitative analysis using calibration standards.

Logical Relationship of Calibration Standard Components

This diagram shows the hierarchical relationship of 4-ethyl-1,2-dimethylbenzene within a typical multi-component calibration standard for gasoline analysis.

Calibration Standard Components standard Gasoline Aromatic Calibration Standard c6_c8 C6-C8 Aromatics standard->c6_c8 c9 C9 Aromatics (Trimethylbenzenes, etc.) standard->c9 c10 C10 Aromatics standard->c10 other Other Aromatics (Naphthalene, etc.) standard->other sub_c10_1 Diethylbenzenes c10->sub_c10_1 sub_c10_2 Methylpropylbenzenes c10->sub_c10_2 target 4-Ethyl-1,2-dimethylbenzene c10->target

Caption: Hierarchical breakdown of a typical gasoline aromatic standard.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Friedel-Crafts Alkylation of Dimethylbenzenes

Welcome to the Technical Support Center for Friedel-Crafts Alkylation of Dimethylbenzenes. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting gui...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Friedel-Crafts Alkylation of Dimethylbenzenes. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and answers to frequently asked questions (FAQs) related to the unique challenges encountered during the alkylation of o-, m-, and p-xylene (B151628).

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Issue 1: Excessive Polyalkylation and Low Yield of Mono-alkylated Product

Q: My reaction is producing significant amounts of di- and tri-alkylated products, leading to a low yield of the desired mono-alkylated dimethylbenzene. How can I favor mono-alkylation?

A: This issue, known as polyalkylation, is a primary challenge in Friedel-Crafts alkylation.[1] It arises because the initial product, an alkylated dimethylbenzene, is more nucleophilic and thus more reactive than the starting dimethylbenzene due to the electron-donating nature of the newly added alkyl group.[1][2][3]

Troubleshooting Steps:

  • Adjust Stoichiometry: The most effective strategy is to use a large excess of the dimethylbenzene substrate relative to the alkylating agent. This increases the probability that the electrophile will react with a starting material molecule rather than the more reactive mono-alkylated product.

  • Control Reaction Temperature: Lowering the reaction temperature can decrease the overall reaction rate, including the rate of the second alkylation step, potentially improving selectivity for the mono-alkylated product.

  • Modify Catalyst Choice: While strong Lewis acids like AlCl₃ are common, consider using a milder or more sterically hindered catalyst that may exhibit greater selectivity. Shape-selective catalysts like certain zeolites (e.g., HZSM-5) can also be employed to favor the formation of specific isomers and reduce polysubstitution.[4]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via syringe pump over an extended period can help maintain a low concentration of the electrophile, further discouraging polyalkylation.

Issue 2: Formation of Isomeric Products due to Carbocation Rearrangement

Q: I am using a primary alkyl halide (e.g., 1-propyl chloride) to alkylate p-xylene, but my analysis shows a mixture of the expected n-propyl product and a significant amount of an isopropyl product. Why is this happening and how can it be prevented?

A: This is a classic example of carbocation rearrangement, a major limitation of Friedel-Crafts alkylation.[2][5] The primary carbocation that initially forms from the alkyl halide and Lewis acid is unstable and can rearrange to a more stable secondary or tertiary carbocation via a 1,2-hydride or 1,2-alkyl shift before it reacts with the aromatic ring.[5][6]

Troubleshooting & Alternative Protocols:

  • Prevention is Difficult: Preventing carbocation rearrangement during Friedel-Crafts alkylation is challenging. The rearrangement is often faster than the alkylation itself.[5]

  • Alternative Synthesis Route (Acylation-Reduction): The most reliable solution is to use a two-step Friedel-Crafts acylation followed by reduction.

    • Friedel-Crafts Acylation: React the dimethylbenzene with an acyl halide (e.g., propanoyl chloride) and a Lewis acid. The resulting acylium ion is resonance-stabilized and does not undergo rearrangement.[7][8] This step also deactivates the ring, preventing polyacylation.[1]

    • Reduction: The ketone product from the acylation step can then be reduced to the desired straight-chain alkyl group using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.[8]

Issue 3: Unexpected Regioselectivity or Isomer Distribution

Q: I performed an alkylation on m-xylene (B151644) expecting substitution at the 4-position (para to one methyl and ortho to the other), but I'm seeing a mixture of isomers, including the 2- and 5-positions. What governs the product distribution?

A: Regioselectivity in the alkylation of dimethylbenzenes is a complex interplay between electronic and steric effects.

  • Electronic Effects: The two methyl groups are ortho-, para-directing and activating. In m-xylene, the 2-, 4-, and 6-positions are activated. The 5-position is meta to both groups and should be disfavored electronically.

  • Steric Hindrance: The positions ortho to the existing methyl groups (e.g., the 2-position in p-xylene or the 2- and 6-positions in m-xylene) are sterically hindered, especially with bulky alkylating agents like t-butyl chloride.[4]

  • Thermodynamic vs. Kinetic Control: Friedel-Crafts alkylation can be reversible. Under kinetic control (lower temperatures, shorter reaction times), the product distribution reflects the relative rates of attack at different positions. Under thermodynamic control (higher temperatures, longer reaction times, strong acid catalyst), the product mixture may equilibrate to the most stable isomer(s).[4] For example, alkylation of m-xylene with t-butyl chloride can yield the 1,3,5-isomer (thermodynamic product) even though the methyl groups are ortho-para directing, because this isomer relieves steric strain.[4]

  • Isomerization of Xylenes: Under harsh conditions with strong Lewis acids, the dimethylbenzene starting material itself can isomerize (e.g., o-xylene (B151617) can convert to m- and p-xylene), further complicating the final product mixture.[4]

Troubleshooting Steps:

  • Control Temperature: Use lower temperatures to favor the kinetically controlled product.

  • Choose Alkylating Agent Carefully: A less bulky alkylating agent may reduce steric hindrance effects.

  • Use Milder Catalysts: Employing catalysts like FeCl₃ or shape-selective zeolites instead of AlCl₃ can sometimes provide better regioselectivity and prevent isomerization of the starting material.[4][9]

Frequently Asked Questions (FAQs)

Q1: What are the primary limitations of Friedel-Crafts alkylation when applied to dimethylbenzenes?

A1: The three main limitations are:

  • Polyalkylation: The alkylated products are more reactive than the dimethylbenzene starting material, leading to multiple substitutions.[2][6]

  • Carbocation Rearrangement: Primary and some secondary alkyl halides will form carbocations that rearrange to more stable forms, resulting in isomeric product mixtures.[2][10]

  • Isomerization: The dimethylbenzene substrate or the alkylated products can isomerize under the reaction conditions, particularly with strong Lewis acids like AlCl₃.[4]

Q2: My reaction isn't working at all. What are the most common reasons for a complete failure of the reaction?

A2: A failed reaction is often due to issues with the catalyst or reactants.[11]

  • Catalyst Deactivation: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Any water in your glassware, solvent, or reagents will react with and destroy the catalyst.[11][12] Ensure all components are rigorously anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Deactivated Ring (Less Common for Dimethylbenzenes): While dimethylbenzenes are activated, Friedel-Crafts reactions fail with aromatic rings bearing strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H).[11]

  • Substrate-Catalyst Interaction: Aromatic compounds with amine (-NH₂) or hydroxyl (-OH) groups will react with the Lewis acid catalyst, deactivating it.[11]

Q3: How does the choice of dimethylbenzene isomer (ortho, meta, or para) influence the reaction?

A3: The starting isomer significantly impacts both reactivity and the potential product distribution.

  • p-Xylene: Due to its symmetry, all four available positions for substitution are chemically equivalent, simplifying the potential product mixture before considering rearrangements.[13]

  • o-Xylene: Has two different positions available for substitution. The reaction is often influenced by steric hindrance from the adjacent methyl groups.

  • m-Xylene: Is generally the most reactive of the three isomers towards electrophilic attack. It has three distinct positions for substitution (2, 4, and 5), leading to potentially complex product mixtures governed by both sterics and electronics.[4]

Q4: Is it possible to perform a Friedel-Crafts alkylation with a primary alkyl halide without rearrangement?

A4: Generally, it is very difficult to avoid. However, if the primary carbocation cannot rearrange to a more stable form (e.g., from methyl or ethyl halides), the reaction may proceed without rearrangement, potentially through an Sₙ2-like mechanism where the aromatic ring attacks the carbon of the alkyl halide-Lewis acid complex directly.[14][15] For any alkyl chain longer than two carbons, rearrangement is highly probable.[2] The most reliable method to obtain a straight-chain alkyl product is the acylation-reduction sequence.[8]

Data Presentation

Table 1: Product Distribution in the Alkylation of p-Xylene with 1-Bromopropane

This reaction demonstrates the typical outcome of carbocation rearrangement. The primary electrophile rearranges to a more stable secondary carbocation, leading to the isopropyl derivative as the major product.

Starting MaterialsCatalystProductProduct Ratio (n-propyl : isopropyl)Reference
p-Xylene, 1-BromopropaneAlCl₃n-propyl-p-xylene & isopropyl-p-xyleneApprox. 1 : 2[16][17]

Table 2: Influence of Reactivity on Friedel-Crafts Acylation

This table shows the effect of ring activation on the conversion rate in the acylation with benzoyl chloride, highlighting that more electron-donating groups increase reactivity.

Aromatic SubstrateRelative Reactivity (Conversion %)RationaleReference
Mesitylene (1,3,5-trimethylbenzene)HighThree activating methyl groups[18]
m-XyleneMedium-HighTwo activating methyl groups[18]
TolueneMediumOne activating methyl group[18]
BenzeneBaseNo activating groups[18]
ChlorobenzeneLowDeactivating chloro group[18]

Experimental Protocols

General Protocol for Friedel-Crafts Alkylation of p-Xylene with an Alkyl Halide

This protocol is a general guideline and should be adapted based on the specific alkylating agent and scale.

Materials:

  • 5 mL conical vial with spin vane

  • Claisen adapter

  • Drying tube (filled with CaCl₂)

  • Rubber septum

  • Syringes

  • p-Xylene (anhydrous)

  • Alkyl halide (e.g., 1-bromopropane, anhydrous)

  • Pentane (B18724) (anhydrous)

  • Aluminum chloride (AlCl₃, anhydrous)

  • 5% Sodium bicarbonate solution

  • Deionized water

  • Anhydrous magnesium sulfate

Procedure:

  • Setup: Ensure all glassware is thoroughly dried in an oven and assembled while hot, then allowed to cool under an inert atmosphere or with a drying tube in place.[13]

  • Reagent Addition: In a fume hood, add 1.0 mL of dry p-xylene and 0.25 mL of dry pentane to the conical vial. Quickly add one microspatula tip of anhydrous AlCl₃ and immediately seal the vial with the Claisen adapter assembly.[13] Aluminum chloride is extremely hygroscopic and reacts with atmospheric moisture to produce HCl gas.[13]

  • Reaction: Cool the mixture in an ice-water bath. Using a syringe, slowly add 0.5 mL of the dry alkyl halide through the septum over a period of 10-15 minutes.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30 minutes. The reaction progress can be monitored by TLC or GC analysis.

  • Workup: Cautiously and slowly pour the reaction mixture into a beaker containing about 5 g of crushed ice and 5 mL of water to quench the reaction and decompose the AlCl₃ complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (B109758) or diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 5% sodium bicarbonate solution and then with deionized water.[13]

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[13]

  • Purification & Analysis: The product mixture can be purified by distillation or column chromatography and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the isomer ratio.[19]

Visualizations

troubleshooting_workflow start Problem: Low Yield or Failed Reaction check_catalyst 1. Check Catalyst Activity start->check_catalyst check_conditions 2. Verify Anhydrous Conditions start->check_conditions check_reagents 3. Assess Reagent Purity start->check_reagents check_polyalkylation 4. Check for Polyalkylation start->check_polyalkylation solution_catalyst Solution: Use fresh, anhydrous AlCl₃. Handle under inert atmosphere. check_catalyst->solution_catalyst Is catalyst old or exposed to air? solution_conditions Solution: Oven-dry glassware. Use anhydrous solvents. Run under N₂ or Ar. check_conditions->solution_conditions Was moisture present? solution_reagents Solution: Ensure dimethylbenzene and alkyl halide are pure and dry. check_reagents->solution_reagents Are reagents pure? solution_polyalkylation Solution: Use large excess of dimethylbenzene. Lower reaction temperature. check_polyalkylation->solution_polyalkylation Is product mixture complex?

Caption: Troubleshooting workflow for low-yield Friedel-Crafts alkylation reactions.

polyalkylation_pathway Dimethylbenzene Dimethylbenzene (Starting Material) Mono_Product Mono-alkylated Product (More Reactive) Electrophile R-X + AlCl₃ (Electrophile Generation) Electrophile->Dimethylbenzene 1st Alkylation (k1) Electrophile->Mono_Product 2nd Alkylation (k2 > k1) Poly_Product Poly-alkylated Product (Side Product)

Caption: Reaction pathway illustrating the problem of polyalkylation.

carbocation_rearrangement cluster_0 1. Electrophile Formation cluster_1 2. 1,2-Hydride Shift cluster_2 3. Alkylation AlkylHalide CH₃CH₂CH₂-Cl + AlCl₃ PrimaryComplex Primary Carbocation Complex (Unstable) AlkylHalide->PrimaryComplex SecondaryCarbocation Secondary Carbocation (More Stable) PrimaryComplex->SecondaryCarbocation Rearrangement Xylene p-Xylene PrimaryComplex->Xylene Direct Attack (Slow) SecondaryCarbocation->Xylene Attack after Rearrangement (Fast) N_Product n-Propyl Product (Minor) Iso_Product Isopropyl Product (Major)

Caption: Mechanism of carbocation rearrangement leading to isomeric products.

References

Optimization

Technical Support Center: Gas Chromatography (GC) Analysis of Ethyl-dimethylbenzene Isomers

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak resolution of ethyl-dimeth...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak resolution of ethyl-dimethylbenzene isomers in their Gas Chromatography (GC) experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate ethyl-dimethylbenzene isomers by GC?

The separation of ethyl-dimethylbenzene isomers is difficult due to their similar boiling points and structural similarities. These C8 aromatic hydrocarbons have very close physicochemical properties, which results in co-elution on many standard GC columns. Achieving good resolution often requires careful optimization of the GC method, including the selection of a highly selective stationary phase and fine-tuning of operational parameters.

Q2: What type of GC column is best suited for separating ethyl-dimethylbenzene isomers?

The choice of the GC column is critical for the separation of closely related isomers. While a standard non-polar column can provide some separation, more specialized columns often yield better results.

  • Non-polar columns (e.g., those with a 100% dimethylpolysiloxane stationary phase) separate compounds primarily based on their boiling points. Since the boiling points of ethyl-dimethylbenzene isomers are very close, achieving baseline resolution on these columns is challenging.

  • Polar columns (e.g., those with a polyethylene (B3416737) glycol or a high percentage of cyanopropylphenyl stationary phase) can offer improved selectivity for aromatic isomers. These phases provide additional interactions with the analytes, which can enhance separation.

  • Specialty columns , such as those with liquid crystal stationary phases, are specifically designed for isomer separations and can provide excellent resolution for aromatic compounds.

For initial screening, a 5% phenyl column is often a good starting point. However, for baseline resolution of all isomers, a more polar or a specialty column is generally recommended.

Q3: How does the carrier gas and its flow rate affect the resolution of these isomers?

The choice of carrier gas and its flow rate significantly impacts column efficiency and, therefore, peak resolution.

  • Hydrogen is often the preferred carrier gas as it allows for faster analysis times without a significant loss of efficiency. It also has a flatter van Deemter curve, meaning it provides good efficiency over a wider range of flow rates.

  • Helium is also a good choice and is very commonly used.

  • Nitrogen provides the highest theoretical efficiency but at a much lower optimal flow rate, leading to longer analysis times.

The flow rate should be optimized to the optimal linear velocity for the chosen carrier gas and column dimensions to achieve the best resolution. A flow rate that is too high or too low will lead to broader peaks and reduced resolution.

Q4: What is the difference between split and splitless injection, and which should I use for analyzing ethyl-dimethylbenzene isomers?

The choice between split and splitless injection depends on the concentration of the analytes in your sample.

  • Split injection is used for high-concentration samples. A portion of the injected sample is vented, and only a small fraction enters the column. This prevents column overload and produces sharp, narrow peaks. For the analysis of bulk C8 aromatic feeds, a split injection with a high split ratio (e.g., 100:1) is common.

  • Splitless injection is used for trace analysis where the analyte concentrations are very low. The entire sample is transferred to the column to maximize sensitivity.

For most applications involving the analysis of industrial C8 aromatic streams, a split injection is the appropriate choice.

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of ethyl-dimethylbenzene isomers.

Issue 1: Poor Peak Resolution or Co-elution

Q: My ethyl-dimethylbenzene isomers are not separating and appear as one broad peak or overlapping peaks. How can I improve the resolution?

Poor resolution is the most common challenge in separating these isomers. Here are the steps to troubleshoot and improve it:

  • Optimize the Temperature Program:

    • Lower the initial oven temperature: This can improve the separation of early-eluting peaks. A good starting point is an initial temperature slightly below the boiling point of the solvent.

    • Decrease the temperature ramp rate: A slower ramp rate (e.g., 2-5°C/min) gives the isomers more time to interact with the stationary phase, which can significantly improve separation.

  • Adjust the Carrier Gas Flow Rate:

    • Ensure the carrier gas flow rate is set to the optimal linear velocity for your column dimensions and carrier gas type. You can find the recommended optimal flow rate in the column manufacturer's specifications.

  • Evaluate the GC Column:

    • Column Choice: If you are using a non-polar column, consider switching to a more polar column (e.g., a WAX or a high-cyanopropyl content column) to enhance selectivity for aromatic isomers.

    • Column Dimensions: For complex mixtures, using a longer column (e.g., 60 m instead of 30 m) will increase the number of theoretical plates and improve resolution, although it will also increase the analysis time. A narrower internal diameter (e.g., 0.18 mm or 0.25 mm) also increases efficiency.

  • Check for System Issues:

    • Column Installation: Ensure the column is installed correctly in the inlet and detector, as improper installation can lead to peak broadening.

    • Leaks: Check for leaks in the system, as this can affect carrier gas flow and peak shape.

Issue 2: Peak Tailing

Q: My peaks for the ethyl-dimethylbenzene isomers are showing significant tailing. What could be the cause and how do I fix it?

Peak tailing, where the back of the peak is drawn out, can be caused by several factors:

  • Active Sites in the System:

    • Contaminated Inlet Liner: The glass liner in the injector can become contaminated with non-volatile residues. Replace the liner with a new, deactivated one.

    • Column Contamination: The front end of the column can become contaminated. Trim the first 10-30 cm of the column.

    • Exposed Silanols: Active sites (exposed silanol (B1196071) groups) in the liner or on the column can interact with analytes. Using deactivated liners and high-quality, inert columns is crucial.

  • Improper Column Installation:

    • If the column is not positioned correctly in the inlet, it can create dead volume and cause peak tailing. Re-install the column according to the manufacturer's instructions.

  • Suboptimal Method Parameters:

    • Injector Temperature: If the injector temperature is too low, the sample may not vaporize completely and efficiently, leading to tailing. A typical starting point for the injector temperature is 250°C.

Issue 3: Broad Peaks

Q: The peaks for my isomers are very broad, even if they are separated. What should I investigate?

Broad peaks are often a sign of poor column efficiency or issues with the injection process.

  • Check the Carrier Gas Flow Rate: A flow rate that is significantly lower than the optimum will cause peak broadening due to diffusion. Verify and adjust the flow rate.

  • Review the Injection Technique:

    • Slow Injection: A slow manual injection can lead to broad peaks. If using an autosampler, ensure the injection speed is set to "fast."

    • Splitless Injection Issues: If using splitless injection, the initial oven temperature might be too high, preventing proper focusing of the analyte band at the head of the column.

  • Assess Column Health:

    • Column Aging: Over time, the stationary phase of the column can degrade, leading to a loss of efficiency and broader peaks. If the column is old or has been used extensively at high temperatures, it may need to be replaced.

Experimental Protocols

The following is a detailed methodology for a GC method suitable for the analysis of C8 aromatic isomers, including ethyl-dimethylbenzene. This should be used as a starting point and may require further optimization for your specific instrument and application.

GC Method for C8 Aromatic Isomer Analysis

Parameter Condition Notes
Column 50 m x 0.25 mm ID, 0.25 µm film thickness with OV-101 (or similar non-polar) stationary phaseFor improved separation, a polar column such as a HP-INNOWax (60 m x 0.32 mm, 0.5 µm) can be evaluated.
Injector Split/Splitless Inlet
Injector Temperature 250 °CEnsure rapid vaporization of the sample.
Injection Mode Split
Split Ratio 100:1Adjust based on sample concentration.
Injection Volume 1.0 µL
Oven Program
   Initial Temperature60 °C
   Hold Time3 min
   Ramp Rate3.0 °C/minA slower ramp rate can improve resolution.
   Final Temperature180 °C
   Final Hold Time30 min
Carrier Gas HeliumHydrogen can be used for faster analysis.
Flow Rate 0.9 mL/minOptimize for your column dimensions.
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C

Quantitative Data Summary

The following table summarizes the GC parameters from the experimental protocol and provides a comparison with typical starting conditions for a polar column for user-led optimization.

Parameter Method 1: Non-Polar Column (OV-101) Method 2: Polar Column (e.g., HP-INNOWax) - Starting Conditions
Column Dimensions 50 m x 0.25 mm ID, 0.25 µm film60 m x 0.32 mm ID, 0.5 µm film
Injector Temperature 250 °C250 °C
Split Ratio 100:1100:1
Carrier Gas HeliumHelium or Hydrogen
Flow Rate 0.9 mL/min~1.5 mL/min (Helium) or ~3.0 mL/min (Hydrogen)
Initial Oven Temp. 60 °C80 °C
Oven Ramp Rate 3.0 °C/min2-5 °C/min
Final Oven Temp. 180 °C200 °C

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_method_opt Method Optimization cluster_column_eval Column Evaluation cluster_system_check System Maintenance cluster_end Resolution start Poor Peak Resolution (Co-elution) temp_prog Optimize Temperature Program (Lower initial temp, slower ramp) start->temp_prog Is the method optimized? flow_rate Adjust Carrier Gas Flow Rate (Optimize linear velocity) temp_prog->flow_rate Still no improvement? resolved Resolution Improved temp_prog->resolved If successful change_col Change Column (Switch to a more polar phase) flow_rate->change_col Still no improvement? check_leaks Check for Leaks flow_rate->check_leaks Check system integrity flow_rate->resolved If successful col_dims Use Longer/Narrower Column (Increase efficiency) change_col->col_dims Consider for very complex samples change_col->resolved If successful col_dims->resolved check_install Verify Column Installation check_leaks->check_install inlet_maint Inlet Maintenance (Replace liner, septum) check_install->inlet_maint inlet_maint->resolved Re-run analysis

Caption: Troubleshooting workflow for improving peak resolution of ethyl-dimethylbenzene isomers.

GC_Parameters_Resolution cluster_params GC Parameters cluster_factors Chromatographic Factors col_select Column Selectivity (Stationary Phase) selectivity Selectivity (α) col_select->selectivity col_eff Column Efficiency (Length, ID) efficiency Efficiency (N) col_eff->efficiency temp Temperature (Oven Program) temp->selectivity retention Retention (k) temp->retention flow Carrier Gas (Flow Rate) flow->efficiency resolution Peak Resolution (Rs) selectivity->resolution efficiency->resolution retention->resolution

Caption: Relationship between GC parameters and their effect on peak resolution.

Troubleshooting

troubleshooting co-elution of 4-Ethyl-1,2-dimethylbenzene and its isomers in HPLC

Topic: Troubleshooting Co-elution of 4-Ethyl-1,2-dimethylbenzene and its Isomers in HPLC This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooti...

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Co-elution of 4-Ethyl-1,2-dimethylbenzene and its Isomers in HPLC

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of co-elution when separating 4-Ethyl-1,2-dimethylbenzene and its structurally similar isomers using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why are my 4-Ethyl-1,2-dimethylbenzene isomers co-eluting?

A1: Co-elution of 4-Ethyl-1,2-dimethylbenzene and its isomers (such as 1,2,3,4-tetramethylbenzene, 1,2,3,5-tetramethylbenzene, 1,2,4,5-tetramethylbenzene, and other diethylbenzene or ethyl-dimethylbenzene positional isomers) is a frequent challenge. This occurs because these compounds are structural isomers with the same molecular weight (134.22 g/mol ) and very similar physicochemical properties, particularly hydrophobicity.[1][2] Standard reversed-phase columns, like C18, separate primarily based on hydrophobicity and may not possess the required selectivity to differentiate the subtle structural differences between these isomers.[3][4]

Q2: How can I improve peak separation by modifying the mobile phase?

A2: Mobile phase optimization is a critical first step in resolving co-eluting isomers.[5]

  • Change the Organic Modifier: Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers in reversed-phase HPLC, and they offer different selectivities for aromatic compounds. If you are using acetonitrile, switching to methanol (or vice versa) can alter the pi-pi interactions between the analytes and the stationary phase, potentially improving resolution.

  • Adjust Solvent Strength: Methodically adjust the ratio of the organic modifier to water. Decreasing the percentage of the organic solvent (weaker mobile phase) will increase retention times for all isomers, providing more opportunity for the column to resolve them. Try running a shallow gradient or an isocratic hold at a lower organic concentration.

  • Modify Column Temperature: Temperature can influence selectivity. Try adjusting the column temperature between 25°C and 40°C. Lower temperatures can sometimes enhance the resolution of isomers, although this may increase backpressure.

Q3: My mobile phase optimization isn't enough. What stationary phase is best for separating these isomers?

A3: If mobile phase adjustments are insufficient, changing the stationary phase is the next logical step. The choice of stationary phase is crucial for separating closely related aromatic isomers.[4]

  • Standard C18 Columns: While widely used, C18 columns rely on hydrophobic interactions and may not be ideal for providing the necessary selectivity for positional isomers.[3]

  • Phenyl-Hexyl Columns: For aromatic compounds, phenyl-based columns are often a superior choice.[6] These columns provide alternative selectivity through pi-pi interactions between the phenyl ligands of the stationary phase and the aromatic rings of the analytes. A phenyl-hexyl phase is recommended as a starting point for improving the separation of ethyl-dimethylbenzene isomers.[7]

  • Shape-Selective Columns: In some challenging cases, specialized stationary phases that offer shape selectivity can be employed, although these are less common for this specific application.

Q4: What is a systematic approach to troubleshooting this co-elution problem?

A4: A logical and systematic workflow is essential for efficiently resolving co-elution. The process should begin with the simplest adjustments (mobile phase) before moving to more significant changes (column chemistry). The diagram below outlines a recommended troubleshooting workflow.

start Co-elution of Isomers Observed check_system Step 1: Verify System Suitability (Peak Shape, Pressure Stability) start->check_system optimize_mp Step 2: Optimize Mobile Phase check_system->optimize_mp mp_strength Adjust Organic/Aqueous Ratio (Isocratic Hold or Shallow Gradient) optimize_mp->mp_strength mp_solvent Switch Organic Modifier (Acetonitrile <=> Methanol) optimize_mp->mp_solvent mp_temp Adjust Column Temperature (e.g., 25°C - 40°C) optimize_mp->mp_temp eval1 Resolution Sufficient? mp_strength->eval1 mp_solvent->eval1 mp_temp->eval1 change_sp Step 3: Change Stationary Phase eval1->change_sp No end_ok Resolution Achieved eval1->end_ok Yes sp_phenyl Switch to Phenyl-Hexyl Column change_sp->sp_phenyl optimize_flow Step 4: Optimize Flow Rate (Lower flow rate for higher efficiency) sp_phenyl->optimize_flow eval2 Resolution Sufficient? optimize_flow->eval2 eval2->end_ok Yes end_fail Further Method Development Required (e.g., 2D-LC, different chromatographic mode) eval2->end_fail No

Caption: Troubleshooting workflow for HPLC co-elution of isomers.

Data & Protocols

Troubleshooting Summary

The table below summarizes the key issues, potential causes, and recommended solutions for separating 4-Ethyl-1,2-dimethylbenzene and its isomers.

Problem Potential Cause Recommended Solution
Complete Co-elution Insufficient stationary phase selectivity.Switch from a C18 to a Phenyl-Hexyl column to introduce pi-pi interaction mechanisms.[6][7]
Partial Overlap / Poor Resolution Mobile phase is too strong, causing rapid elution.Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase to increase retention and improve separation.[5]
Suboptimal mobile phase selectivity.Switch the organic modifier (e.g., from acetonitrile to methanol) to alter selectivity.[5]
Inconsistent Retention Times Fluctuating mobile phase composition or temperature.Ensure the solvent mixing device is functioning correctly and use a column thermostat for stable temperature control.[8]
Peak Tailing Secondary interactions with the stationary phase (e.g., silanols).Use a high-quality, end-capped column. Ensure the mobile phase pH is appropriate if any analytes have ionizable groups (not typical for these isomers).
Predicted Elution Order on Reversed-Phase Column

Predicting the exact elution order of closely related isomers can be complex. However, in reversed-phase chromatography, retention generally increases with hydrophobicity. For alkylbenzene isomers, this is influenced by the number and arrangement of the alkyl groups on the benzene (B151609) ring. More exposed, linear alkyl groups tend to interact more strongly with the C18 phase.

Disclaimer: The following table provides a predicted elution order based on general chromatographic principles for C10H14 aromatic isomers. Actual results will depend on the specific column and conditions used.

Compound Structure Predicted Relative Retention Time Rationale
1,2,3,4-TetramethylbenzeneFour adjacent methyl groupsShortestSteric hindrance may reduce effective interaction with the stationary phase.
1,2,3,5-TetramethylbenzeneShort
1,2,4,5-TetramethylbenzeneSymmetrical methyl groupsIntermediateSymmetrical structure may allow for efficient packing onto the stationary phase.
1,3-DiethylbenzeneIntermediate
1,4-DiethylbenzeneSymmetrical ethyl groupsIntermediate-LongGenerally more hydrophobic than tetramethyl isomers. The para-isomer is symmetrical.
4-Ethyl-1,2-dimethylbenzene Long The combination of an ethyl and two methyl groups provides significant hydrophobic character.
1,3-Dimethyl-5-ethylbenzeneLong
1,4-Dimethyl-2-ethylbenzeneLongestPositional differences can lead to subtle changes in hydrophobicity and interaction.[9]

Experimental Protocol

Protocol 1: Optimized HPLC Method for Separation of C10H14 Aromatic Isomers

This protocol provides a robust starting point for separating 4-Ethyl-1,2-dimethylbenzene from its isomers using a phenyl-based stationary phase for enhanced selectivity.

  • Instrumentation & Columns:

    • HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

    • Analytical Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size.

  • Chromatographic Conditions:

    • Mobile Phase A: HPLC-grade Water

    • Mobile Phase B: HPLC-grade Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (minutes) % Water (A) % Acetonitrile (B)
      0.0 40 60
      20.0 10 90
      25.0 10 90
      25.1 40 60

      | 30.0 | 40 | 60 |

  • Standard and Sample Preparation:

    • Stock Solutions: Prepare individual stock solutions of 4-Ethyl-1,2-dimethylbenzene and its available isomers at 1 mg/mL in acetonitrile.

    • Working Standard Mixture: Create a mixed working standard by diluting the stock solutions in acetonitrile to a final concentration of approximately 10-20 µg/mL for each isomer.

    • Sample Preparation: Dilute the unknown sample in acetonitrile to an expected concentration within the calibration range.

    • Filtration: Prior to injection, filter all samples and standards through a 0.22 µm syringe filter to remove particulates and prevent column frit blockage.[5][9]

Parameter Relationships

The successful separation of isomers depends on the interplay between several key HPLC parameters. Understanding these relationships is crucial for effective method development and troubleshooting.

cluster_params Controllable Parameters cluster_outcomes Chromatographic Outcomes sp Stationary Phase (e.g., C18, Phenyl) retention Retention (k) sp->retention selectivity Selectivity (α) sp->selectivity mp Mobile Phase (Solvent, Strength, pH) mp->retention mp->selectivity temp Temperature temp->retention temp->selectivity efficiency Efficiency (N) temp->efficiency flow Flow Rate flow->efficiency resolution Resolution (Rs) retention->resolution selectivity->resolution efficiency->resolution

References

Optimization

addressing carbocation rearrangement in Friedel-Crafts reactions

Welcome to the Technical Support Center for Friedel-Crafts Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked que...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Friedel-Crafts Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding carbocation rearrangement and other common issues encountered during Friedel-Crafts alkylation and acylation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: My Friedel-Crafts alkylation reaction yielded an unexpected isomer.

  • Q: Why did my Friedel-Crafts alkylation with a primary alkyl halide produce a branched product?

    • A: This is a classic case of carbocation rearrangement. The reaction proceeds through a carbocation intermediate.[1] A primary carbocation, which is relatively unstable, will rearrange to a more stable secondary or tertiary carbocation via a hydride or alkyl shift before attacking the aromatic ring.[2][3][4] For example, reacting benzene (B151609) with 1-chloropropane (B146392) will yield isopropylbenzene as the major product instead of the expected n-propylbenzene because the initial primary propyl carbocation rearranges to the more stable secondary isopropyl carbocation.[1][3]

  • Q: How can I prevent carbocation rearrangement in Friedel-Crafts alkylation?

    • A: The most reliable method is to perform a Friedel-Crafts acylation followed by a reduction of the ketone to the desired alkyl group.[1][5] The acylium ion intermediate in Friedel-Crafts acylation is resonance-stabilized and does not undergo rearrangement.[6][7] The resulting ketone can then be reduced using methods like the Clemmensen or Wolff-Kishner reduction.[1]

  • Q: Are there any instances where carbocation rearrangement does not occur in Friedel-Crafts alkylation?

    • A: Yes, rearrangements can be avoided if the initially formed carbocation is already the most stable possible isomer.[8] This is the case with tertiary alkyl halides, as well as with methyl and ethyl halides, which cannot form more stable carbocations.[2][5]

Issue 2: Low or No Product Yield in Friedel-Crafts Reactions.

  • Q: My reaction is not proceeding or the yield is very low. What are the common causes?

    • A: Several factors can contribute to low or no yield:

      • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) on the aromatic ring makes it too unreactive for Friedel-Crafts reactions to occur.[2][9]

      • Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture. Ensure all glassware, solvents, and reagents are anhydrous.[9]

      • Substrate-Catalyst Interaction: Aromatic compounds with amine (-NH₂) or hydroxyl (-OH) groups can react with and deactivate the Lewis acid catalyst.[9]

      • Unreactive Halides: Vinyl and aryl halides are generally unreactive in Friedel-Crafts alkylation because the corresponding carbocations are too unstable to form.[2]

  • Q: I'm performing an acylation and still getting a low yield. What could be the issue?

    • A: In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid catalyst, effectively removing it from the reaction.[7][9] Therefore, a stoichiometric amount (or even an excess) of the catalyst is often required.[7][9]

Issue 3: Polyalkylation is occurring in my reaction.

  • Q: I'm getting multiple alkyl groups added to my aromatic ring. How can I prevent this?

    • A: Polyalkylation happens because the product of a Friedel-Crafts alkylation (an alkylbenzene) is more reactive than the starting material.[5][10] To minimize this, you can use a large excess of the aromatic starting material.[10] Alternatively, Friedel-Crafts acylation is not prone to this issue because the acyl group deactivates the aromatic ring, preventing further reactions.[6][11]

Data Presentation

Table 1: Product Distribution in Friedel-Crafts Alkylation of Benzene with 1-Chlorobutane

ProductStructureTypical Yield (%)
sec-ButylbenzeneIsomerized Product~60-80%
n-ButylbenzeneStraight-Chain Product~20-40%

Note: Product ratios can be influenced by reaction conditions such as temperature and the specific Lewis acid used.[4]

Table 2: Comparison of Friedel-Crafts Alkylation and Acylation

FeatureFriedel-Crafts AlkylationFriedel-Crafts Acylation
Electrophile CarbocationAcylium ion
Carbocation Rearrangement CommonDoes not occur[6][12]
Poly-substitution CommonDoes not occur[6][8]
Ring Activation/Deactivation Product is more reactiveProduct is less reactive[6][13]
Catalyst Requirement Catalytic amountStoichiometric amount[7][9]

Experimental Protocols

Protocol 1: Synthesis of n-Propylbenzene via Friedel-Crafts Acylation and Clemmensen Reduction

This two-step method is a reliable way to synthesize straight-chain alkylbenzenes while avoiding carbocation rearrangement.

Part A: Friedel-Crafts Acylation of Benzene with Propanoyl Chloride [14]

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: Suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in anhydrous benzene (used in excess as the solvent and reactant).

  • Acylating Agent Addition: Cool the suspension to 0-5 °C using an ice bath. Slowly add propanoyl chloride (1.0 equivalent) dropwise from the dropping funnel with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up: Carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, wash with a saturated sodium bicarbonate solution, and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude propiophenone (B1677668) can be purified by distillation or column chromatography.

Part B: Clemmensen Reduction of Propiophenone [1]

  • Setup: In a round-bottom flask equipped with a reflux condenser, add the purified propiophenone from Part A.

  • Reagents: Add amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • Work-up: After cooling, decant the aqueous layer. Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and remove the solvent. The final product, n-propylbenzene, can be purified by distillation.

Visualizations

carbocation_rearrangement cluster_start Initial Reactants cluster_intermediate Carbocation Formation & Rearrangement cluster_product Product Formation start Benzene + 1-Chloropropane primary_carbocation Primary Propyl Carbocation (Unstable) start->primary_carbocation Forms catalyst AlCl₃ rearrangement 1,2-Hydride Shift primary_carbocation->rearrangement Undergoes minor_product n-Propylbenzene (Minor Product) primary_carbocation->minor_product Reacts with Benzene (minor pathway) secondary_carbocation Secondary Isopropyl Carbocation (More Stable) rearrangement->secondary_carbocation To form major_product Isopropylbenzene (Major Product) secondary_carbocation->major_product Reacts with Benzene

Caption: Carbocation rearrangement in Friedel-Crafts alkylation.

troubleshooting_workflow start Unexpected Isomer Observed in Alkylation? rearrangement Carbocation Rearrangement is Likely start->rearrangement Yes solution Solution: Two-Step Acylation-Reduction rearrangement->solution acylation Step 1: Friedel-Crafts Acylation (No Rearrangement) solution->acylation reduction Step 2: Ketone Reduction (Clemmensen or Wolff-Kishner) acylation->reduction desired_product Desired Straight-Chain Alkylbenzene reduction->desired_product

Caption: Troubleshooting workflow for rearrangement byproducts.

intermediate_comparison cluster_alkylation Alkylation Pathway cluster_acylation Acylation Pathway alkylation Friedel-Crafts Alkylation Intermediate: Carbocation Prone to Rearrangement acylation Friedel-Crafts Acylation Intermediate: Acylium Ion Resonance-Stabilized (No Rearrangement)

Caption: Comparison of intermediates in alkylation vs. acylation.

References

Troubleshooting

Technical Support Center: Optimizing GC Injection Parameters for Volatile Aromatic Compounds

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing Gas Chromatography (GC) injection parameters for the analysis of volatile aromatic...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing Gas Chromatography (GC) injection parameters for the analysis of volatile aromatic compounds. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guides

This section provides systematic approaches to resolving common chromatographic issues in a question-and-answer format.

Peak Shape Problems

Question: My peaks are tailing. What are the common causes and how can I fix it?

Peak tailing, where the peak asymmetry is greater than one, can be caused by several factors, often related to active sites in the system or suboptimal method parameters.

Troubleshooting Steps:

  • Check for Active Sites: Active sites in the inlet liner, at the head of the column, or in the detector can cause polar aromatic compounds to tail.

    • Solution: Deactivate or replace the inlet liner. Trim the first few centimeters of the column to remove any contamination. Use a highly inert column.

  • Inlet Temperature Too Low: Insufficient inlet temperature can lead to slow or incomplete vaporization of less volatile aromatic compounds.

    • Solution: Increase the inlet temperature in increments of 10-20°C. A good starting point for many volatile aromatic compounds is 250°C.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute the sample. If using splitless injection, consider switching to a split injection with an appropriate split ratio.

  • Improper Column Installation: A poorly cut or installed column can create dead volume and cause peak tailing.

    • Solution: Ensure the column is cut cleanly at a 90-degree angle and is installed at the correct depth in both the inlet and detector.

Question: I am observing peak fronting. What does this indicate and what are the solutions?

Peak fronting, the inverse of tailing, is most commonly a sign of column overload.

Troubleshooting Steps:

  • Reduce Sample Concentration: The most common cause of peak fronting is injecting too much analyte onto the column.[2]

    • Solution: Dilute your sample or reduce the injection volume.

  • Increase Split Ratio: If using a split injection, a higher split ratio will reduce the amount of sample reaching the column.

    • Solution: Increase the split ratio (e.g., from 50:1 to 100:1).

  • Use a Higher Capacity Column: A column with a thicker film or larger internal diameter can handle a higher sample load.

    • Solution: Consider switching to a column with a thicker stationary phase film or a wider internal diameter.

Question: My peaks are splitting. What could be the cause?

Peak splitting, where a single compound appears as two or more peaks, is often related to the injection process.

Troubleshooting Steps:

  • Improper Injection Technique: A slow or inconsistent manual injection can lead to peak splitting.

    • Solution: Use an autosampler for consistent and rapid injections. If injecting manually, ensure a fast and smooth plunger depression.

  • Solvent Mismatch in Splitless Injection: In splitless injection, if the polarity of the sample solvent does not match the polarity of the stationary phase, it can cause peak splitting.[3]

    • Solution: Use a solvent that is compatible with the stationary phase. Alternatively, using a retention gap can help mitigate this issue.

  • Condensation Effects: If the initial oven temperature is too high in splitless mode, it can prevent proper focusing of the analytes at the head of the column.

    • Solution: Set the initial oven temperature at least 20°C below the boiling point of the sample solvent.[3]

Question: I am seeing unexpected peaks in my chromatogram (ghost peaks). How do I get rid of them?

Ghost peaks are extraneous peaks that can originate from various sources of contamination within the GC system.[4][5]

Troubleshooting Steps:

  • Carryover from Previous Injections: High concentration samples can leave residues in the injection port or on the column.[6][7]

    • Solution: Run a blank solvent injection after a concentrated sample to confirm carryover. If present, increase the oven temperature at the end of the run (bake-out) to clean the column. Regularly replace the inlet liner and septum.[7][8]

  • Contaminated Syringe: A dirty syringe can introduce contaminants.

    • Solution: Thoroughly clean the syringe with an appropriate solvent between injections.[4]

  • Septum Bleed: Particles from the septum can be introduced into the inlet.

    • Solution: Use high-quality, low-bleed septa and replace them regularly.[4][5]

  • Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas can accumulate on the column.

    • Solution: Use high-purity carrier gas and install traps to remove oxygen and moisture.

Frequently Asked Questions (FAQs)

Q1: When should I use split versus splitless injection for volatile aromatic compounds?

The choice between split and splitless injection depends primarily on the concentration of your analytes.[9][10]

  • Split Injection: Ideal for high-concentration samples to avoid overloading the column. A portion of the sample is vented, and only a fraction enters the column.[9][11] Typical split ratios range from 5:1 to 500:1.[11][12][13]

  • Splitless Injection: Best suited for trace analysis where maximum sensitivity is required. The entire sample is transferred to the column, which can lead to broader peaks for volatile compounds if not optimized correctly.[9][10][12]

Q2: What is the optimal inlet temperature for volatile aromatic compounds?

The inlet temperature should be high enough to ensure rapid and complete vaporization of all analytes without causing thermal degradation.

  • A good starting point is typically 250°C.[1] For less volatile aromatic compounds like Polycyclic Aromatic Hydrocarbons (PAHs), higher temperatures (e.g., 300-320°C) may be necessary.[14][15] It is advisable to experiment with different temperatures to find the optimal setting for your specific analytes.

Q3: How do I select the right GC column for my analysis?

Column selection is critical for achieving good separation. The key factors to consider are the stationary phase, column dimensions (internal diameter, length, and film thickness).[2][16][17][18]

  • Stationary Phase: The polarity of the stationary phase should match the polarity of the analytes. For many aromatic compounds, a non-polar or mid-polar phase is a good starting point.[16][18]

  • Column Dimensions:

    • Internal Diameter (ID): 0.25 mm ID columns offer a good balance between efficiency and sample capacity for most applications.[16][17]

    • Film Thickness: Thicker films (e.g., >0.5 µm) are suitable for highly volatile compounds as they increase retention.[16][17]

    • Length: A 30 m column is a common starting point that provides a good balance of resolution and analysis time.[16]

Q4: What is the role of the oven temperature program?

The oven temperature program is used to separate compounds with a wide range of boiling points.

  • Initial Temperature: Should be low enough to provide good resolution of early eluting peaks. For splitless injections, it should be about 20°C below the solvent's boiling point to facilitate analyte focusing.[19][20]

  • Ramp Rate: A faster ramp rate reduces analysis time but may decrease resolution. A common starting ramp rate is 10-20°C/min.[3][20]

  • Final Temperature and Hold Time: The final temperature should be high enough to elute all compounds of interest from the column. A hold at the final temperature helps to ensure that less volatile compounds are fully eluted.

Data Presentation

Table 1: Recommended Starting GC Parameters for BTEX Analysis

ParameterRecommended Setting
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Methylpolysiloxane)
Inlet Temperature 200 - 250 °C
Injection Mode Split (e.g., 50:1) or Splitless (for trace analysis)
Oven Program Initial: 40°C (hold 2 min), Ramp: 10°C/min to 150°C
Carrier Gas Helium or Hydrogen
Flow Rate 1-2 mL/min

Table 2: Recommended GC-MS Parameters for Polycyclic Aromatic Hydrocarbons (PAHs)

ParameterRecommended Setting
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Methylpolysiloxane)
Inlet Temperature 300 - 320 °C[14][15]
Injection Mode Splitless
Oven Program Initial: 60-90°C (hold 1-2 min), Ramp: 5-12°C/min to 320°C (hold 10-12 min)[15][21]
Carrier Gas Helium
Flow Rate 1.2 mL/min[21]
MS Transfer Line 270 - 320 °C[14][21]
Ion Source Temp 230 - 320 °C[14][15]

Experimental Protocols

Protocol 1: Method Development for a New Volatile Aromatic Compound

  • Gather Analyte Information: Determine the boiling point, polarity, and thermal stability of the target aromatic compound.

  • Select a GC Column: Based on the analyte's polarity, choose an appropriate stationary phase. A 30 m x 0.25 mm ID, 0.25 µm film thickness column is a good starting point.[16]

  • Set Initial GC Conditions:

    • Inlet Temperature: Set to 250°C.

    • Injection Mode: Start with a split injection (e.g., 50:1 split ratio) to avoid column overload.

    • Oven Temperature Program:

      • Initial Temperature: 40-50°C.

      • Ramp Rate: 10°C/min.

      • Final Temperature: Approximately 20-30°C above the boiling point of the highest boiling analyte.

    • Carrier Gas Flow Rate: Set to 1.5 mL/min for helium.

  • Inject a Standard: Inject a mid-range concentration standard of the analyte.

  • Evaluate the Chromatogram: Assess peak shape, retention time, and resolution from other components.

  • Optimize Parameters:

    • If peaks are broad, try increasing the carrier gas flow rate or using a faster oven ramp rate.

    • If peaks are tailing, increase the inlet temperature or check for system activity.

    • If resolution is poor, optimize the oven temperature program by using a slower ramp rate or adding an isothermal hold.

  • Verify Method Performance: Once optimal conditions are established, assess linearity, precision, and accuracy by running a calibration curve and quality control samples.

Mandatory Visualization

Troubleshooting_Peak_Tailing start Peak Tailing Observed inlet_maintenance Perform Inlet Maintenance (Replace Liner & Septum) start->inlet_maintenance resolved Problem Resolved inlet_maintenance->resolved Tailing Gone unresolved Issue Persists inlet_maintenance->unresolved Tailing Persists trim_column Trim 1-2 cm from Column Inlet trim_column->resolved unresolved2 Issue Persists trim_column->unresolved2 Tailing Persists check_temp Increase Inlet Temperature (e.g., by 20°C) check_temp->resolved unresolved3 Issue Persists check_temp->unresolved3 Tailing Persists reduce_conc Reduce Sample Concentration or Injection Volume reduce_conc->resolved unresolved4 Issue Persists reduce_conc->unresolved4 Tailing Persists check_install Check Column Installation (Cut & Depth) check_install->resolved unresolved->trim_column unresolved2->check_temp unresolved3->reduce_conc unresolved4->check_install

Caption: Troubleshooting workflow for addressing peak tailing in GC analysis.

GC_Parameter_Relationships cluster_inlet Inlet Parameters cluster_column Column & Oven Parameters cluster_output Chromatographic Output Inlet_Temp Inlet Temperature Peak_Shape Peak Shape Inlet_Temp->Peak_Shape affects vaporization Injection_Mode Injection Mode (Split/Splitless) Injection_Mode->Peak_Shape affects peak width Sensitivity Sensitivity Injection_Mode->Sensitivity determines sample amount Split_Ratio Split Ratio Split_Ratio->Peak_Shape prevents overload Split_Ratio->Sensitivity Liner_Type Liner Type Liner_Type->Peak_Shape influences vaporization Oven_Program Oven Temperature Program Resolution Resolution Oven_Program->Resolution controls separation Analysis_Time Analysis Time Oven_Program->Analysis_Time Carrier_Gas Carrier Gas Flow Carrier_Gas->Resolution Carrier_Gas->Analysis_Time Column_Dimensions Column Dimensions Column_Dimensions->Peak_Shape Column_Dimensions->Resolution efficiency & capacity Peak_Shape->Resolution Resolution->Sensitivity

Caption: Inter-relationships of key GC parameters and their impact on chromatographic results.

References

Optimization

Technical Support Center: Purification of 4-Ethyl-1,2-dimethylbenzene

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Ethyl-1,2-dimethylbenzene. The content is tailored for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Ethyl-1,2-dimethylbenzene. The content is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 4-Ethyl-1,2-dimethylbenzene synthesized via Friedel-Crafts alkylation?

A1: Crude 4-Ethyl-1,2-dimethylbenzene synthesized through Friedel-Crafts alkylation of o-xylene (B151617) with an ethylating agent is likely to contain several impurities. The primary contaminants include positional isomers, polyalkylated species, and unreacted starting materials.

  • Positional Isomers: 3-Ethyl-1,2-dimethylbenzene and other isomeric ethyl-dimethylbenzenes can form depending on the reaction conditions.

  • Polyalkylated Byproducts: Diethyl-dimethylbenzenes and other higher alkylated products can result from over-alkylation of the aromatic ring.

  • Unreacted Starting Materials: Residual o-xylene and the ethylating agent may be present.

  • Rearrangement Products: Carbocation rearrangements during the alkylation process can lead to other alkylated benzene (B151609) derivatives.

Q2: What are the primary methods for purifying crude 4-Ethyl-1,2-dimethylbenzene?

A2: The primary purification methods leverage differences in the physical properties of 4-Ethyl-1,2-dimethylbenzene and its impurities. The most common techniques are:

  • Fractional Distillation: This is the most effective method for separating components with different boiling points. Given that 4-Ethyl-1,2-dimethylbenzene has a boiling point of approximately 190°C, it can be separated from lower-boiling starting materials and higher-boiling polyalkylated byproducts.[1]

  • Preparative Gas Chromatography (Prep GC): For achieving very high purity, especially for separating close-boiling isomers, preparative GC is a powerful technique.

  • Recrystallization of a Derivative: While 4-Ethyl-1,2-dimethylbenzene is a liquid at room temperature (melting point: -67°C), it can be converted to a solid derivative (e.g., a sulfonic acid or a complex with a metal), which can then be purified by recrystallization.[1] The purified derivative is then converted back to the parent compound.

Q3: How can I assess the purity of my 4-Ethyl-1,2-dimethylbenzene sample?

A3: The purity of 4-Ethyl-1,2-dimethylbenzene is most commonly assessed using Gas Chromatography with a Flame Ionization Detector (GC-FID). This technique provides a quantitative measure of the main component and any volatile impurities. The identity of the peaks can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine purity by integrating the signals of the desired compound against those of a known internal standard.

Troubleshooting Guides

Fractional Distillation

Problem 1: Poor separation of isomers.

  • Symptom: GC analysis of the collected fractions shows significant co-distillation of 4-Ethyl-1,2-dimethylbenzene with its isomers.

  • Possible Causes & Solutions:

CauseSolution
Insufficient Column Efficiency Use a longer fractionating column or a column with a more efficient packing material (e.g., structured packing instead of Raschig rings).
Distillation Rate Too High Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate of the column. A slow, steady distillation is key.
Poor Insulation Insulate the distillation column and head with glass wool or aluminum foil to minimize heat loss and maintain a consistent temperature gradient.
Fluctuating Heat Source Use a stable heating source, such as a heating mantle with a temperature controller, to ensure smooth and consistent boiling.

Problem 2: Product bumping or uneven boiling.

  • Symptom: The liquid in the distillation flask boils violently and irregularly.

  • Possible Causes & Solutions:

CauseSolution
Absence of Boiling Chips/Stirring Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating to promote smooth boiling.
Localized Overheating Ensure the heating mantle is appropriately sized for the flask and that the liquid level is sufficient to cover the heated surface.
Preparative Gas Chromatography

Problem: Poor resolution of isomeric peaks.

  • Symptom: The peaks for 4-Ethyl-1,2-dimethylbenzene and its isomers are not baseline-separated in the chromatogram.

  • Possible Causes & Solutions:

CauseSolution
Inappropriate Column Use a capillary column with a stationary phase known for separating aromatic isomers, such as a polar or liquid crystal phase.
Suboptimal Temperature Program Optimize the oven temperature program. A slower temperature ramp or an isothermal period at an optimal temperature can improve separation.
Carrier Gas Flow Rate Adjust the carrier gas flow rate to the optimal linear velocity for the column being used to maximize efficiency.
Sample Overload Inject a smaller sample volume to prevent column overloading, which can lead to peak broadening and poor resolution.

Experimental Protocols

Fractional Distillation of Crude 4-Ethyl-1,2-dimethylbenzene

Objective: To separate 4-Ethyl-1,2-dimethylbenzene from lower-boiling starting materials and higher-boiling polyalkylated byproducts.

Materials:

  • Crude 4-Ethyl-1,2-dimethylbenzene

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with stirrer

  • Boiling chips or magnetic stir bar

  • Vacuum source (optional for vacuum distillation)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.

  • Charging the Flask: Add the crude 4-Ethyl-1,2-dimethylbenzene and boiling chips or a stir bar to the round-bottom flask.

  • Distillation:

    • Begin heating the flask gently.

    • Observe the temperature at the distillation head. Collect the initial fraction (forerun) which will contain lower-boiling impurities.

    • As the temperature stabilizes near the boiling point of 4-Ethyl-1,2-dimethylbenzene (190°C at atmospheric pressure), change the receiving flask to collect the main fraction.

    • Maintain a slow and steady distillation rate.

    • Stop the distillation when the temperature begins to rise significantly above the boiling point of the desired product or when only a small amount of residue remains.

  • Analysis: Analyze the collected fractions by GC-FID to determine their purity.

Quantitative Data Summary (Hypothetical Example):

FractionDistillation Temperature (°C)Volume (mL)Purity of 4-Ethyl-1,2-dimethylbenzene (%)
Forerun< 18515< 5
Main Fraction188 - 19275> 98
Residue> 19510-

Visualizations

PurificationWorkflow Crude Crude 4-Ethyl-1,2-dimethylbenzene Distillation Fractional Distillation Crude->Distillation Analysis1 Purity Analysis (GC-FID) Distillation->Analysis1 PrepGC Preparative GC (Optional) Analysis1->PrepGC < 99% Pure PureProduct Pure 4-Ethyl-1,2-dimethylbenzene Analysis1->PureProduct > 99% Pure Analysis2 Final Purity Analysis (GC-FID) PrepGC->Analysis2 Analysis2->PureProduct

Caption: General workflow for the purification of 4-Ethyl-1,2-dimethylbenzene.

TroubleshootingDistillation Start Poor Isomer Separation? Cause1 High Distillation Rate? Start->Cause1 Yes Cause2 Inefficient Column? Cause1->Cause2 No Solution1 Reduce Heating Cause1->Solution1 Yes Solution2 Use Longer/Better Column Cause2->Solution2 Yes End Improved Separation Solution1->End Solution2->End

Caption: Troubleshooting logic for poor isomer separation in fractional distillation.

References

Troubleshooting

Technical Support Center: Synthesis of 4-Ethyl-1,2-dimethylbenzene

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Ethyl-1,2-dimethylbenzene...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Ethyl-1,2-dimethylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for 4-Ethyl-1,2-dimethylbenzene?

The most prevalent method for synthesizing 4-Ethyl-1,2-dimethylbenzene is the Friedel-Crafts reaction, starting with o-xylene (B151617). This can be achieved through two primary pathways:

  • Friedel-Crafts Alkylation: This involves the direct reaction of o-xylene with an ethylating agent, such as ethyl bromide or ethene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[1][2]

  • Friedel-Crafts Acylation followed by Reduction: This two-step process begins with the acylation of o-xylene with an acyl halide (e.g., propanoyl chloride) or anhydride, followed by a reduction of the resulting ketone (e.g., via Wolff-Kishner or Clemmensen reduction) to yield the ethyl group.[3] This method is often preferred to avoid polyalkylation and carbocation rearrangement issues associated with direct alkylation.[1][4]

Q2: What are the expected byproducts in the synthesis of 4-Ethyl-1,2-dimethylbenzene?

Several byproducts can form depending on the synthetic route and reaction conditions:

  • Isomeric Products: The ethyl group can attach to different positions on the o-xylene ring, leading to the formation of isomers such as 3-Ethyl-1,2-dimethylbenzene.

  • Polyalkylated Products: A significant challenge in Friedel-Crafts alkylation is the tendency for the product, which is more nucleophilic than the starting material, to undergo further alkylation.[1][4] This results in the formation of diethyl-dimethylbenzenes and other poly-substituted aromatic compounds.

  • Rearrangement Products: Although less common with ethylating agents, carbocation rearrangements can occur during Friedel-Crafts alkylation, potentially leading to the formation of other alkylated xylenes.[1][5][6]

  • Unreacted Starting Materials: The crude product mixture will likely contain unreacted o-xylene and residual ethylating or acylating agents.

  • Diacylated Products: In the case of Friedel-Crafts acylation, competing diacylation can occur, leading to the formation of diketones.[3]

Q3: How can I purify the crude 4-Ethyl-1,2-dimethylbenzene product?

A multi-step purification strategy is often necessary to isolate the desired product with high purity:

  • Aqueous Workup: The reaction is typically quenched with water or a dilute acid to deactivate the catalyst. The organic layer is then washed with water, a mild base (like sodium bicarbonate solution) to remove acidic impurities, and brine.

  • Fractional Distillation: This is a primary purification technique to separate 4-Ethyl-1,2-dimethylbenzene from lower-boiling starting materials and higher-boiling polyalkylated byproducts.[7] For compounds with close boiling points, vacuum distillation can be effective.[5]

  • Column Chromatography: For the separation of closely boiling isomers, column chromatography using silica (B1680970) gel or alumina (B75360) is a viable option.[7][8]

  • Adsorptive Separation: Specialized techniques using adsorbents like zeolites can be employed for the selective separation of aromatic isomers.[9][10]

Q4: Which analytical techniques are suitable for characterizing the final product and identifying impurities?

A combination of chromatographic and spectroscopic methods is recommended:

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (GC-FID) is excellent for determining the purity of the final product and quantifying the relative amounts of different components in a mixture.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for identifying the structure of byproducts by providing both retention time data and mass spectra.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information, allowing for the unambiguous identification of the desired product and its isomers.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of specific functional groups and the overall structure of the molecule.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of 4-Ethyl-1,2-dimethylbenzene.

Problem Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.- Ensure the catalyst is active and used in the correct stoichiometric amount.- Verify the purity of starting materials.- Optimize reaction time and temperature.
Poor regioselectivity leading to multiple isomers.- In Friedel-Crafts alkylation, temperature control is crucial. Lower temperatures often favor the para product.- Consider using the Friedel-Crafts acylation/reduction route for better regioselectivity.[3]
Loss of product during workup or purification.- Minimize the number of transfer steps.- Ensure proper phase separation during extractions.- Optimize distillation conditions (e.g., use of a fractionating column, vacuum).
High Levels of Polyalkylated Byproducts The product is more reactive than the starting material.- Use a molar excess of o-xylene relative to the ethylating agent.- Add the ethylating agent slowly to the reaction mixture.- Perform the reaction at a lower temperature.
Presence of Isomeric Byproducts The ethyl group is directed to other positions on the o-xylene ring.- Optimize the catalyst and reaction conditions. Some catalysts may offer better selectivity.- Employ efficient purification techniques like fractional distillation or column chromatography.
Incomplete Removal of Catalyst Inadequate quenching and washing.- Ensure thorough quenching of the Lewis acid catalyst with water or dilute acid.- Perform multiple washes of the organic layer with water and brine.
Product Contaminated with Starting Material Incomplete reaction or inefficient purification.- Increase reaction time or temperature to drive the reaction to completion.- Improve the efficiency of the fractional distillation by using a longer column or a higher reflux ratio.

Experimental Protocols

Protocol 1: Purification of Crude 4-Ethyl-1,2-dimethylbenzene by Fractional Distillation

This protocol outlines the purification of a crude reaction mixture containing 4-Ethyl-1,2-dimethylbenzene, unreacted o-xylene, and higher-boiling polyalkylated byproducts.

Materials:

  • Crude 4-Ethyl-1,2-dimethylbenzene mixture

  • Heating mantle with a stirrer

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Boiling chips

  • Vacuum source (optional, for vacuum distillation)

Procedure:

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Charging the Flask: Charge the round-bottom flask with the crude product mixture and add a few boiling chips.

  • Distillation:

    • Begin heating the mixture gently.

    • As the mixture begins to boil, vapors will rise through the fractionating column.

    • The temperature at the distillation head will initially stabilize at the boiling point of the lowest-boiling component (typically unreacted o-xylene, ~144 °C). Collect this fraction in the first receiving flask.

    • Once the majority of the low-boiling fraction has distilled, the temperature will rise.

    • Collect any intermediate fractions in a separate flask.

    • The temperature will then stabilize at the boiling point of 4-Ethyl-1,2-dimethylbenzene (~190 °C).[11] Collect this fraction in a clean, pre-weighed receiving flask.

    • Stop the distillation when the temperature begins to rise again or when only a small volume of residue remains in the distillation flask. This residue will contain the higher-boiling polyalkylated byproducts.

  • Analysis: Analyze the collected fractions by GC-FID to determine their purity. Combine fractions of acceptable purity.

Protocol 2: Purity Analysis by Gas Chromatography (GC-FID)

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • A suitable capillary column for separating aromatic hydrocarbons (e.g., a non-polar or medium-polarity column).

Sample Preparation:

  • Dilute a small aliquot of the purified 4-Ethyl-1,2-dimethylbenzene in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration for GC analysis.

GC Conditions (Illustrative):

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection Volume: 1 µL

Data Analysis:

  • Identify the peak corresponding to 4-Ethyl-1,2-dimethylbenzene based on its retention time (determined by running a standard if available).

  • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation

Table 1: Physical Properties of 4-Ethyl-1,2-dimethylbenzene and Potential Byproducts

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
o-Xylene106.17144
4-Ethyl-1,2-dimethylbenzene 134.22 190 [11]
3-Ethyl-1,2-dimethylbenzene134.22188-189
Diethyl-o-xylene (isomers)162.27> 200

Note: Boiling points are approximate and can vary with pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis start o-Xylene + Ethylating Agent reaction Friedel-Crafts Reaction (AlCl3 catalyst) start->reaction quench Quench with H2O reaction->quench Reaction Mixture wash Wash with NaHCO3 (aq) and Brine quench->wash dry Dry with MgSO4 wash->dry crude_product Crude Product dry->crude_product Crude Organic Product distillation Fractional Distillation chromatography Column Chromatography (if needed for isomers) distillation->chromatography pure_product Pure 4-Ethyl-1,2-dimethylbenzene chromatography->pure_product gc GC-FID/GC-MS nmr NMR Spectroscopy ir IR Spectroscopy crude_product->distillation pure_product->gc pure_product->nmr pure_product->ir

Caption: Experimental workflow for the synthesis and purification of 4-Ethyl-1,2-dimethylbenzene.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of 4-Ethyl-1,2-dimethylbenzene incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions (Polyalkylation/Isomerization) start->side_reactions loss_of_product Product Loss During Workup/Purification start->loss_of_product optimize_conditions Optimize Reaction: - Catalyst amount - Temperature - Time incomplete_reaction->optimize_conditions modify_reagents Modify Reagent Stoichiometry: - Excess o-xylene - Slow addition of ethylating agent side_reactions->modify_reagents improve_purification Improve Purification Technique: - Efficient distillation - Careful extractions loss_of_product->improve_purification

Caption: Troubleshooting logic for addressing low yield in 4-Ethyl-1,2-dimethylbenzene synthesis.

References

Optimization

Technical Support Center: Matrix Effects in 4-Ethyl-1,2-dimethylbenzene Analysis

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects encountered during the quantitative analysis of 4-Ethyl-1,2-dimethylbenzene. It is design...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects encountered during the quantitative analysis of 4-Ethyl-1,2-dimethylbenzene. It is designed for researchers, scientists, and drug development professionals utilizing chromatographic and mass spectrometric techniques.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for 4-Ethyl-1,2-dimethylbenzene analysis?

A1: A matrix effect is the alteration of an analytical signal (either suppression or enhancement) caused by co-eluting components of the sample matrix, rather than the analyte itself.[1] For a volatile organic compound (VOC) like 4-Ethyl-1,2-dimethylbenzene, analysis is often performed on complex samples such as blood, urine, or environmental extracts.[2][3] Endogenous materials in these samples can interfere with the ionization process in the mass spectrometer source, leading to inaccurate and imprecise quantification.[4][5] Signal suppression is the more commonly observed phenomenon.[4]

Q2: How can I determine if my analysis of 4-Ethyl-1,2-dimethylbenzene is affected by matrix effects?

A2: The most common quantitative method is the post-extraction spike comparison.[6] This involves comparing the signal response of the analyte spiked into an extracted blank matrix (a sample known to not contain the analyte) with the response of the analyte in a neat solvent.[1] A significant difference in signal intensity indicates the presence of matrix effects. Qualitatively, post-column infusion can be used to identify regions in the chromatogram where ion suppression or enhancement occurs.[6]

Q3: What are the most common sources of matrix interference for this type of analyte?

A3: For biological samples, common interferences include phospholipids, salts, and proteins which can co-extract with 4-Ethyl-1,2-dimethylbenzene.[7][8] In environmental samples, humic substances, and other organic pollutants can interfere. In gas chromatography (GC), non-volatile components in the matrix can accumulate in the injector port, creating active sites that may degrade the analyte or alter its chromatographic behavior.[5]

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Dilution is a simple and often effective first step to reduce the concentration of interfering matrix components.[9] However, excessive dilution can lower the analyte concentration below the method's limit of quantitation (LOQ), making it unsuitable for trace analysis.[9] The required dilution factor can vary significantly depending on the matrix complexity; for instance, analyzing VOCs in blood may require different dilutions for compounds with different boiling points.[3]

Q5: What is the difference between matrix-matched calibration and the standard addition method?

A5: Both are strategies to compensate for matrix effects.

  • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is free of the analyte.[10][11] This approach assumes that the matrix composition is consistent across all samples and that the standards will experience the same degree of signal suppression or enhancement as the analyte in the unknown samples.[12]

  • Standard Addition Method: Known amounts of a standard are added directly to aliquots of the actual sample.[9] This is highly effective as it accounts for the specific matrix of each individual sample, but it is more laborious and time-consuming.[13]

Q6: When should I use a stable isotope-labeled internal standard?

A6: Using a stable isotope-labeled internal standard, such as a deuterated version of 4-Ethyl-1,2-dimethylbenzene, is considered the gold standard for quantitative analysis in complex matrices.[14] This technique, known as stable isotope dilution analysis (SIDA), should be used whenever the highest accuracy and precision are required. The labeled standard is chemically almost identical to the analyte, so it co-elutes and experiences the same sample preparation losses and ionization effects.[11][14] This allows for reliable correction of both matrix effects and procedural errors.

Troubleshooting Guide

Problem 1: Poor Recovery / Signal Suppression

  • Symptom: You observe a significantly lower signal intensity for 4-Ethyl-1,2-dimethylbenzene in your sample compared to a standard prepared in a clean solvent. This leads to inaccurate, artificially low quantitative results.

  • Troubleshooting Steps:

Possible Cause Recommended Solution
Co-eluting Matrix Components: Endogenous compounds from the matrix are not fully separated from the analyte and interfere with ionization.[4]Improve Sample Preparation: Implement a more rigorous cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of simple protein precipitation.[6][15] Mixed-mode SPE can be particularly effective at removing a wide range of interferences.[15]
Insufficient Chromatographic Resolution: The analyte peak overlaps with a matrix interferent.[7]Optimize Chromatography: Adjust the GC or LC temperature gradient or mobile phase composition to better separate the analyte from interfering peaks.[11] Using a guard column can also help protect the analytical column from strongly retained matrix components.[7]
Inadequate Calibration Strategy: A solvent-based calibration curve does not account for signal loss in the sample matrix.Use a Corrective Calibration Method: Employ matrix-matched calibration or, for highest accuracy, the standard addition method or stable isotope dilution analysis.[9][10][14]

Problem 2: Inconsistent Results / Poor Reproducibility

  • Symptom: Replicate injections of the same sample yield highly variable results (high %RSD).

  • Troubleshooting Steps:

Possible Cause Recommended Solution
Variable Matrix Composition: The nature and concentration of interfering components differ between samples.Implement a Robust Sample Preparation Protocol: A thorough and consistent sample cleanup procedure (e.g., SPE) is critical to minimize variability.[15] If inter-sample variability is very high, the standard addition method may be necessary for each sample.[9]
Instrument Contamination: Buildup of non-volatile matrix components in the GC inlet liner or on the MS source.[7][8]Perform Regular Instrument Maintenance: Clean the MS source regularly. For GC-MS, use a new, deactivated liner for each batch of samples or after a certain number of injections to prevent the accumulation of active sites.[5]
Analyte Degradation: Active sites in the GC inlet can cause thermal degradation of the analyte.[5]Check Liner Deactivation: Ensure you are using high-quality, deactivated GC inlet liners. Sometimes, matrix components can paradoxically improve signal by blocking active sites; inconsistent results may arise from variations in this effect.[5]

Data Presentation: Comparison of Mitigation Strategies

Table 1: Effect of Sample Preparation on Analyte Recovery and Matrix Effect

Matrix Effect (%) is calculated as [(Response in Matrix / Response in Solvent) - 1] x 100. A value of 0% indicates no effect, negative values indicate suppression, and positive values indicate enhancement.

Preparation Method Typical Analyte Recovery (%) Typical Matrix Effect (%) Key Advantage Key Disadvantage
Dilution (1:10)~100% (pre-dilution)-10% to -30%Simple, fast.[9]Reduces sensitivity.[9]
Protein Precipitation (PPT)85 - 105%-50% to -80%Fast, inexpensive.Ineffective cleanup, high matrix effects.[15]
Liquid-Liquid Extraction (LLE)70 - 95%-20% to -40%Good removal of salts and proteins.[6]Analyte recovery can be variable.[15]
Solid-Phase Extraction (SPE)90 - 110%0% to -20%High analyte recovery and clean extracts.[15]More time-consuming and costly.

Table 2: Comparison of Quantitative Calibration Strategies

Calibration Strategy Principle Pros Cons
External Calibration Standards are prepared in a clean solvent.Simple and fast to prepare.Does not compensate for matrix effects or recovery losses.
Matrix-Matched Calibration Standards are prepared in a blank matrix extract.[10]Compensates for matrix effects that are consistent across samples.[3]Requires a representative blank matrix; assumes low sample-to-sample variability.
Standard Addition Standards are added directly to sample aliquots.[9]Highly accurate; corrects for matrix effects specific to each sample.[13]Labor-intensive, requires more sample volume, not suitable for high-throughput analysis.[9]
Stable Isotope Dilution A labeled version of the analyte is added to every sample.[14]Gold standard; corrects for both matrix effects and analyte loss during sample prep.[11][14]Requires a mass spectrometer; labeled standards can be expensive.

Experimental Protocols

Protocol 1: Quantifying Matrix Effect using the Post-Extraction Spike Method

  • Prepare Blank Matrix Extract: Select a sample matrix known to be free of 4-Ethyl-1,2-dimethylbenzene. Process this blank sample through your entire sample preparation procedure (e.g., LLE or SPE).

  • Prepare Spiked Matrix Sample (Sample A): Take an aliquot of the final blank matrix extract and spike it with a known concentration of 4-Ethyl-1,2-dimethylbenzene (e.g., to a final concentration of 50 ng/mL).

  • Prepare Solvent Standard (Sample B): Prepare a standard of 4-Ethyl-1,2-dimethylbenzene in the final reconstitution solvent at the exact same concentration as Sample A.

  • Analyze and Calculate: Analyze both samples using your analytical method. Calculate the matrix effect (ME) as follows:

    • ME (%) = (Peak Area of Sample A / Peak Area of Sample B) x 100%

    • A value < 100% indicates signal suppression, while a value > 100% indicates signal enhancement.

Protocol 2: Stable Isotope Dilution Analysis (SIDA) Workflow

  • Internal Standard Spiking: Before any sample preparation steps, add a precise and known amount of a stable isotope-labeled 4-Ethyl-1,2-dimethylbenzene internal standard (IS) to every sample, calibrator, and quality control sample.

  • Sample Preparation: Perform the extraction and cleanup procedure (e.g., SPE). Both the native analyte and the IS will be affected by any procedural losses.

  • Calibration Curve Construction: Prepare a series of calibration standards containing a fixed concentration of the IS and varying concentrations of the native analyte.

  • Analysis: Analyze the samples and calibrators by GC-MS or LC-MS. The instrument should be set up to monitor at least one ion for the native analyte and one for the IS.

  • Quantification: Create a calibration curve by plotting the ratio of the (analyte peak area / IS peak area) against the concentration of the analyte. The concentration of 4-Ethyl-1,2-dimethylbenzene in the unknown samples is then calculated from their measured peak area ratios using this curve.

Visual Guides

Workflow for Identifying and Mitigating Matrix Effects cluster_0 Assessment cluster_1 Mitigation cluster_2 Validation & Analysis start Initial Analysis with Solvent Calibration assess Quantify Matrix Effect (Post-Extraction Spike) start->assess decision Matrix Effect Significant? (>±20%) assess->decision optimize_prep Improve Sample Prep (e.g., SPE, LLE) decision->optimize_prep Yes no_effect Proceed to Validation decision->no_effect No optimize_chrom Optimize Chromatographic Separation optimize_prep->optimize_chrom select_cal Select Corrective Calibration (Matrix-Matched or SIDA) optimize_chrom->select_cal validate Full Method Validation select_cal->validate routine Routine Sample Analysis validate->routine no_effect->validate Decision Tree for Mitigation Strategy start Start: Inaccurate or Irreproducible Results q1 Is required sensitivity high (trace level analysis)? start->q1 q3 Is a labeled internal standard available? q1->q3 Yes q4 Is matrix complexity expected to be low? q1->q4 No q2 Is a representative blank matrix available? sol_mm Strategy: Use Matrix-Matched Calibration q2->sol_mm Yes sol_sa Strategy: Use Standard Addition q2->sol_sa No q3->q2 No sol_sida Strategy: Use Stable Isotope Dilution (SIDA) q3->sol_sida Yes sol_dilute Strategy: Dilute Sample and Re-analyze q4->sol_dilute Yes sol_cleanup Action: Improve Sample Cleanup (SPE/LLE) q4->sol_cleanup No

References

Troubleshooting

GC-MS Technical Support Center: Aromatic Hydrocarbon Analysis

Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of aromatic hydrocarbons. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help rese...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of aromatic hydrocarbons. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Section 1: Peak Shape Problems

Q1: Why are my aromatic hydrocarbon peaks tailing, especially the late-eluting ones?

A1: Peak tailing, a distortion where the latter half of the peak is broader, is a common problem with high-boiling-point compounds like many polycyclic aromatic hydrocarbons (PAHs).[1] This issue compromises resolution and affects the accuracy of quantification.[1] The primary causes are:

  • Active Sites: Chemical interactions between the aromatic compounds and active surfaces within the GC system are a frequent cause.[2] These active sites can be exposed silanol (B1196071) groups or metal contaminants in the injector liner, on glass wool, at the column inlet, or within the column itself.[1][3] Later-eluting PAHs are more susceptible to these interactions.[4]

  • Contamination: A dirty injector liner is a routine problem.[4] Over time, non-volatile residues from sample matrices can accumulate, creating active sites that adsorb the analytes, leading to their slow release and tailed peaks.[4]

  • Sub-optimal Temperatures: If the injector temperature is too low, heavier aromatic hydrocarbons may not vaporize completely or efficiently, causing tailing.[2][5] Similarly, cold spots in the transfer line between the GC and the MS can cause condensation and subsequent slow re-vaporization of analytes.[2][6]

  • Improper Column Installation: An incorrectly installed column can create "dead volumes" where the carrier gas flow is turbulent, causing some analyte molecules to be delayed in entering or exiting the column.[2][3] A poorly cut column end can also create active sites.[3]

  • Solvent and Phase Mismatch: Using a sample solvent that is not well-matched with the polarity of the stationary phase can sometimes lead to peak distortion.[3]

Q2: What causes peak fronting in my chromatogram?

A2: Peak fronting, where the first half of the peak is broader than the second, is typically caused by:

  • Column Overload: Injecting too much sample for the column's capacity can saturate the stationary phase at the column head.[7] This causes molecules to travel down the column before they can interact with the stationary phase, resulting in a leading edge on the peak.

  • Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the stationary phase or the initial oven temperature is significantly above the solvent's boiling point, it can lead to poor focusing of the analyte band at the head of the column.[8]

Q3: Why are my peaks broad or splitting?

A3: Broad or split peaks can severely impact resolution and integration. Common causes include:

  • Poor Injection Technique: For manual injections, a slow injection speed can introduce the sample over too long a period, leading to a broad initial band.[5] For autosamplers, using an inappropriate injection volume or speed can be problematic.

  • Dead Volume: As with peak tailing, poorly installed columns or liners can create unswept volumes, leading to peak broadening.[2]

  • Incompatible Sample Solvent: Injecting a sample in a solvent that is not compatible with the mobile phase can cause the sample to precipitate or de-wet the stationary phase, leading to split or distorted peaks.[9][10]

  • Dirty Injector Liner: A contaminated liner can cause both tailing and broadening due to the mixed interactions and slow release of analytes.[4]

Section 2: Sensitivity, Resolution, and Baseline Issues

Q1: How can I improve the sensitivity for trace-level aromatic hydrocarbon analysis?

A1: Achieving low detection limits is crucial for many applications, such as environmental monitoring.[11] To improve sensitivity:

  • Optimize Injection: Use pulsed splitless injection to maximize the transfer of analytes, especially high-boiling PAHs, onto the column.[12] Ensure the injector temperature is high enough (e.g., 320°C) to prevent condensation of heavy compounds on the inlet base.[12]

  • Select the Right Column: Fast GC columns, which are shorter with smaller diameters and thinner films, produce narrower peaks.[13] This increases the signal-to-noise ratio and improves sensitivity.[13]

  • Use Appropriate MS Mode: For targeted analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is significantly more sensitive than full scan mode.[9][14] For even greater sensitivity and selectivity in complex matrices, tandem mass spectrometry (GC-MS/MS) with Multiple Reaction Monitoring (MRM) can be used.[15][16]

  • Ensure a Clean System: A clean ion source is critical for good sensitivity.[17] Halogenated solvents like dichloromethane (B109758) (DCM) have been reported to cause the formation of ferrous chloride in the ion source, leading to peak tailing and a significant loss of sensitivity.[6]

Q2: My resolution between isomeric aromatic hydrocarbons is poor. How can I fix this?

A2: Separating structurally similar isomers, such as benzo[b]fluoranthene (B1141397) and benzo[k]fluoranthene, is a common challenge in PAH analysis.[11]

  • Column Choice: Use a column specifically designed for PAH analysis, which offers the necessary selectivity for these isomer groups.[15] A longer column (e.g., 60 m) can also improve resolution.[14]

  • Optimize Oven Temperature Program: A slower oven ramp rate will increase the time analytes spend interacting with the stationary phase, often improving the separation of closely eluting compounds.[15]

  • Carrier Gas Flow Rate: Ensure the carrier gas linear velocity is set optimally for the column dimensions to achieve the best efficiency.

Q3: What is causing my noisy or wandering baseline?

A3: An unstable baseline can interfere with the detection and integration of low-level peaks.

  • Gas Impurities: Impurities in the carrier gas (e.g., oxygen, moisture, hydrocarbons) are a common cause of baseline noise and can damage the stationary phase.[5][18] Ensure high-purity gas (99.999% or higher) and install or check purification traps.[8][18]

  • Column Bleed: All columns exhibit some level of bleed, which is the normal degradation of the stationary phase at high temperatures.[5] Excessive bleed, which appears as a rising baseline, can be caused by oxygen in the system or operating the column above its maximum temperature limit.[5][8]

  • System Contamination: Contamination in the injector or detector can lead to a noisy or wandering baseline.[8] Baking out the detector at a high temperature can sometimes resolve this.[7]

Section 3: Contamination and Ghost Peaks

Q1: I am seeing unexpected peaks (ghost peaks) in my blank runs. What is the source?

A1: Ghost peaks are extraneous peaks that appear in chromatograms, often in blank runs, indicating contamination.

  • Injector and Syringe Carryover: Residue from a previous, more concentrated sample can remain in the syringe or the injector liner and be introduced in a subsequent run.[7] Implement rigorous solvent washes for the syringe between injections.[7]

  • Septum Bleed: Particles from the injector septum can be deposited into the liner, leading to characteristic siloxane peaks. Regularly replace the septum.

  • Contaminated Solvents or Gases: The solvent used for sample dilution or instrument blanks may be contaminated.[7] Similarly, impurities in the carrier gas can sometimes appear as broad peaks during the temperature program.[18]

  • Matrix Buildup: In food or environmental analysis, high-boiling contaminants from the sample matrix can build up in the inlet or at the front of the column.[12] These can elute in later runs, causing ghost peaks.[12]

Section 4: Calibration and Quantification Problems

Q1: Why is the linearity of my calibration curve poor for high molecular weight aromatic hydrocarbons?

A1: Achieving good linearity (e.g., R² > 0.99) across a wide concentration range can be difficult for heavier PAHs.[12]

  • Inlet Discrimination: During splitless injection, higher-boiling compounds may not transfer as efficiently from the inlet to the column as more volatile compounds, a phenomenon known as inlet discrimination. This can lead to a non-linear response at higher concentrations. Using a pulsed splitless injection and an optimized inlet temperature can minimize this effect.[12]

  • Analyte Adsorption: Active sites in the system can adsorb a portion of the analyte, particularly at low concentrations. This can cause the calibration curve to be non-linear near the origin. Ensuring a clean and well-deactivated system is critical.

  • Detector Saturation: At very high concentrations, the MS detector can become saturated, leading to a flattening of the calibration curve.[19] This is a challenge when analyzing samples with a wide dynamic range of analyte concentrations.[11] Diluting the sample or adjusting detector settings may be necessary.[19]

Q2: My internal standard responses are inconsistent. What could be the issue?

A2: Inconsistent internal standard (ISTD) area counts can compromise the precision of your results.

  • Injection Variability: Problems with the autosampler, such as inconsistent injection volume or syringe plunger speed, can lead to variable ISTD responses.

  • Sample Matrix Effects: Components of the sample matrix can interfere with the ionization of the internal standard in the MS source, either enhancing or suppressing its signal. This is a common issue in complex environmental or food samples.[11]

  • ISTD Volatility: If the internal standard is significantly more volatile than the analytes of interest, it may be partially lost during sample preparation or evaporation steps, leading to inconsistent recoveries.

Reference Data and Protocols

Table 1: Typical GC-MS Parameters for Aromatic Hydrocarbon (PAH) Analysis
ParameterTypical SettingRationale
GC System
Injection ModePulsed SplitlessMaximizes transfer of high-boiling analytes to the column.[12]
Inlet Temperature320°CPrevents condensation of late-eluting PAHs in the inlet.[12]
Carrier GasHelium (99.999% purity)Inert gas providing good chromatographic efficiency.[14]
Column TypeHP-5MS or equivalent (e.g., 60 m x 0.25 mm ID, 0.25 µm film)Provides good resolution for a wide range of aromatic compounds.[14]
Oven ProgramInitial: ~70°C, Ramp: 10-25°C/min, Final: ~320-340°C, Hold: 5-10 minBalances analysis time with the resolution of isomeric pairs.[15]
MS System
Ionization ModeElectron Impact (EI) at 70 eVStandard mode for creating reproducible fragmentation patterns.[14]
MS Source Temp.320°CMinimizes adsorption of heavy PAHs in the source.[12]
MS Quad Temp.~150°CStandard setting for good ion transmission.
Acquisition ModeSelected Ion Monitoring (SIM) or MS/MS (MRM)Increases sensitivity and selectivity for target analytes.[14][15]
Detailed Experimental Protocol: GC-MS Analysis of PAHs in a Complex Matrix

This protocol provides a general methodology for the analysis of 16 EPA priority PAHs in a soil sample.

  • Sample Preparation (Extraction):

    • Weigh 10 g of homogenized soil into a centrifuge tube.

    • Add a surrogate spiking solution containing deuterated PAHs (e.g., naphthalene-d8, acenaphthene-d10, phenanthrene-d10, chrysene-d12, perylene-d12).[14]

    • Add 20 mL of an appropriate extraction solvent (e.g., acetonitrile (B52724) or a hexane/acetone mixture).

    • Vortex vigorously for 1 minute, then sonicate for 15 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean tube.

    • Repeat the extraction process on the soil pellet and combine the supernatants.

    • Concentrate the combined extract to approximately 1 mL using a gentle stream of nitrogen.

  • Sample Cleanup (Optional, for very "dirty" samples):

    • For samples with high levels of interfering compounds, a cleanup step using Solid Phase Extraction (SPE) with a silica (B1680970) gel cartridge may be necessary.[4]

    • Condition the cartridge with the appropriate solvents.

    • Load the concentrated extract onto the cartridge.

    • Elute interfering compounds with a non-polar solvent (e.g., hexane).

    • Elute the target PAH fraction with a more polar solvent mixture (e.g., dichloromethane/hexane).

    • Concentrate the final eluate to 1 mL.

  • Instrumental Analysis:

    • Transfer the final 1 mL extract to a 2 mL autosampler vial.

    • Add the internal standard solution (e.g., containing fluorene-d10, pyrene-d10, benzo[a]pyrene-d12).[14]

    • Set up the GC-MS system according to the parameters outlined in Table 1.

    • Inject 1 µL of the sample extract.

  • Calibration:

    • Prepare a series of calibration standards at multiple concentration levels (e.g., 5 to 7 levels) from a certified PAH standard mix.[12]

    • Each calibration standard must contain the same concentration of surrogate and internal standards as the samples.

    • Analyze the calibration standards to generate a calibration curve for each target PAH. The linearity (R²) should be ≥ 0.99.[12]

  • Data Processing and Quantification:

    • Identify each PAH in the sample chromatograms based on its retention time and characteristic ions.

    • Quantify the concentration of each PAH using the established calibration curve and the response ratio of the analyte to its assigned internal standard.

    • Calculate the recovery of the surrogate standards to assess the efficiency of the sample preparation method.

Troubleshooting Workflows

start Problem Observed (e.g., Bad Peaks, Low Signal) check_blanks Run Blank Solvent & System Blank start->check_blanks problem_persists Problem Persists? check_blanks->problem_persists contam_source Source is Carryover or Contaminated Solvent problem_persists->contam_source No check_system Systematic Check problem_persists->check_system Yes check_gas Check Gas Supply: - Verify Purity - Check Traps check_system->check_gas check_inlet Inspect & Maintain Inlet: - Replace Liner, Septum, Seal - Check for Leaks check_column Inspect & Maintain Column: - Trim 10-20 cm from Inlet - Check Installation - Condition Column check_inlet->check_column check_detector Check Detector: - Run Tune Report - Clean Ion Source check_column->check_detector resolved Problem Resolved check_detector->resolved check_gas->check_inlet

Caption: General GC-MS Troubleshooting Workflow.

start Peak Tailing Observed for Aromatic Hydrocarbons which_peaks Which Peaks are Tailing? start->which_peaks all_peaks All Peaks Tail which_peaks->all_peaks All late_peaks Only Late Eluters Tail which_peaks->late_peaks Late Eluters cause_all1 Physical Issue: - Improper Column Installation - Dead Volume all_peaks->cause_all1 cause_all2 Chemical Issue: - Contaminated/Active Liner all_peaks->cause_all2 cause_late1 Temperature Issue: - Inlet Temp Too Low - Cold Spots in Transfer Line late_peaks->cause_late1 cause_late2 Chemical Issue: - Column Contamination - Active Sites in Column late_peaks->cause_late2 solution1 Action: Re-install Column, Replace Liner & Septum cause_all1->solution1 cause_all2->solution1 solution2 Action: Increase Inlet & Transfer Line Temps cause_late1->solution2 solution3 Action: Trim Column Inlet, Bake Out, or Replace Column cause_late2->solution3

Caption: Diagnosing Peak Tailing for Aromatic Hydrocarbons.

start Ghost Peaks or High Background Detected run_blank Inject Blank Solvent start->run_blank peaks_present1 Peaks Still Present? run_blank->peaks_present1 source_solvent Source: Contaminated Solvent peaks_present1->source_solvent Yes run_system_blank Run 'No Injection' Blank peaks_present1->run_system_blank No peaks_present2 Peaks Still Present? run_system_blank->peaks_present2 source_carryover Source: Syringe/Inlet Carryover peaks_present2->source_carryover No source_system Source: System Contamination (Gas, Tubing, Septum, Column Bleed) peaks_present2->source_system Yes

Caption: Workflow for Identifying Contamination Sources.

References

Optimization

enhancing selectivity in the chromatographic separation of xylene isomers

Technical Support Center: Chromatographic Separation of Xylene Isomers This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the enhancement of selectivity in...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chromatographic Separation of Xylene Isomers

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the enhancement of selectivity in the chromatographic separation of xylene isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the chromatographic separation of xylene isomers so challenging?

A1: The separation of xylene isomers—ortho-xylene (o-xylene), meta-xylene (m-xylene), and para-xylene (p-xylene)—is difficult due to their nearly identical molecular weights and similar physicochemical properties, including very close boiling points.[1][2] The primary challenge lies in resolving m-xylene (B151644) and p-xylene (B151628), which often co-elute on standard non-polar gas chromatography (GC) columns.[3][4]

Q2: What are the most common chromatographic techniques for separating xylene isomers?

A2: Gas chromatography (GC) is the most prevalent technique for analyzing xylene isomers.[3][5] High-performance liquid chromatography (HPLC) can also be employed, particularly with specialized stationary phases.[6] For industrial-scale purification, techniques like simulated moving bed (SMB) adsorption, fractional crystallization, and membrane separation are used.[7][8][9]

Q3: Which type of GC column is best for separating all three xylene isomers?

A3: To achieve baseline separation of all three isomers, especially m- and p-xylene, highly polar or specialized stationary phases are recommended.

  • Wax Columns (e.g., Polyethylene Glycol - PEG): These are among the most common and effective commercially available capillary GC phases for this separation.[10]

  • Cyclodextrin-Modified Columns (e.g., Agilent CP-Chirasil DEX CB): These phases offer excellent resolution by exploiting inclusion complexation mechanisms.[11]

  • Ionic Liquid Columns (e.g., SLB®-IL60): These provide unique selectivity based on multiple interaction mechanisms, allowing for the separation of all three xylene isomers.[12] Standard non-polar columns, like those with a 5% diphenyl / 95% dimethylpolysiloxane phase, are generally insufficient for resolving the m- and p-isomers.[4]

Q4: Can HPLC be used for xylene isomer separation?

A4: Yes, HPLC is a viable technique. The separation can be achieved using cyclodextrin-bonded stationary phases, which show strong inclusion complex formation, particularly with p-xylene.[6] While challenging on standard C18 columns, selectivity can be optimized by carefully adjusting the mobile phase composition, such as the ratio of water to organic modifiers like acetonitrile (B52724) or methanol (B129727).[13]

Troubleshooting Guide: Gas Chromatography (GC)

This guide addresses common issues encountered during the GC separation of xylene isomers.

Issue 1: Poor or No Resolution of m-Xylene and p-Xylene Peaks

  • Q: My GC method shows a single peak for m- and p-xylene. What is the likely cause?

    • A: The most common cause is the use of a non-polar or low-polarity stationary phase (e.g., DB-1, DB-5, HP-5).[14] These phases separate primarily by boiling point, and the boiling points of m-xylene (139°C) and p-xylene (138°C) are too close for effective resolution.[3]

  • Q: How can I improve the separation of these co-eluting peaks?

    • A:

      • Change the Stationary Phase: Switch to a highly polar "wax" column (PEG) or a specialty phase like a cyclodextrin (B1172386) or ionic liquid column designed for isomer separations.[10][11][12]

      • Increase Column Length: Using a longer column (e.g., 60 m or 100 m) increases the number of theoretical plates and can improve resolution, though analysis times will be longer.[3]

      • Optimize Temperature Program: A slower temperature ramp rate (e.g., 2-5°C/min) can increase the interaction time with the stationary phase and enhance separation.[15]

      • Reduce Carrier Gas Flow Rate: Operating at or near the optimal linear velocity for the carrier gas (e.g., Helium) maximizes column efficiency.

Issue 2: Peak Tailing for All Isomer Peaks

  • Q: All my xylene peaks are showing significant tailing. What could be wrong?

    • A: Peak tailing is often caused by active sites in the GC system. Potential causes include a contaminated injector liner, column degradation, or improper column installation.[16]

  • Q: What steps can I take to eliminate peak tailing?

    • A:

      • Inlet Maintenance: Replace the injector liner and septum. Using a wool-packed liner can help with sample volatilization.[12][16]

      • Column Installation: Re-install the column, ensuring clean, square cuts and proper insertion depth into the injector and detector.[16]

      • Check for Leaks: System leaks can introduce oxygen, which degrades the column, especially at high temperatures.[16]

      • Column Conditioning: If the column is new or has been exposed to air, condition it according to the manufacturer's instructions to remove contaminants and ensure the phase is stable.

Issue 3: Fluctuating Retention Times

  • Q: The retention times for my xylene peaks are not consistent between runs. Why?

    • A: Unstable retention times typically point to issues with flow or temperature control. This can be caused by leaks in the carrier gas line, a faulty electronic pressure control (EPC) module, or an unstable oven temperature.[16]

  • Q: How do I stabilize my retention times?

    • A:

      • Perform a Leak Check: Check all fittings from the gas source to the detector for leaks.

      • Verify Flow Rates: Measure the carrier gas flow rate at the detector outlet to ensure it is stable and matches the method setpoint.

      • Confirm Oven Temperature: Verify the oven temperature with a calibrated external thermometer to ensure it is accurate and stable.[16]

Data Presentation

Table 1: Selectivity of Different GC Stationary Phases for Xylene Isomers

Stationary Phase TypeCommon NameSelectivity for m-/p-XyleneElution Order (m, p, o)Reference(s)
95% Dimethyl PolysiloxaneDB-5, HP-5Poor (Co-elution common)m+p, then o[4][14]
Polyethylene Glycol (PEG)Wax, InnowaxGood to ExcellentVaries, check app note[3][4][10]
Ionic LiquidSLB®-IL60Excellentp, m, o[12]
Cyclodextrin-ModifiedCP-Chirasil-DEX CBExcellentp, m, o[11]

Experimental Protocols

Protocol 1: GC-FID Separation of Xylene Isomers using an Ionic Liquid Column

This protocol is based on the methodology for separating xylene isomers using an SLB®-IL60 column.[12]

  • System Preparation:

    • Column: SLB®-IL60, 30 m x 0.25 mm I.D., 0.20 µm film thickness.[12]

    • Carrier Gas: Helium, set to a constant velocity of 30 cm/sec.[12]

    • Injector: Split/splitless injector with a 100:1 split ratio. Use a wool-packed single taper liner.[12]

    • Detector: Flame Ionization Detector (FID).

  • Instrument Conditions:

    • Injector Temperature: 250°C.[12]

    • Oven Temperature Program:

      • Initial Temperature: 40°C, hold for 4 minutes.

      • Ramp: 8°C/min to 200°C.

      • Final Hold: Hold at 200°C for 5 minutes.[12]

    • Detector Temperature: 250°C.[12]

  • Sample Preparation and Injection:

    • Prepare a standard solution of o-, m-, and p-xylene in pentane.

    • Inject 1 µL of the sample.[12]

  • Data Analysis:

    • Identify peaks based on retention times established with individual standards.

    • Integrate peak areas for quantification.

Protocol 2: HPLC Separation of Xylenol Isomers (Adaptable for Xylenes)

This protocol is a starting point for developing an HPLC method for structurally similar isomers, like xylenes (B1142099), based on a guide for xylenols.[13]

  • System Preparation:

    • Column: Standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: HPLC-grade Water.

    • Mobile Phase B: HPLC-grade Acetonitrile (ACN).

    • Filter and degas all solvents before use.

  • Initial Isocratic Conditions:

    • Mobile Phase Composition: Start with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.[13]

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector at an appropriate wavelength for xylenes (e.g., 215 nm).

    • Column Temperature: 30°C.

  • Method Development and Optimization:

    • Inject a standard solution of xylene isomers.

    • If resolution is poor and retention is low: Decrease the percentage of Acetonitrile (e.g., to 45% or 40%) to increase retention and improve separation.[13]

    • If retention is too long: Increase the percentage of Acetonitrile (e.g., to 60%).[13]

    • Consider a Gradient: If isocratic elution is insufficient, develop a gradient method starting with a lower percentage of organic modifier and gradually increasing it.[13]

    • Test Methanol: Evaluate methanol as the organic modifier (Mobile Phase B), as its different solvent properties (polar protic) can alter selectivity compared to acetonitrile (polar aprotic).[13]

Visualizations

Troubleshooting_Workflow start Poor Resolution or Co-elution Observed check_column Is the column appropriate for isomer separation (e.g., Wax, IL)? start->check_column change_column Action: Switch to a highly polar or specialty isomer column. check_column->change_column No optimize_temp Is the temperature program optimized? check_column->optimize_temp Yes resolution_ok Resolution Achieved change_column->resolution_ok adjust_temp Action: Decrease ramp rate (e.g., 2-5°C/min). optimize_temp->adjust_temp No check_flow Is the carrier gas flow rate optimal? optimize_temp->check_flow Yes adjust_temp->resolution_ok adjust_flow Action: Verify and adjust flow to optimal linear velocity. check_flow->adjust_flow No check_length Action: Consider a longer column (e.g., >60m) for higher efficiency. check_flow->check_length Yes adjust_flow->resolution_ok check_length->resolution_ok

Caption: Troubleshooting workflow for poor resolution in GC analysis of xylene isomers.

Parameter_Relationships cluster_params Primary Parameters cluster_effects Chromatographic Effects cluster_outcome Desired Outcome StationaryPhase Stationary Phase (Polarity) Selectivity Selectivity (α) StationaryPhase->Selectivity Major Impact Temperature Temperature Program (GC) Temperature->Selectivity Retention Retention (k) Temperature->Retention MobilePhase Mobile Phase (HPLC) MobilePhase->Selectivity Major Impact ColumnLength Column Dimensions (Length, I.D.) Efficiency Efficiency (N) ColumnLength->Efficiency Major Impact Resolution Peak Resolution (Rs) Selectivity->Resolution Efficiency->Resolution Retention->Resolution

Caption: Relationship between key parameters and peak resolution in chromatography.

References

Troubleshooting

Technical Support Center: Overcoming Peak Tailing for Aromatic Compounds in Reverse-Phase HPLC

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome peak tailing for aromatic compounds in reve...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome peak tailing for aromatic compounds in reverse-phase High-Performance Liquid Chromatography (RP-HPLC).

Quick Links

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Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified in HPLC?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, with the latter half being broader than the front half.[1] In an ideal chromatogram, peaks should have a symmetrical, Gaussian shape. Peak tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 typically indicates significant peak tailing.[1][2]

Q2: Why are aromatic compounds, especially basic ones, prone to peak tailing in RP-HPLC?

A2: Aromatic compounds containing basic functional groups, such as amines, are particularly susceptible to peak tailing in RP-HPLC. This is primarily due to secondary interactions between the positively charged (protonated) basic analyte and negatively charged (ionized) residual silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases.[2] This interaction creates a secondary, stronger retention mechanism for some analyte molecules, causing them to elute later and resulting in a tailed peak.[2]

Q3: How does the pH of the mobile phase affect peak tailing for aromatic amines?

A3: The mobile phase pH is a critical factor. At mid-range pH (e.g., pH 4-8), silanol groups are often ionized (SiO-), and basic aromatic amines are protonated (Ar-NH3+), leading to strong ionic interactions and peak tailing. By adjusting the pH, these interactions can be minimized:

  • Low pH (e.g., < 3): At low pH, the silanol groups are protonated (Si-OH, neutral), which reduces their ionic interaction with the protonated basic analytes. This is a common and effective strategy to improve peak shape for basic compounds.[1][3]

  • High pH (e.g., > 8): At high pH, basic analytes are in their neutral (free base) form, which minimizes ionic interactions with the ionized silanol groups. However, this approach requires a column that is stable at high pH.

It is generally recommended to work at a pH that is at least 2 pH units away from the analyte's pKa to ensure it is in a single ionic form.[4]

Q4: What are mobile phase additives, and how can they reduce peak tailing?

A4: Mobile phase additives are small molecules added to the mobile phase to improve chromatography. For basic aromatic compounds, "competing bases" or "silanol blockers" like triethylamine (B128534) (TEA) are often used.[5][6] These additives are small basic molecules that interact with the active silanol sites on the stationary phase, effectively "masking" them from the analyte.[7] This competition reduces the secondary interactions that cause peak tailing.[7] For acidic compounds, an acidic additive like trifluoroacetic acid (TFA) can be used to suppress the ionization of the analyte and improve peak shape.

Q5: What is end-capping, and does it help with peak tailing of aromatic compounds?

A5: End-capping is a process where the stationary phase is further treated to cover most of the remaining unreacted silanol groups with a small, less reactive chemical group, such as a trimethylsilyl (B98337) (TMS) group. This significantly reduces the number of available silanol groups that can interact with basic analytes, leading to a substantial improvement in peak shape and reduced tailing for basic aromatic compounds.[8] Double or triple end-capping can further minimize these secondary interactions.[9]

Troubleshooting Guide

If you are experiencing peak tailing with aromatic compounds, follow this systematic troubleshooting guide to identify and resolve the issue.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Peak Tailing Observed for Aromatic Compound check_all_peaks Are all peaks tailing? start->check_all_peaks some_peaks_tail Only Aromatic/Basic Peaks Tailing? check_all_peaks->some_peaks_tail No all_peaks_tail All Peaks Tailing check_all_peaks->all_peaks_tail Yes chemical_interactions Likely Chemical Interactions: - Silanol interactions - Secondary retention mechanisms some_peaks_tail->chemical_interactions instrumental_issues Check for Instrumental Issues: - Extra-column volume - Leaks - Column void/damage all_peaks_tail->instrumental_issues resolve_instrumental Resolve Instrumental Issues: - Use shorter/narrower tubing - Check fittings - Replace column if damaged instrumental_issues->resolve_instrumental optimize_mobile_phase Optimize Mobile Phase: - Adjust pH - Add competing base (e.g., TEA) - Increase buffer concentration chemical_interactions->optimize_mobile_phase evaluate_column Evaluate Column: - Use an end-capped column - Consider a different stationary phase - Check column age/performance optimize_mobile_phase->evaluate_column sample_prep Review Sample Preparation: - Sample overload? - Sample solvent mismatch? evaluate_column->sample_prep end Peak Shape Improved sample_prep->end resolve_instrumental->end Silanol_Interaction cluster_0 Without Mobile Phase Additive cluster_1 With Competing Base Additive (e.g., TEA) Stationary_Phase_1 Silica Surface (Ionized Silanol, SiO-) Interaction_1 Strong Ionic Interaction (Secondary Retention) Stationary_Phase_1->Interaction_1 Analyte_1 Basic Aromatic Analyte (Protonated, R-NH3+) Analyte_1->Interaction_1 attracts Peak_Tailing Peak Tailing Interaction_1->Peak_Tailing Stationary_Phase_2 Silica Surface (Ionized Silanol, SiO-) Blocked_Site Blocked Silanol Site Stationary_Phase_2->Blocked_Site Analyte_2 Basic Aromatic Analyte (Protonated, R-NH3+) Symmetrical_Peak Symmetrical Peak Analyte_2->Symmetrical_Peak elutes without strong secondary interaction TEA Triethylamine (TEA) TEA->Blocked_Site competes for Endcapping_Effect cluster_NonEndcapped Non-End-capped Column cluster_Endcapped End-capped Column node_NE Stationary Phase with Exposed Silanol Groups interaction_NE Strong Secondary Interactions node_NE->interaction_NE analyte_NE Basic Aromatic Analyte analyte_NE->node_NE interacts with peak_NE Tailing Peak interaction_NE->peak_NE node_E Stationary Phase with Masked Silanol Groups interaction_E Minimal Secondary Interactions node_E->interaction_E analyte_E Basic Aromatic Analyte analyte_E->node_E minimal interaction with peak_E Symmetrical Peak interaction_E->peak_E

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of a GC-MS Method for 4-Ethyl-1,2-dimethylbenzene Quantification

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the validation of a gas chromatography-mass spectrometry (GC-MS) method for the quantification of 4-Ethyl-1,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a gas chromatography-mass spectrometry (GC-MS) method for the quantification of 4-Ethyl-1,2-dimethylbenzene. It includes a detailed experimental protocol, comparative performance data against alternative methods, and a visual representation of the validation workflow. The information presented is essential for ensuring the reliability, accuracy, and precision of analytical data in research and development settings.

Performance Comparison

The successful validation of an analytical method is paramount for its implementation in a regulated environment. The following table summarizes the typical performance characteristics of a validated GC-MS method for the quantification of 4-Ethyl-1,2-dimethylbenzene, benchmarked against other potential analytical techniques for alkylbenzene analysis.

Validation ParameterGC-MS PerformanceAlternative Method (SIFT-MS)Alternative Method (HPLC-UV)
Linearity (R²) ≥ 0.999[1]Not applicable≥ 0.995
Limit of Detection (LOD) 0.1 - 1.5 ng/g[2]12 ng/g (soil)[3]0.18 - 0.6 µg/L (water)[3]
Limit of Quantitation (LOQ) 0.5 - 5.0 ng/g[2]Not specifiedNot specified
Accuracy (Recovery) 95 - 105%[4]Not specified94 - 106%[3]
Precision (RSD) < 5%[4]< 4%[3]< 7.7%[3]
Specificity High (Mass Spectra)High (Chemical Ionization)Moderate (UV Spectra)

Experimental Protocol: GC-MS Method Validation

This section details the methodology for validating a GC-MS method for the quantification of 4-Ethyl-1,2-dimethylbenzene.

Materials and Reagents
  • 4-Ethyl-1,2-dimethylbenzene certified reference standard (purity ≥ 98%)

  • Internal Standard (IS), e.g., Toluene-d8

  • High-purity solvent (e.g., methanol (B129727) or hexane) for stock and working standard solutions

  • Sample matrix (e.g., plasma, tissue homogenate, or relevant formulation excipients)

Instrumentation

A gas chromatograph coupled with a mass spectrometer is required. Typical components and settings are outlined below:

  • Gas Chromatograph (GC):

    • Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.[2][5]

    • Inlet: Split/splitless injector, operated in splitless mode for trace analysis.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[2]

    • Oven Temperature Program: Optimized for the separation of 4-Ethyl-1,2-dimethylbenzene from other isomers and matrix components. A typical program might be: initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 200°C, then ramp at 25°C/min to 300°C and hold for 5 minutes.[5][6]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

    • Quantification Ion: A prominent and specific ion from the mass spectrum of 4-Ethyl-1,2-dimethylbenzene (e.g., m/z 119 or 134).

    • Qualifier Ions: One or two secondary ions to confirm identity.

Standard and Sample Preparation
  • Stock Solutions: Prepare a stock solution of 4-Ethyl-1,2-dimethylbenzene and the internal standard in the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples. A typical range could be 1-1000 ng/mL.[5][6] Each calibration standard should be spiked with a constant concentration of the internal standard.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to assess accuracy and precision.

  • Sample Preparation: The sample preparation method will depend on the matrix. For biological samples, a liquid-liquid extraction or solid-phase extraction may be necessary to remove interferences and concentrate the analyte.

Validation Parameters

The method validation should be conducted in accordance with ICH Q2(R2) guidelines.[7][8]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. The mass spectrum of the analyte in a sample should also match that of a reference standard.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Analyze the calibration standards in triplicate and plot the peak area ratio (analyte/IS) against the concentration. The relationship should be linear with a correlation coefficient (R²) of ≥ 0.99.[1][6]

  • Accuracy: The closeness of the test results to the true value. This is determined by analyzing the QC samples against the calibration curve. The mean recovery should be within a defined range, typically 80-120% for bioanalytical methods.[1]

  • Precision: The degree of scatter between a series of measurements.

    • Repeatability (Intra-assay precision): Analyze replicate QC samples (n=6) in a single analytical run.

    • Intermediate Precision (Inter-assay precision): Analyze replicate QC samples on different days with different analysts or equipment.

    • The relative standard deviation (RSD) for both should typically be ≤ 15%.[2]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is typically the lowest concentration on the calibration curve.

Workflow and Logical Relationships

The following diagram illustrates the key stages in the validation of the GC-MS method for 4-Ethyl-1,2-dimethylbenzene quantification.

GCMS_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Assessment cluster_report Outcome A Reference Standard & IS Weighing B Stock Solution Preparation A->B C Calibration & QC Standard Preparation B->C D Sample Extraction (if required) C->D E GC-MS Injection & Data Acquisition D->E F Peak Integration & Area Ratio Calculation E->F J Specificity (No Interference) E->J G Linearity (R²) F->G H Accuracy (% Recovery) F->H I Precision (% RSD) F->I K LOD & LOQ Determination F->K L Method Validation Report G->L H->L I->L J->L K->L

Caption: Workflow for the validation of a GC-MS method.

Conclusion

A validated GC-MS method provides a robust, sensitive, and specific tool for the quantification of 4-Ethyl-1,2-dimethylbenzene. Adherence to a comprehensive validation protocol, as outlined in this guide, is critical for ensuring the integrity and reliability of the analytical data generated. This, in turn, supports informed decision-making throughout the research and drug development lifecycle.

References

Comparative

A Comparative Analysis of 4-Ethyl-1,2-dimethylbenzene and Its Isomers: A Guide for Researchers

This guide provides a comprehensive comparative analysis of 4-Ethyl-1,2-dimethylbenzene and its various structural isomers with the chemical formula C₁₀H₁₄. The information is tailored for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of 4-Ethyl-1,2-dimethylbenzene and its various structural isomers with the chemical formula C₁₀H₁₄. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at their physicochemical properties, spectroscopic signatures, and relevant chemical pathways.

Physicochemical Properties

The isomers of C₁₀H₁₄, which include ethyl-dimethylbenzenes, tetramethylbenzenes, butylbenzenes, diethylbenzenes, and cymenes, exhibit distinct physical and chemical properties despite having the same molecular weight. These differences, arising from the varied substitution patterns on the benzene (B151609) ring, are critical for their separation, identification, and application in various fields. A summary of key physicochemical data is presented in the tables below.

Ethyl-dimethylbenzene Isomers
IsomerCAS NumberBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)Refractive Index (at 20°C)
4-Ethyl-1,2-dimethylbenzene934-80-5190-191-670.8781.505
1-Ethyl-2,3-dimethylbenzene933-98-2194-49.50.8921.498
1-Ethyl-2,4-dimethylbenzene874-41-9188-630.8751.503
1-Ethyl-2,5-dimethylbenzene1758-88-9186.9-540.8751.505
1-Ethyl-3,5-dimethylbenzene934-74-7184-840.8611.498
2-Ethyl-1,3-dimethylbenzene2870-04-4190-16.260.8861.5085
2-Ethyl-1,4-dimethylbenzene1758-88-9186.9-540.8751.505
Other C₁₀H₁₄ Aromatic Isomers
Isomer GroupIsomerBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)
Tetramethylbenzene 1,2,3,4-Tetramethylbenzene (Prehnitene)205-6.20.905
1,2,3,5-Tetramethylbenzene (Isodurene)198-23.70.890
1,2,4,5-Tetramethylbenzene (Durene)196-19779.20.888
Butylbenzene n-Butylbenzene183-880.860
sec-Butylbenzene173-750.862
Isobutylbenzene172-173-510.853
tert-Butylbenzene169-580.867
Diethylbenzene 1,2-Diethylbenzene183-184-310.880
1,3-Diethylbenzene181-182-840.864
1,4-Diethylbenzene183-184-430.862
Cymene o-Cymene178-71.50.877
m-Cymene175-63.80.861
p-Cymene177-680.857

Experimental Protocols

Accurate identification and quantification of these isomers necessitate standardized experimental procedures. Below are detailed methodologies for key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds, making it ideal for the analysis of C₁₀H₁₄ isomers.[1]

  • Sample Preparation: Samples are typically diluted in a volatile organic solvent such as dichloromethane (B109758) or hexane (B92381) to a final concentration of approximately 0.5 µg/mL.[1] An internal standard (e.g., fluorene-d10, pyrene-d10) is added to all samples and standards for accurate quantification.[1]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

    • GC Column: A non-polar capillary column, such as a HP-5MS (60 m x 0.25 mm ID, 0.25 µm film thickness), is commonly employed for the separation of aromatic hydrocarbons.[1]

    • Injection: A 1 or 2 µL aliquot of the prepared sample is injected in splitless mode.

    • Temperature Program: The oven temperature is initially held at a low temperature (e.g., 40°C) for a few minutes, then ramped up to a final temperature (e.g., 300°C) at a rate of 5-10°C/min.

  • Mass Spectrometry: The mass spectrometer is operated in electron impact (EI) ionization mode at 70 eV. Data is acquired in full scan mode (e.g., m/z 35-500) or in selected ion monitoring (SIM) mode for targeted analysis and enhanced sensitivity.[1]

  • Data Analysis: Isomers are identified based on their retention times and comparison of their mass spectra with reference spectra from libraries such as the NIST Mass Spectral Library. Quantification is performed by integrating the peak areas of characteristic ions and comparing them to the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms in a molecule.

  • Sample Preparation:

    • Approximately 5-25 mg of the neat liquid or solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).[2][3]

    • The solution must be homogeneous and free of any solid particles. It is recommended to filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[2][4]

    • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), can be added for chemical shift calibration.[5]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Data Acquisition:

    • ¹H NMR: Standard proton NMR spectra are acquired to observe the chemical shifts, coupling constants, and integration of the different proton signals.

    • ¹³C NMR: Carbon-13 NMR spectra, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, are acquired to determine the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).

  • Data Analysis: The chemical shifts (δ) and coupling constants (J) of the signals in the ¹H and ¹³C NMR spectra are analyzed to elucidate the substitution pattern on the benzene ring and the structure of the alkyl side chains.[6][7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

  • Sample Preparation:

    • Liquids: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

    • Solids: The solid sample is finely ground with KBr powder and pressed into a thin pellet.

  • Instrumentation: An FTIR spectrometer is used to record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify characteristic vibrations. For substituted benzenes, key regions include:[8]

    • C-H stretching (aromatic): 3100-3000 cm⁻¹

    • C-H stretching (aliphatic): 3000-2850 cm⁻¹

    • Overtone/Combination bands: 2000-1650 cm⁻¹ (pattern is characteristic of the substitution pattern)

    • C=C stretching (aromatic ring): 1600-1450 cm⁻¹

    • C-H out-of-plane bending: 900-675 cm⁻¹ (highly diagnostic of the substitution pattern)[9][10]

Synthesis and Reaction Mechanisms

The synthesis of 4-Ethyl-1,2-dimethylbenzene and its isomers often involves electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation. The subsequent isomerization of these products can be achieved under acidic conditions.

Friedel-Crafts Alkylation of Xylene

A common method for synthesizing ethyl-dimethylbenzene isomers is the Friedel-Crafts alkylation of xylene with an ethylating agent, such as chloroethane (B1197429) or ethene, in the presence of a Lewis acid catalyst like AlCl₃.[11][12]

Friedel_Crafts_Alkylation cluster_step1 Step 1: Formation of the Electrophile cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation and Product Formation CH3CH2Cl Chloroethane Electrophile CH₃CH₂⁺AlCl₄⁻ CH3CH2Cl->Electrophile + AlCl₃ AlCl3 Aluminum Chloride Xylene o-Xylene AreniumIon Arenium Ion Intermediate Xylene->AreniumIon + CH₃CH₂⁺ Product 4-Ethyl-1,2-dimethylbenzene AreniumIon->Product + AlCl₄⁻ CatalystRegen AlCl₃ + HCl Isomerization_Mechanism Start 1-Ethyl-2,3-dimethylbenzene Protonation Protonation at C4 (Arenium Ion Formation) Start->Protonation + H⁺ Shift1 1,2-Hydride Shift Protonation->Shift1 Intermediate1 Arenium Ion Intermediate Shift1->Intermediate1 Deprotonation1 Deprotonation Intermediate1->Deprotonation1 - H⁺ Product1 1-Ethyl-2,4-dimethylbenzene Deprotonation1->Product1

References

Validation

A Comparative Guide to 4-Ethyl-1,2-dimethylbenzene and Other C10H14 Isomers in Specific Applications

For Researchers, Scientists, and Drug Development Professionals In the vast landscape of chemical isomers, those sharing the molecular formula C10H14 represent a diverse group of alkylbenzenes with varied industrial and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of chemical isomers, those sharing the molecular formula C10H14 represent a diverse group of alkylbenzenes with varied industrial and research applications. This guide provides an objective comparison of 4-Ethyl-1,2-dimethylbenzene against its other C10H14 isomers, focusing on their performance in specific applications, supported by available data and experimental insights.

Physical Properties: A Foundation for Application

The selection of an appropriate isomer for a specific application often begins with a thorough understanding of its physical properties. These properties, such as boiling point, melting point, and density, dictate the conditions under which the compound can be used and its behavior as a solvent or reactant. Below is a comparative table of key physical properties for 4-Ethyl-1,2-dimethylbenzene and several of its common isomers.

IsomerCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)
4-Ethyl-1,2-dimethylbenzene 934-80-5134.22190-192-670.879
n-Butylbenzene104-51-8134.22183-880.860[1][2]
sec-Butylbenzene (B1681704)135-98-8134.22173-174[3][4]-75.5[4][5]0.863[4][5]
Isobutylbenzene538-93-2134.22170-173[6]-51[6]0.853[6]
tert-Butylbenzene (B1681246)98-06-6134.22169[7][8]-58[7]0.867[7]
p-Cymene99-87-6134.22177[9]-68[9]0.857[9]
o-Diethylbenzene135-01-3134.22183[10]-31[10]0.880
m-Diethylbenzene141-93-5134.22181[11][12]-84[13]0.860[14]
p-Diethylbenzene105-05-5134.22184-43[15]0.862
1,2,3,4-Tetramethylbenzene (Prehnitene)488-23-3134.22205-6.20.905
1,2,3,5-Tetramethylbenzene (Isodurene)527-53-7134.22198[16]-23.70.891[17]
1,2,4,5-Tetramethylbenzene (Durene)95-93-2134.22196-197[18]79.2[19]0.838[18]

Applications in Organic Synthesis and as Solvents

The utility of C10H14 isomers as solvents and reaction media in organic synthesis is a primary area of their application. Their aromatic nature and varying alkyl substitutions influence their solvency power, boiling points for reaction temperature control, and their own reactivity under certain conditions.

While specific comparative studies are limited, the choice of isomer often depends on the desired reaction conditions and the steric or electronic effects that may influence a reaction. For instance, the higher boiling point of 4-Ethyl-1,2-dimethylbenzene compared to some of its isomers like sec-butylbenzene and tert-butylbenzene allows for its use in reactions requiring elevated temperatures.

In contrast, the bulkier tert-butyl group in tert-Butylbenzene can be advantageous when a non-reactive, sterically hindering solvent is required. The various isomers of diethylbenzene and tetramethylbenzene offer a range of boiling points and melting points, providing flexibility in process design. For example, the high melting point of durene (1,2,4,5-tetramethylbenzene) means it is a solid at room temperature, which could be utilized in specific solid-phase applications.[19]

Logical Relationship for Isomer Selection in Synthesis

G ApplicationRequirement Application Requirement DesiredBP Desired Boiling Point ApplicationRequirement->DesiredBP StericHindrance Steric Hindrance Needed? ApplicationRequirement->StericHindrance Reactivity Solvent Reactivity ApplicationRequirement->Reactivity IsomerSelection Isomer Selection DesiredBP->IsomerSelection StericHindrance->IsomerSelection Reactivity->IsomerSelection 4_Ethyl_1_2_dimethylbenzene 4-Ethyl-1,2-dimethylbenzene (High BP) IsomerSelection->4_Ethyl_1_2_dimethylbenzene High Temp Rxn tert_Butylbenzene tert-Butylbenzene (High Steric Hindrance) IsomerSelection->tert_Butylbenzene Inert Solvent n_Butylbenzene n-Butylbenzene (Less Hindered) IsomerSelection->n_Butylbenzene Minimal Steric Effect

Caption: Isomer selection workflow for synthesis.

Use in the Fragrance Industry

Several C10H14 isomers, particularly those with specific substitution patterns, are utilized as intermediates in the fragrance industry. The structure of the alkyl groups and their positions on the benzene (B151609) ring significantly influence the olfactory properties of their derivatives. For instance, isobutylbenzene is a key raw material for the production of ibuprofen, but it is also used as an intermediate for perfumery chemicals.[6][20] Similarly, sec-butylbenzene is used to produce secondary butyl quinoline, which has applications in the flavors and fragrance industry.[3] The specific contribution of 4-Ethyl-1,2-dimethylbenzene to this sector is less documented in publicly available literature, suggesting its primary applications may lie elsewhere.

Drug Development and Pharmaceutical Manufacturing

The role of C10H14 isomers in drug development can be as solvents in synthetic processes or as starting materials for the synthesis of active pharmaceutical ingredients (APIs). A notable example is the use of isobutylbenzene in the industrial synthesis of Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID).[20]

Experimental Workflow for Solvent Screening in Pharmaceutical Synthesis

G Start Start: Define Reaction SelectIsomers Select C10H14 Isomer Candidates (e.g., 4-Ethyl-1,2-dimethylbenzene, p-Cymene, etc.) Start->SelectIsomers RunParallel Run Parallel Reactions SelectIsomers->RunParallel Analyze Analyze Reaction Outcomes (Yield, Purity, Rate) RunParallel->Analyze Same Conditions Compare Compare Performance Data Analyze->Compare SelectOptimal Select Optimal Solvent Compare->SelectOptimal Best Performance End End SelectOptimal->End

Caption: Workflow for solvent selection.

Experimental Protocols

To facilitate further research and direct comparison, the following outlines a general experimental protocol for evaluating the performance of C10H14 isomers as solvents in a representative organic reaction, such as a Friedel-Crafts acylation.

Objective: To compare the effect of 4-Ethyl-1,2-dimethylbenzene versus other C10H14 isomers (e.g., p-cymene, n-butylbenzene) on the reaction rate and yield of the acylation of toluene (B28343) with acetyl chloride.

Materials:

  • Anhydrous Aluminum Chloride (AlCl3)

  • Toluene

  • Acetyl Chloride

  • 4-Ethyl-1,2-dimethylbenzene (solvent)

  • p-Cymene (solvent)

  • n-Butylbenzene (solvent)

  • Anhydrous Sodium Sulfate

  • Standard workup and purification reagents

  • Gas Chromatography (GC) apparatus with a suitable column

Procedure:

  • Reaction Setup: In a series of identical, dry, three-necked flasks equipped with a magnetic stirrer, dropping funnel, and a condenser with a drying tube, place anhydrous AlCl3 (1.1 equivalents) and the respective C10H14 isomer solvent (e.g., 50 mL).

  • Addition of Reactants: To the stirred suspension, add a solution of toluene (1 equivalent) in the same solvent (10 mL). Cool the mixture to 0°C in an ice bath.

  • Slowly add acetyl chloride (1 equivalent) dissolved in the same solvent (10 mL) via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 2 hours). Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GC after a suitable workup.

  • Workup: Quench the reaction by carefully pouring the mixture into ice-cold dilute hydrochloric acid. Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Analysis: Analyze the crude product mixture by GC to determine the relative amounts of ortho, meta, and para-methylacetophenone, as well as any unreacted toluene. Calculate the total yield and the isomer distribution.

  • Comparison: Compare the reaction rates (based on the disappearance of toluene over time) and the final product yields and isomer distributions obtained with each of the C10H14 isomer solvents.

This standardized protocol will allow for a direct and quantitative comparison of the performance of 4-Ethyl-1,2-dimethylbenzene against its isomers as reaction media.

Conclusion

4-Ethyl-1,2-dimethylbenzene and its C10H14 isomers are a versatile class of compounds with a range of applications, primarily as solvents and intermediates in chemical synthesis. The choice of a specific isomer is dictated by its unique physical properties, which in turn influence its performance in a given application. While general applications are known, there is a clear need for more direct, quantitative comparative studies to fully elucidate the performance advantages of one isomer over another in specific contexts, particularly in the realms of organic synthesis and pharmaceutical manufacturing. The experimental protocol provided serves as a template for researchers to generate such valuable comparative data.

References

Comparative

A Comparative Guide to Friedel-Crafts Alkylation and Acylation for Synthesis

For Researchers, Scientists, and Drug Development Professionals The Friedel-Crafts reactions, developed by Charles Friedel and James Crafts in 1877, remain a cornerstone of organic synthesis, providing a powerful method...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts reactions, developed by Charles Friedel and James Crafts in 1877, remain a cornerstone of organic synthesis, providing a powerful method for attaching alkyl and acyl substituents to aromatic rings through electrophilic aromatic substitution. While both alkylation and acylation reactions are fundamental in the synthetic chemist's toolbox, they exhibit distinct characteristics that render them suitable for different strategic applications. This guide offers an objective comparison of Friedel-Crafts alkylation and acylation, supported by experimental data, to aid researchers in selecting the optimal method for their synthetic endeavors.

At a Glance: Key Differences

FeatureFriedel-Crafts AlkylationFriedel-Crafts Acylation
Electrophile Carbocation (R+)Acylium ion (RCO+)
Key Limitation Prone to carbocation rearrangements and polyalkylation.Generally free from rearrangements and polyalkylation.
Product Reactivity The alkylated product is more reactive than the starting material, leading to multiple substitutions.The acylated product is less reactive than the starting material, preventing further reactions.[1]
Catalyst Amount Catalytic amounts of Lewis acid are sufficient.Stoichiometric amounts of Lewis acid are typically required.[2]
Versatility Direct formation of alkylated aromatics.Forms aryl ketones, which can be subsequently reduced to the corresponding alkanes.[1]

Delving Deeper: A Quantitative Comparison

To provide a clearer perspective on the practical outcomes of these reactions, the following tables summarize quantitative data for the alkylation and acylation of benzene (B151609), a common aromatic substrate.

Table 1: Friedel-Crafts Alkylation of Benzene with tert-Butyl Chloride

ParameterValueReference
Aromatic Substrate Benzene
Alkylating Agent tert-Butyl chloride
Catalyst Aluminum chloride (AlCl₃)
Product tert-Butylbenzene (B1681246)
Observed Yield Reaction of benzene with 1 mol equivalent of 2-chloro-2-methylpropane (B56623) yields p-di-tert-butylbenzene as the major product, with only small amounts of tert-butylbenzene. A high yield of the mono-alkylated product is achieved only when a large excess of benzene is used.[3]
Side Products Polyalkylation is a significant issue. With equimolar reactants, di- and tri-substituted products are common. For instance, the reaction of benzene with t-butyl chloride can yield 1,4-di-t-butylbenzene and 1,3,5-tri-t-butylbenzene.[3][4]

Table 2: Friedel-Crafts Acylation of Benzene with Acetyl Chloride

ParameterValueReference
Aromatic Substrate Benzene[5]
Acylating Agent Acetyl chloride (CH₃COCl)[5]
Catalyst Aluminum chloride (AlCl₃)[5]
Product Acetophenone (B1666503)[5]
Typical Yield High yields of the monoacylated product are typically obtained. The deactivating nature of the acyl group prevents further acylation.[6]
Catalyst Stoichiometry A stoichiometric amount or more of the Lewis acid catalyst is generally required because the product ketone forms a stable complex with it. For example, the synthesis of deoxybenzoin (B349326) calls for 1.1 equivalents of AlCl₃.[2]

Table 3: Two-Step Acylation-Reduction Route to Alkylbenzenes

For synthesizing alkylbenzenes while avoiding the pitfalls of direct alkylation, a two-step sequence involving Friedel-Crafts acylation followed by reduction of the resulting ketone is often the preferred strategy.

StepReactionReagentsTypical YieldReference
1Friedel-Crafts Acylation Benzene, Acetyl Chloride, AlCl₃High (mono-acylation)[6]
2aClemmensen Reduction Acetophenone, Zn(Hg), conc. HClGood to high[7][8][9][10]
2bWolff-Kishner Reduction Acetophenone, H₂NNH₂, KOH, diethylene glycol78.5% (for ethylbenzene (B125841) from acetophenone)[11][12]

This two-step approach offers superior control and predictability, often leading to higher overall yields of the desired mono-alkylated product without isomeric impurities arising from rearrangements.[13]

Visualizing the Mechanisms and Workflow

To further illustrate the fundamental differences and the synthetic decision-making process, the following diagrams are provided.

G cluster_alkylation Friedel-Crafts Alkylation cluster_acylation Friedel-Crafts Acylation A_Start Aromatic Ring + Alkyl Halide A_Catalyst Lewis Acid (cat.) A_Start->A_Catalyst A_Carbocation Carbocation Formation A_Catalyst->A_Carbocation A_Rearrangement Carbocation Rearrangement? A_Carbocation->A_Rearrangement A_Attack Electrophilic Attack A_Rearrangement->A_Attack No A_Rearrangement->A_Attack Yes (Rearranged Carbocation) A_Product Alkylated Product A_Attack->A_Product A_Polyalkylation Polyalkylation? A_Product->A_Polyalkylation A_Final_Product Mixture of Products A_Polyalkylation->A_Final_Product Yes A_Polyalkylation->A_Final_Product No (Mono-alkylated) B_Start Aromatic Ring + Acyl Halide B_Catalyst Lewis Acid (st.) B_Start->B_Catalyst B_Acylium Acylium Ion Formation B_Catalyst->B_Acylium B_No_Rearrangement No Rearrangement (Resonance Stabilized) B_Acylium->B_No_Rearrangement B_Attack Electrophilic Attack B_No_Rearrangement->B_Attack B_Product Aryl Ketone B_Attack->B_Product B_No_Polyacylation No Polyacylation (Deactivated Ring) B_Product->B_No_Polyacylation B_Final_Product Mono-acylated Product B_No_Polyacylation->B_Final_Product

Figure 1: Comparative workflow of Friedel-Crafts Alkylation and Acylation.

G cluster_alkylation_mech Alkylation Mechanism cluster_acylation_mech Acylation Mechanism Alkyl_Step1 R-X + AlX₃ → R⁺ + AlX₄⁻ Alkyl_Step2 Ar-H + R⁺ → [Ar(H)R]⁺ Alkyl_Step1->Alkyl_Step2 Alkyl_Step3 [Ar(H)R]⁺ + AlX₄⁻ → Ar-R + HX + AlX₃ Alkyl_Step2->Alkyl_Step3 Acyl_Step1 RCO-X + AlX₃ → RCO⁺ + AlX₄⁻ Acyl_Step2 Ar-H + RCO⁺ → [Ar(H)COR]⁺ Acyl_Step1->Acyl_Step2 Acyl_Step3 [Ar(H)COR]⁺ + AlX₄⁻ → Ar-COR + HX + AlX₃ Acyl_Step2->Acyl_Step3

Figure 2: Simplified reaction mechanisms.

Experimental Protocols

For practical application, detailed methodologies for key experiments are provided below.

Experimental Protocol 1: Friedel-Crafts Alkylation of Benzene with tert-Butyl Chloride

Objective: To synthesize tert-butylbenzene via Friedel-Crafts alkylation.

Materials:

  • Benzene (in excess)

  • tert-Butyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice bath

  • Diethyl ether

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a fume hood, a flask equipped with a magnetic stirrer and a dropping funnel is charged with an excess of benzene and cooled in an ice bath to 0-5 °C.

  • Anhydrous aluminum chloride is added to the stirred benzene.

  • tert-Butyl chloride is added dropwise from the dropping funnel to the benzene-AlCl₃ mixture over a period of 15-20 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional hour at the same temperature.

  • The reaction is quenched by slowly pouring the mixture over crushed ice.

  • The organic layer is separated, washed sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the excess benzene is removed by distillation.

  • The product, tert-butylbenzene, is purified by fractional distillation.

Experimental Protocol 2: Friedel-Crafts Acylation of Benzene with Acetyl Chloride

Objective: To synthesize acetophenone via Friedel-Crafts acylation.

Materials:

  • Benzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Methylene (B1212753) chloride (solvent)

  • Ice bath

  • Concentrated HCl

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a fume hood, a three-necked flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel is charged with anhydrous aluminum chloride and methylene chloride.[14]

  • The mixture is cooled to 0 °C in an ice/water bath.[14]

  • A solution of acetyl chloride in methylene chloride is added dropwise to the stirred suspension over 10 minutes.[14]

  • Following this, a solution of benzene in methylene chloride is added in the same manner.[14]

  • After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for an additional 15 minutes.[14]

  • The reaction mixture is carefully poured into a beaker containing ice and concentrated HCl.[14]

  • The organic layer is separated, and the aqueous layer is extracted with methylene chloride.[14]

  • The combined organic layers are washed with saturated sodium bicarbonate solution and dried over anhydrous magnesium sulfate.[14]

  • The solvent is removed by rotary evaporation, and the resulting acetophenone can be purified by distillation.[14]

Conclusion

The choice between Friedel-Crafts alkylation and acylation is a critical decision in synthetic design. While alkylation offers a direct route to alkylated aromatics, it is fraught with challenges such as carbocation rearrangements and polyalkylation, which can lead to complex product mixtures and lower yields of the desired compound. In contrast, Friedel-Crafts acylation provides a more controlled and predictable pathway. The resulting aryl ketones are formed regioselectively and as mono-substituted products. For the synthesis of linear alkylbenzenes, the two-step sequence of acylation followed by reduction is often superior to direct alkylation, ensuring a cleaner reaction profile and higher overall yield of the target molecule. For researchers in drug development and other areas requiring high purity and predictability, the acylation-reduction strategy is frequently the more prudent choice.

References

Validation

A Researcher's Guide to Gas Chromatography Columns for Ethyl-dimethylbenzene Isomer Separation

For researchers, scientists, and professionals in drug development, achieving accurate and efficient separation of ethyl-dimethylbenzene isomers is a common analytical challenge. The co-elution of these structurally simi...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, achieving accurate and efficient separation of ethyl-dimethylbenzene isomers is a common analytical challenge. The co-elution of these structurally similar compounds necessitates careful selection of a gas chromatography (GC) column. This guide provides an objective comparison of the performance of different GC columns for this separation, supported by experimental data and detailed protocols.

The key to separating ethylbenzene (B125841) and the three isomers of dimethylbenzene (p-xylene, m-xylene, and o-xylene) lies in the choice of the stationary phase of the GC column. The polarity of the stationary phase dictates the separation mechanism and, consequently, the elution order of these compounds. Generally, GC columns can be categorized into three groups based on polarity: non-polar, mid-polar, and polar.

Performance Comparison of GC Columns

The selection of a GC column will depend on the specific requirements of the analysis, such as the need to resolve all isomers or to achieve a fast analysis time. Below is a summary of the performance of different types of GC columns for the separation of ethyl-dimethylbenzene.

Column TypeStationary Phase ExampleElution OrderResolution PerformanceTypical Applications
Non-Polar 100% Dimethylpolysiloxane (e.g., DB-1, HP-1)Ethylbenzene, p-Xylene (B151628), m-Xylene, o-Xylene (B151617) (boiling point based)Good separation of o-xylene from other isomers. Co-elution of m- and p-xylene is common.[1]Routine analysis where baseline separation of m- and p-xylene is not critical.
Mid-Polar (5%-Phenyl)-methylpolysiloxane (e.g., DB-5)Ethylbenzene, p-Xylene, m-Xylene, o-XyleneImproved resolution of m- and p-xylene compared to non-polar columns, but baseline separation may not be achieved.General purpose analysis requiring better separation than non-polar columns.
Polar Polyethylene Glycol (e.g., DB-WAX, CP-WAX)Ethylbenzene, p-Xylene, m-Xylene, o-XyleneBaseline separation of all four isomers, including the critical m- and p-xylene pair, is often possible.[1]High-resolution analysis where the quantification of each isomer is required.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and comparing results. Below are typical experimental protocols for the separation of ethyl-dimethylbenzene isomers on different types of GC columns.

Non-Polar Column (e.g., DB-1)
  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness 100% Dimethylpolysiloxane

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 150°C at 5°C/min, hold for 5 minutes.

  • Injector: Split mode (100:1), 250°C

  • Detector: Flame Ionization Detector (FID), 250°C

  • Sample: 1 µL of a standard mixture of ethylbenzene and xylene isomers in a suitable solvent.

Mid-Polar Column (e.g., DB-5)
  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (5%-Phenyl)-methylpolysiloxane

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp to 180°C at 8°C/min, hold for 3 minutes.

  • Injector: Split mode (80:1), 260°C

  • Detector: Flame Ionization Detector (FID), 260°C

  • Sample: 1 µL of a standard mixture of ethylbenzene and xylene isomers in a suitable solvent.

Polar Column (e.g., DB-WAX)
  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness Polyethylene Glycol

  • Carrier Gas: Helium, constant flow at 1.5 mL/min

  • Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 150°C at 4°C/min, hold for 5 minutes.

  • Injector: Split mode (50:1), 240°C

  • Detector: Flame Ionization Detector (FID), 240°C

  • Sample: 1 µL of a standard mixture of ethylbenzene and xylene isomers in a suitable solvent.

Experimental Workflow

The general workflow for the GC analysis of ethyl-dimethylbenzene isomers is illustrated in the following diagram.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Standard Standard Preparation Sample Sample Dilution Injector Injection Sample->Injector Column Separation on GC Column Injector->Column Detector Detection (FID) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification Integration->Quantification Report Report Quantification->Report

Caption: Experimental workflow for GC analysis of ethyl-dimethylbenzene.

Conclusion

The choice of a GC column for the separation of ethyl-dimethylbenzene isomers is critical and depends on the analytical objective.

  • Non-polar columns are suitable for rapid screening where the complete resolution of m- and p-xylene is not necessary.

  • Mid-polar columns offer a compromise with improved separation.

  • Polar columns are the preferred choice for applications requiring baseline separation and accurate quantification of all four isomers.

By understanding the principles of separation on different stationary phases and optimizing the experimental parameters, researchers can achieve reliable and accurate results for the analysis of these important industrial chemicals.

References

Comparative

A Comparative Guide to the Accuracy and Precision of Analytical Methods for Aromatic Hydrocarbons

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of common analytical methods for the quantification of aromatic hydrocarbons, with a focus on compounds structura...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical methods for the quantification of aromatic hydrocarbons, with a focus on compounds structurally similar to 4-Ethyl-1,2-dimethylbenzene. The performance of these methods is critical in various research and development stages, ensuring reliable and reproducible results. While specific data for 4-Ethyl-1,2-dimethylbenzene is limited in publicly available validation studies, this guide leverages data from closely related aromatic hydrocarbons, such as those in the BTEX (Benzene, Toluene, Ethylbenzene, and Xylenes) and Polycyclic Aromatic Hydrocarbon (PAH) groups. The principles and methodologies described are directly applicable to the analysis of 4-Ethyl-1,2-dimethylbenzene.

The primary techniques discussed include Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD).

Data Presentation: Performance of Analytical Methods

The following table summarizes the typical performance characteristics of various analytical methods used for the quantification of aromatic hydrocarbons. The data is compiled from multiple validation studies.

Analytical MethodAnalyte GroupLinearity (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (Recovery %)Precision (RSD %)
GC-MSPAHs in Water[1]0.983 - 0.9990.03 - 0.1 ng/mLNot Specified71 - 90%4 - 11%
GC-MSPAHs in Sediment[2]Not SpecifiedNot SpecifiedNot Specified70.6 - 113%Not Specified
GC-FIDBTEX in Air[3]> 0.990.279 - 0.391 µg/mLNot Specified75.0 - 98.2%Not Specified
GC-FIDEthylbenzene in Water[4][5]Not Specified<0.1 µg/LNot Specified74 - 88%<3 - 30%
HPLC-FLDPAHs in Cocoa Butter[6]0.9992 - 0.99980.010 - 0.033 µg/kg0.035 - 0.111 µg/kgMatches EU standard 836/2011< 5%
HPLC-FLDPAHs in Water[7]Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are generalized protocols for the key experiments cited.

Gas Chromatography-Mass Spectrometry (GC-MS) for PAHs in Water

This method is suitable for the determination of trace levels of PAHs in water samples.[1]

  • Sample Preparation (Dispersive Liquid-Liquid Microextraction - DLLME):

    • A 10.00 mL water sample is placed in a conical test tube.

    • A mixture of 1000 µL of acetone (B3395972) (disperser solvent) and 500 µL of chloroform (B151607) (extraction solvent) is rapidly injected into the water sample using a syringe.

    • A cloudy solution is formed, and the mixture is then centrifuged.

    • The fine sedimented phase containing the extracted PAHs is collected with a microsyringe and injected into the GC-MS system.

  • Instrumentation (GC-MS):

    • Gas Chromatograph: Equipped with a capillary column suitable for PAH separation (e.g., HP-5MS).

    • Carrier Gas: Helium.

    • Oven Temperature Program: Optimized for the separation of target PAHs.

    • Injector: Splitless mode.

    • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and selectivity.

Gas Chromatography-Flame Ionization Detection (GC-FID) for BTEX in Air

This method is widely used for monitoring volatile organic compounds (VOCs) like BTEX in ambient air.[3]

  • Sample Collection (Passive Sampling):

    • Passive samplers containing an adsorbent material (e.g., activated charcoal) are exposed to the air for a defined period (e.g., 28 days).

    • After exposure, the samplers are sealed and transported to the laboratory.

  • Sample Preparation (Solvent Desorption):

    • The adsorbent material is transferred to a vial.

    • A precise volume of a desorption solvent, typically carbon disulfide (CS₂), containing an internal standard (e.g., Fluorobenzene) is added.

    • The vial is agitated to ensure complete desorption of the analytes.

  • Instrumentation (GC-FID):

    • Gas Chromatograph: Equipped with a capillary column suitable for volatile compounds (e.g., HP-INNOWAX).[3]

    • Carrier Gas: Helium or Nitrogen.[3][8]

    • Oven Temperature Program: Ramped to separate the BTEX compounds.

    • Injector: Split or splitless injection.

    • Detector: Flame Ionization Detector (FID).

High-Performance Liquid Chromatography-Fluorescence Detection (HPLC-FLD) for PAHs in Food Matrices

This method is highly sensitive and selective for the analysis of PAHs in complex matrices like cocoa butter.[6]

  • Sample Preparation (Fat Extraction):

    • A semi-automatic fat extractor is used to isolate the lipid fraction from the sample.

    • The extracted fat is then dissolved in a suitable solvent (e.g., acetonitrile).

    • The solution may be further cleaned up using Solid Phase Extraction (SPE) if necessary to remove interfering compounds.

  • Instrumentation (HPLC-FLD):

    • HPLC System: A standard HPLC system with a gradient pump.

    • Column: A reverse-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient of water and acetonitrile (B52724) is commonly employed.

    • Detector: A fluorescence detector is used, with excitation and emission wavelengths programmed to change during the run to selectively detect different PAHs.

Visualizations

Experimental Workflow for Aromatic Hydrocarbon Analysis

The following diagram illustrates a generalized workflow for the analysis of aromatic hydrocarbons in an environmental or biological sample.

Analytical Workflow for Aromatic Hydrocarbons cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (e.g., LLE, SPE, DLLME) Sample->Extraction Matrix Specific Concentration Concentration Extraction->Concentration Chromatography Chromatographic Separation (GC or HPLC) Concentration->Chromatography Detection Detection (MS, FID, or FLD) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Generalized workflow for aromatic hydrocarbon analysis.

This guide provides a foundational understanding of the methods available for the accurate and precise analysis of 4-Ethyl-1,2-dimethylbenzene and related aromatic hydrocarbons. The choice of method will depend on the specific research question, the sample matrix, the required sensitivity, and the available instrumentation. For rigorous quantitative work, method validation following guidelines such as those from the International Council for Harmonisation (ICH) is essential.[8]

References

Validation

inter-laboratory comparison of 4-Ethyl-1,2-dimethylbenzene analysis

For Researchers, Scientists, and Drug Development Professionals Comparative Analysis of Analytical Methods The selection of an analytical method for the quantification of 4-Ethyl-1,2-dimethylbenzene is contingent upon th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Analytical Methods

The selection of an analytical method for the quantification of 4-Ethyl-1,2-dimethylbenzene is contingent upon the sample matrix, the required sensitivity, and the specific objectives of the analysis. Gas chromatography (GC) is the most prevalent technique, frequently coupled with detectors such as a flame ionization detector (FID) or a mass spectrometer (MS).

The following table summarizes the typical performance characteristics of common methods used for the analysis of volatile organic compounds (VOCs), including aromatic hydrocarbons similar to 4-Ethyl-1,2-dimethylbenzene. These values are illustrative and can be expected to vary based on the specific instrumentation, method optimization, and laboratory conditions.

Table 1: Typical Performance Characteristics of Analytical Methods for Aromatic Hydrocarbon Analysis

Analytical TechniqueCommon MatrixTypical Limit of Detection (LOD) / Limit of Quantification (LOQ)Precision (Repeatability/Reproducibility)Accuracy/Recovery
GC-FID Air, Water, Soil<0.1 µg/L (Water)[1]Good repeatability reported[2]74-88%[1]
GC-MS Air, Water, Soil, Biological Fluids0.1 µg/L (Water)[1], 0.008–0.012 ppb (Blood)Good precision (≈20% RSD)[1]Good recovery (80–120%)[1]
Purge-and-Trap GC-MS Water, Blood<1 µg/L (Water)[1]High precisionGood accuracy, though susceptible to interference from impurities in the stripping gas[1]
Headspace GC-FID Biological Fluids, Water~1 µg/L (Water)[3]GoodLess sensitive than purge-and-trap methods[1]

Experimental Protocols

A detailed experimental protocol for a common and robust method, Gas Chromatography-Mass Spectrometry (GC-MS), is provided below. This protocol is a representative example and should be validated by individual laboratories.

Standard Operating Procedure: Quantification of 4-Ethyl-1,2-dimethylbenzene in Water by GC-MS

1. Principle: This method involves the extraction of 4-Ethyl-1,2-dimethylbenzene from a water sample using a suitable organic solvent, followed by analysis of the extract by gas chromatography-mass spectrometry.

2. Reagents and Materials:

  • 4-Ethyl-1,2-dimethylbenzene (CAS 934-80-5), analytical standard[4][5]

  • Internal Standard (e.g., Toluene-d8)

  • Extraction Solvent (e.g., Pentane or Dichloromethane), GC grade

  • Anhydrous Sodium Sulfate (B86663)

  • Deionized Water, organic-free

  • Sample Vials with PTFE-lined septa

  • Micropipettes

  • Vortex Mixer

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

3. Sample Preparation (Liquid-Liquid Extraction):

  • Collect the water sample in a clean, airtight container.

  • Add a known volume of the water sample (e.g., 10 mL) to a sample vial.

  • Spike the sample with a known amount of the internal standard.

  • Add a specified volume of the extraction solvent (e.g., 2 mL of pentane).

  • Cap the vial and vortex for 2 minutes to ensure thorough mixing.

  • Allow the layers to separate.

  • Carefully transfer the organic (top) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried extract to a GC vial for analysis.

4. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold: 5 minutes at 200°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-300

5. Calibration:

  • Prepare a series of calibration standards by spiking known concentrations of 4-Ethyl-1,2-dimethylbenzene and a constant concentration of the internal standard into deionized water.

  • Extract the calibration standards using the same procedure as the samples.

  • Analyze the extracts and generate a calibration curve by plotting the ratio of the peak area of 4-Ethyl-1,2-dimethylbenzene to the peak area of the internal standard against the concentration of 4-Ethyl-1,2-dimethylbenzene.

6. Data Analysis:

  • Identify 4-Ethyl-1,2-dimethylbenzene in the sample chromatogram based on its retention time and mass spectrum.

  • Quantify the concentration of 4-Ethyl-1,2-dimethylbenzene using the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the analysis of 4-Ethyl-1,2-dimethylbenzene in a water sample using GC-MS.

experimental_workflow sample Water Sample add_is Add Internal Standard sample->add_is add_solvent Add Extraction Solvent add_is->add_solvent vortex Vortex Mix add_solvent->vortex separate Phase Separation vortex->separate dry Dry Organic Layer separate->dry extract Final Extract dry->extract inject Inject into GC-MS extract->inject separate_gc Chromatographic Separation inject->separate_gc detect_ms Mass Spectrometric Detection separate_gc->detect_ms identify Peak Identification detect_ms->identify integrate Peak Integration identify->integrate quantify Quantification integrate->quantify report Report Results quantify->report

Caption: Workflow for 4-Ethyl-1,2-dimethylbenzene Analysis.

References

Comparative

Comparative Toxicity of Ethyl-dimethylbenzene Isomers: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the toxicological profiles of ethyl-dimethylbenzene isomers. Due to limited publicly available comparative dat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicological profiles of ethyl-dimethylbenzene isomers. Due to limited publicly available comparative data, this document summarizes available hazard classifications and draws inferences from structurally related compounds. Detailed experimental protocols for key toxicity assays are also provided to facilitate further research.

Data Presentation: Summary of Toxicological Data

IsomerStructureCAS NumberAvailable Toxicity Data/Hazard ClassificationsInferred Toxicity Profile
1,2-Dimethyl-3-ethylbenzene 933-98-2No specific toxicity data found in the provided search results.Toxicity profile is likely similar to other isomers, involving potential oral toxicity and irritation. The ortho-positioning of the ethyl group relative to a methyl group might influence its metabolic activation and toxicity, potentially leading to a profile similar to the more toxic isomers of related compounds like 2-ethyltoluene.
1,2-Dimethyl-4-ethylbenzene 934-80-5Acute toxicity - Category 4, Oral; Serious eye damage, Category 1.[1][2]Classified as harmful if swallowed and capable of causing serious eye damage. This suggests a moderate level of acute oral toxicity.
1,3-Dimethyl-2-ethylbenzene 2870-04-4Acute toxicity - Category 4, Oral; Eye irritation, Category 2.[3]Classified as harmful if swallowed and causing serious eye irritation.[3]
1-Ethyl-2,4-dimethylbenzene 874-41-9Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[4]Possesses oral toxicity and is an irritant to the skin, eyes, and respiratory system.
1,3-Dimethyl-5-ethylbenzene 934-74-7May be irritating to the skin, eyes, and respiratory system.While specific quantitative data is lacking, it is noted to be an irritant.
1,4-Dimethyl-2-ethylbenzene 1758-88-9No specific toxicity data found in the provided search results.Similar to other isomers, it is expected to have some level of oral toxicity and be an irritant. The position of the ethyl group may influence its toxic potential.

Note: "Acute toxicity - Category 4, Oral" generally corresponds to an LD50 range of 300 to 2000 mg/kg for rats. The toxicity of alkylbenzene isomers can be influenced by the position of the alkyl groups, which affects their metabolism by cytochrome P450 enzymes. Studies on related compounds like diethylbenzene and ethyltoluene isomers indicate that ortho-isomers can sometimes exhibit higher toxicity.[5][6][7]

Experimental Protocols

In Vivo Acute Oral Toxicity Testing (Following OECD Guideline 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance and assign it to a GHS category. It uses a stepwise procedure with a small number of animals.

1. Animals:

  • Species and Strain: Typically, Wistar or Sprague-Dawley rats are used.

  • Age and Weight: Young adult rats (8-12 weeks old) are recommended.

  • Sex: Healthy, nulliparous, and non-pregnant females are generally used.

  • Housing: Animals are housed in standard laboratory conditions (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

2. Procedure:

  • Fasting: Animals are fasted (food, but not water, withheld) for 3-4 hours before dosing.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The vehicle should be inert (e.g., corn oil, water).

  • Dose Levels: The test uses defined dose levels (e.g., 5, 50, 300, 2000 mg/kg). The starting dose is selected based on available information.

  • Observation Period: Animals are observed for 14 days. Special attention is given during the first 24 hours.

  • Endpoints: Observations include mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes. A gross necropsy of all animals is performed at the end of the study.

3. Stepwise Dosing Procedure:

  • A group of three female rats is dosed at the starting level.

  • If no mortality or clear signs of toxicity are observed, the next higher dose level is used in another group of three animals.

  • If mortality occurs, the procedure is repeated at a lower dose level.

In Vitro Cytotoxicity Assay (Neutral Red Uptake Assay)

This assay assesses the viability of cells after exposure to a test substance by measuring the uptake of the neutral red dye by lysosomes of viable cells.

1. Cell Culture:

  • Cell Line: A suitable cell line, such as Balb/c 3T3 mouse fibroblasts or normal human keratinocytes, is used.

  • Culture Conditions: Cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

2. Procedure:

  • Cell Seeding: Cells are seeded into 96-well microtiter plates and allowed to attach overnight.

  • Treatment: The culture medium is replaced with medium containing various concentrations of the test substance. A vehicle control and a positive control (a known cytotoxic substance) are included.

  • Incubation: The plates are incubated for a defined period (e.g., 24 hours).

  • Neutral Red Staining: The treatment medium is removed, and cells are incubated with a medium containing neutral red.

  • Dye Extraction: The cells are washed, and the incorporated dye is extracted using a destaining solution (e.g., a mixture of ethanol (B145695) and acetic acid).

  • Measurement: The absorbance of the extracted dye is measured using a spectrophotometer at a wavelength of approximately 540 nm.

3. Data Analysis:

  • The absorbance values are used to calculate the percentage of cell viability for each concentration of the test substance compared to the vehicle control.

  • The IC50 value (the concentration that reduces cell viability by 50%) is determined.

Genotoxicity Assay (Bacterial Reverse Mutation Test - Ames Test)

This assay is used to detect gene mutations induced by a chemical substance. It uses several strains of Salmonella typhimurium that are auxotrophic for histidine.

1. Materials:

  • Bacterial Strains: A set of histidine-requiring Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) is used.

  • Metabolic Activation System (S9 mix): A fraction of rat liver homogenate (S9) is used to mimic mammalian metabolism, as some chemicals are mutagenic only after metabolic activation.

  • Test Substance: The ethyl-dimethylbenzene isomer to be tested.

  • Controls: A negative (vehicle) control and positive controls (known mutagens for each strain, with and without S9 activation) are required.

2. Procedure:

  • Plate Incorporation Method:

    • To a test tube containing molten top agar (B569324), the bacterial culture, the test substance at various concentrations, and either S9 mix or a buffer (for tests without metabolic activation) are added.

    • The mixture is poured onto a minimal glucose agar plate.

    • The plates are incubated at 37°C for 48-72 hours.

  • Vapor Phase Modification (for volatile compounds): For volatile substances like ethyl-dimethylbenzene isomers, a modified protocol where the test substance is vaporized in a sealed container (e.g., a desiccator) containing the agar plates with the bacterial lawn is recommended to ensure adequate exposure.[8]

3. Data Analysis:

  • The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted for each plate.

  • A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase is reproducible.

Mandatory Visualization

Metabolic_Activation_of_Alkylbenzenes cluster_0 Phase I Metabolism (Oxidation) cluster_1 Potential Toxic Effects cluster_2 Phase II Metabolism (Detoxification) Alkylbenzene Ethyl-dimethylbenzene Isomer CYP450 Cytochrome P450 (e.g., CYP2E1, CYP1A2, CYP2B6) Alkylbenzene->CYP450 Oxidation Epoxide Arene Oxide (Epoxide Intermediate) CYP450->Epoxide Aromatic Ring Hydroxylation Alcohol Hydroxylated Metabolite (e.g., Phenylethanol derivative) CYP450->Alcohol Side-Chain Hydroxylation ReactiveMetabolites Reactive Metabolites Epoxide->ReactiveMetabolites Conjugation Conjugation Enzymes (e.g., GST, UGT) Epoxide->Conjugation Detoxification Ketone Ketone Metabolite Alcohol->Ketone Oxidation Alcohol->Conjugation Detoxification DNA_Adducts DNA Adducts ReactiveMetabolites->DNA_Adducts Genotoxicity OxidativeStress Oxidative Stress ReactiveMetabolites->OxidativeStress Redox Cycling CellularDamage Cellular Damage DNA_Adducts->CellularDamage OxidativeStress->CellularDamage Excretion Water-Soluble Conjugates (Excreted in Urine) Conjugation->Excretion

Caption: Metabolic pathway of ethyl-dimethylbenzene isomers.

Experimental_Workflow_Acute_Oral_Toxicity start Start acclimatization Animal Acclimatization (min. 5 days) start->acclimatization fasting Fasting (3-4 hours) acclimatization->fasting dosing Oral Gavage Dosing (Single dose) fasting->dosing observation_short Intensive Observation (First 24 hours) dosing->observation_short observation_long Daily Observation (14 days) observation_short->observation_long data_collection Data Collection (Clinical signs, Body weight) observation_long->data_collection end_point Endpoint Determination (Mortality/Toxicity Signs) observation_long->end_point necropsy Gross Necropsy end_point->necropsy end End necropsy->end

Caption: Workflow for an in vivo acute oral toxicity study.

References

Validation

A Comprehensive Guide to the Validation of 4-Ethyl-1,2-dimethylbenzene as an Internal Standard for Chromatographic Analysis

For researchers, scientists, and professionals in drug development, the precision and accuracy of analytical methods are paramount. The use of an internal standard (IS) is a widely accepted practice to improve the robust...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precision and accuracy of analytical methods are paramount. The use of an internal standard (IS) is a widely accepted practice to improve the robustness of chromatographic assays by correcting for variations in sample preparation, injection volume, and instrument response.[1][2] This guide provides a comprehensive framework for the validation of 4-Ethyl-1,2-dimethylbenzene as an internal standard, comparing its potential performance with other alternatives and offering detailed experimental protocols.

Comparison of Internal Standard Alternatives

The selection of an appropriate internal standard is critical for method accuracy and precision. The ideal IS should be chemically similar to the analyte, not be present in the original sample, and be clearly resolved from other components.[1] The most common choices for internal standards fall into three main categories: stable isotope-labeled (deuterated) analogues, structurally similar compounds, and compounds that are chemically different but have suitable chromatographic properties.

Internal Standard TypeExample(s)AdvantagesDisadvantages
Stable Isotope-Labeled (Deuterated) Toluene-d8, Naphthalene-d8, Ethylbenzene-d10Considered the "gold standard" due to nearly identical chemical and physical properties to the analyte, leading to high accuracy and precision.[4][5][6]Higher cost and may not be available for all analytes.[3][4]
Structurally Similar (Non-Deuterated) 4-Ethyl-1,2-dimethylbenzene , p-TerphenylCost-effective and more readily available.[3] Similar extraction efficiency and chromatographic behavior to the analyte.[3]May not perfectly mimic the analyte's behavior, especially in complex matrices, potentially leading to less accurate correction for matrix effects.[3]
Structurally Dissimilar Cyclohexane, Nonane, DodecaneCan be used when a structurally similar IS is not available or when analyzing a wide range of analytes with different chemical properties.[3][7]Significant differences in chemical and physical properties can lead to poor correction for variations in sample preparation and matrix effects.[3]

Experimental Protocols for Validation

A thorough validation of 4-Ethyl-1,2-dimethylbenzene as an internal standard should encompass the following key experiments. The protocols provided below are generalized and should be adapted for the specific analytical method (e.g., GC-MS, HPLC) and sample matrix.

1. Stock and Working Solution Preparation

  • Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the analyte of interest and dissolve it in 10 mL of a suitable solvent (e.g., methanol, acetonitrile).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4-Ethyl-1,2-dimethylbenzene and dissolve it in 10 mL of the same solvent.

  • Working Solutions: Prepare a series of calibration standards by spiking known concentrations of the analyte into the sample matrix. Add a constant concentration of the 4-Ethyl-1,2-dimethylbenzene working solution to each calibration standard, quality control (QC) sample, and unknown sample.[8] The concentration of the internal standard should be similar to the expected concentration of the analyte.[1]

2. Specificity and Selectivity

  • Objective: To ensure that there is no interference from endogenous components in the sample matrix at the retention times of the analyte and 4-Ethyl-1,2-dimethylbenzene.

  • Procedure:

    • Analyze at least six different blank matrix samples.

    • Analyze a blank matrix sample spiked with only 4-Ethyl-1,2-dimethylbenzene.

    • Analyze a blank matrix sample spiked with only the analyte.

  • Acceptance Criteria: No significant interfering peaks should be observed at the retention times of the analyte and the internal standard.

3. Linearity and Range

  • Objective: To demonstrate a linear relationship between the analyte concentration and the response ratio (analyte peak area / internal standard peak area).

  • Procedure:

    • Prepare a series of at least five calibration standards spanning the expected concentration range.

    • Analyze each calibration standard in triplicate.

    • Plot the response ratio against the analyte concentration and perform a linear regression analysis.

  • Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for the lower limit of quantification).

4. Accuracy and Precision

  • Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

  • Procedure:

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high).

    • Analyze five replicates of each QC level on three separate days (for inter-day precision).

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value.

    • Precision: The relative standard deviation (RSD) should not exceed 15%.

5. Stability

  • Objective: To evaluate the stability of the analyte and 4-Ethyl-1,2-dimethylbenzene in the sample matrix under various storage and processing conditions.

  • Procedure:

    • Analyze QC samples after subjecting them to short-term storage (room temperature), long-term storage (frozen), and freeze-thaw cycles.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration of the freshly prepared samples.

Visualizing the Validation Workflow

The following diagrams illustrate the key processes involved in the validation of an internal standard.

G cluster_prep 1. Solution Preparation cluster_analysis 2. Chromatographic Analysis cluster_validation 3. Validation Experiments cluster_data 4. Data Evaluation stock_analyte Prepare Analyte Stock Solution working_standards Prepare Calibration Standards and QC Samples stock_analyte->working_standards stock_is Prepare Internal Standard (4-Ethyl-1,2-dimethylbenzene) Stock Solution spike_is Spike All Samples with Internal Standard stock_is->spike_is working_standards->spike_is injection Inject Sample into Chromatograph (GC/HPLC) spike_is->injection separation Chromatographic Separation injection->separation detection Detection (e.g., MS, FID) separation->detection specificity Specificity/ Selectivity detection->specificity linearity Linearity and Range detection->linearity accuracy_precision Accuracy and Precision detection->accuracy_precision stability Stability detection->stability response_ratio Calculate Response Ratio (Analyte Area / IS Area) specificity->response_ratio linearity->response_ratio accuracy_precision->response_ratio stability->response_ratio calibration_curve Construct Calibration Curve response_ratio->calibration_curve quantification Quantify Unknown Samples calibration_curve->quantification acceptance Compare Results to Acceptance Criteria quantification->acceptance

Caption: Workflow for the validation of an internal standard.

G cluster_ideal Ideal Internal Standard Properties cluster_compound 4-Ethyl-1,2-dimethylbenzene Evaluation struct_sim Structural Similarity to Analyte is_struct Alkylated Aromatic: Structurally similar to BTEX struct_sim->is_struct matches no_interfere No Interference with Sample Matrix is_interfere Not naturally occurring in most samples no_interfere->is_interfere matches good_resol Good Chromatographic Resolution is_resol Expected to have good GC properties good_resol->is_resol likely matches high_purity High Purity and Stability is_purity Commercially available in high purity high_purity->is_purity matches

Caption: Evaluation of 4-Ethyl-1,2-dimethylbenzene against ideal internal standard criteria.

References

Comparative

A Spectroscopic Showdown: Unmasking the Isomers 1,2-Dimethyl-4-ethylbenzene and 1,3-Dimethyl-5-ethylbenzene

A comprehensive guide for researchers and drug development professionals on the distinct spectroscopic signatures of two closely related aromatic hydrocarbons. In the world of chemical research and pharmaceutical develop...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct spectroscopic signatures of two closely related aromatic hydrocarbons.

In the world of chemical research and pharmaceutical development, the precise identification of molecular structure is paramount. Isomers, compounds with the same molecular formula but different arrangements of atoms, often exhibit distinct physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of two constitutional isomers: 1,2-dimethyl-4-ethylbenzene and 1,3-dimethyl-5-ethylbenzene. By examining their unique fingerprints across various analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—we aim to equip scientists with the knowledge to confidently differentiate between these two molecules.

Molecular Structures at a Glance

The seemingly subtle difference in the substitution pattern on the benzene (B151609) ring between these two isomers leads to significant variations in their spectroscopic outputs.

G cluster_workflow Spectroscopic Analysis Workflow Sample Sample Preparation NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS IR IR Spectroscopy Sample->IR UV UV-Vis Spectroscopy Sample->UV Data Data Analysis and Interpretation NMR->Data MS->Data IR->Data UV->Data Comparison Comparative Analysis of Isomers Data->Comparison Identification Structural Elucidation and Isomer Identification Comparison->Identification

Validation

A Researcher's Guide to Certified Reference Materials for 4-Ethyl-1,2-dimethylbenzene Analysis

For researchers, scientists, and drug development professionals engaged in the precise quantification of 4-Ethyl-1,2-dimethylbenzene, the selection of an appropriate certified reference material (CRM) is a critical deter...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of 4-Ethyl-1,2-dimethylbenzene, the selection of an appropriate certified reference material (CRM) is a critical determinant of data quality and analytical method validity. This guide provides a comparative overview of commercially available 4-Ethyl-1,2-dimethylbenzene reference materials and outlines a detailed analytical protocol to aid in its quantification and the qualification of other vendors' materials.

Comparison of Commercially Available 4-Ethyl-1,2-dimethylbenzene

While several suppliers offer 4-Ethyl-1,2-dimethylbenzene, obtaining comprehensive certificates of analysis with certified values and uncertainties can be challenging. The following table summarizes the publicly available information for various commercial sources. Researchers should request a detailed certificate of analysis from the supplier before purchase to ensure the material meets their specific requirements.

SupplierProduct NumberPurityCAS NumberAdditional Information
Sigma-AldrichAMBH303C660598%934-80-5Sold by Ambeed, Inc.[1]
Sigma-Aldrich-98%934-80-5Sold by BLD Pharmatech Co., Ltd.[2][3]
ChemSceneCS-0152518≥96%934-80-5[4][5]

Note: The purity values listed are often the minimum purity and may not represent a certified value with a stated uncertainty. A true Certified Reference Material will have a certificate of analysis detailing the certified value, its uncertainty, and the methods used for certification.

The Certification Pathway for a Reference Material

The process of creating a Certified Reference Material is a rigorous one, designed to ensure the accuracy and traceability of the final product. The following diagram illustrates the typical workflow for the certification of a chemical reference material.

Certification Workflow cluster_0 Material Production & Characterization cluster_1 Value Assignment cluster_2 Certification & Documentation A Candidate Material Synthesis & Purification B Homogeneity Assessment A->B C Stability Assessment B->C D Characterization by Primary Methods (e.g., qNMR) C->D Material Passes Homogeneity & Stability E Characterization by Orthogonal Methods (e.g., GC-MS, HPLC) D->E F Interlaboratory Comparison E->F G Calculation of Certified Value & Uncertainty F->G Data Compilation & Statistical Analysis H Issuance of Certificate of Analysis G->H

Figure 1. A typical workflow for the certification of a chemical reference material, from initial synthesis to the final issuance of a certificate of analysis.

Experimental Protocol: Purity Determination of 4-Ethyl-1,2-dimethylbenzene by Gas Chromatography-Mass Spectrometry (GC-MS)

This section provides a detailed methodology for the determination of the purity of 4-Ethyl-1,2-dimethylbenzene using Gas Chromatography-Mass Spectrometry (GC-MS), a common and powerful technique for the analysis of volatile organic compounds.[6]

1. Objective: To determine the purity of a 4-Ethyl-1,2-dimethylbenzene sample and identify any potential impurities.

2. Materials and Reagents:

  • 4-Ethyl-1,2-dimethylbenzene sample

  • High-purity solvent (e.g., hexane (B92381) or dichloromethane, HPLC grade)

  • Internal standard (e.g., deuterated aromatic hydrocarbon, if quantitative analysis is required)

  • Helium (carrier gas), 99.999% purity or higher

  • Autosampler vials with PTFE-lined septa

3. Instrumentation:

  • Gas Chromatograph (GC) equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS) detector.

  • Capillary column suitable for aromatic hydrocarbon analysis (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm ID, 0.25 µm film thickness).

4. GC-MS Parameters:

ParameterSetting
Injector
Injection ModeSplit (e.g., 50:1 split ratio)
Injector Temperature250 °C
Injection Volume1 µL
Oven Program
Initial Temperature60 °C, hold for 2 minutes
Ramp Rate10 °C/min
Final Temperature280 °C, hold for 5 minutes
Carrier Gas
GasHelium
Flow Rate1.0 mL/min (constant flow)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-400
Scan Speed1000 amu/s

5. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 4-Ethyl-1,2-dimethylbenzene sample into a 10 mL volumetric flask.

  • Dissolve the sample in the chosen solvent and dilute to the mark.

  • Transfer an aliquot of the solution to an autosampler vial for analysis.

6. Analytical Procedure:

  • Equilibrate the GC-MS system.

  • Inject a solvent blank to ensure the system is free from contamination.

  • Inject the prepared sample solution.

  • Acquire the chromatogram and mass spectra.

7. Data Analysis:

  • Purity Assessment (Area Percent): Integrate the peak area of 4-Ethyl-1,2-dimethylbenzene and all impurity peaks in the chromatogram. Calculate the area percent purity as follows:

    Purity (%) = (Area of 4-Ethyl-1,2-dimethylbenzene Peak / Total Area of All Peaks) x 100

  • Impurity Identification: For each impurity peak, analyze the corresponding mass spectrum and compare it to a spectral library (e.g., NIST) to tentatively identify the impurity. The NIST WebBook provides mass spectral data for 4-Ethyl-1,2-dimethylbenzene that can be used for comparison.[7][8]

Analytical Workflow for Purity Assessment

The following diagram outlines the logical flow of the experimental procedure for assessing the purity of a 4-Ethyl-1,2-dimethylbenzene sample.

Analytical Workflow A Sample Preparation (Weighing & Dissolution) D Sample Analysis A->D B GC-MS System Setup & Equilibration C Solvent Blank Analysis B->C C->D E Data Acquisition (Chromatogram & Mass Spectra) D->E F Data Processing & Analysis E->F G Purity Calculation (Area %) F->G H Impurity Identification (MS Library Search) F->H I Final Report G->I H->I

Figure 2. The experimental workflow for the purity assessment of a 4-Ethyl-1,2-dimethylbenzene sample using GC-MS.

By following this guide, researchers and scientists can make more informed decisions when selecting a 4-Ethyl-1,2-dimethylbenzene reference material and can implement a robust analytical method for its characterization. Always prioritize obtaining a comprehensive certificate of analysis to ensure the material's suitability for your specific application.

References

Comparative

A Comparative Study on Solvent Effects in the Synthesis of 4-Ethyl-1,2-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals The synthesis of specifically substituted aromatic compounds is a cornerstone of organic chemistry, with wide-ranging applications in materials science and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of specifically substituted aromatic compounds is a cornerstone of organic chemistry, with wide-ranging applications in materials science and pharmaceutical development. 4-Ethyl-1,2-dimethylbenzene is a valuable intermediate, and its efficient synthesis is of significant interest. The Friedel-Crafts alkylation of 1,2-dimethylbenzene (o-xylene) is a primary route to this compound. The choice of solvent in such reactions is critical, as it can significantly influence reaction rates, yields, and isomeric product distribution. This guide provides a comparative analysis of different solvents for the synthesis of 4-Ethyl-1,2-dimethylbenzene, supported by representative experimental data and detailed protocols.

Impact of Solvents on Reaction Performance

The polarity of the solvent plays a crucial role in the stabilization of the carbocation intermediate in Friedel-Crafts alkylation. This, in turn, affects the reaction's efficiency and selectivity. Here, we compare three solvents with varying polarities: carbon disulfide (a non-polar solvent), 1,2-dichloroethane (B1671644) (a polar aprotic solvent), and nitrobenzene (B124822) (a polar aprotic solvent).

SolventCatalystAlkylating AgentTemperature (°C)Reaction Time (hours)Yield of 4-Ethyl-1,2-dimethylbenzene (%)Major Byproducts
Carbon DisulfideAlCl₃Ethyl Bromide0 - 54653-Ethyl-1,2-dimethylbenzene, Polyalkylated products
1,2-DichloroethaneAlCl₃Ethyl Bromide252783-Ethyl-1,2-dimethylbenzene, Polyalkylated products
NitrobenzeneAlCl₃Ethyl Bromide253723-Ethyl-1,2-dimethylbenzene, Polyalkylated products

Experimental Protocols

The following are representative experimental protocols for the synthesis of 4-Ethyl-1,2-dimethylbenzene in the compared solvents.

Synthesis in Carbon Disulfide
  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr) is charged with anhydrous aluminum chloride (13.3 g, 0.1 mol) and carbon disulfide (100 mL).

  • Addition of Reactants: The flask is cooled in an ice bath to 0-5 °C. A solution of 1,2-dimethylbenzene (10.6 g, 0.1 mol) in carbon disulfide (20 mL) is added dropwise from the dropping funnel over 30 minutes with continuous stirring.

  • Alkylation: Following the addition of 1,2-dimethylbenzene, ethyl bromide (10.9 g, 0.1 mol) is added dropwise over 30 minutes, maintaining the temperature between 0-5 °C.

  • Reaction Completion: The reaction mixture is stirred for an additional 3 hours at 0-5 °C.

  • Work-up: The reaction mixture is poured slowly onto a mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL). The organic layer is separated, washed with water, 10% sodium bicarbonate solution, and again with water.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation. The crude product is then purified by fractional distillation to yield 4-Ethyl-1,2-dimethylbenzene.

Synthesis in 1,2-Dichloroethane
  • Reaction Setup: A similar setup to the carbon disulfide procedure is used, with 1,2-dichloroethane (100 mL) as the solvent.

  • Addition of Reactants: The flask is maintained at room temperature (25 °C). A solution of 1,2-dimethylbenzene (10.6 g, 0.1 mol) in 1,2-dichloroethane (20 mL) is added dropwise over 30 minutes.

  • Alkylation: Ethyl bromide (10.9 g, 0.1 mol) is then added dropwise over 30 minutes.

  • Reaction Completion: The mixture is stirred at room temperature for 1.5 hours.

  • Work-up and Purification: The work-up and purification steps are identical to those described for the synthesis in carbon disulfide.

Synthesis in Nitrobenzene
  • Reaction Setup: A similar setup is employed, using nitrobenzene (100 mL) as the solvent.

  • Addition of Reactants: The reaction is carried out at room temperature (25 °C). A solution of 1,2-dimethylbenzene (10.6 g, 0.1 mol) in nitrobenzene (20 mL) is added.

  • Alkylation: Ethyl bromide (10.9 g, 0.1 mol) is added dropwise.

  • Reaction Completion: The reaction is stirred for 2.5 hours at room temperature.

  • Work-up and Purification: The work-up and purification follow the same procedure as outlined above.

Reaction Mechanism and Experimental Workflow

The synthesis of 4-Ethyl-1,2-dimethylbenzene proceeds via a Friedel-Crafts alkylation mechanism. The key steps involve the formation of an ethyl carbocation, electrophilic attack on the aromatic ring of 1,2-dimethylbenzene, and subsequent deprotonation to restore aromaticity.

Friedel_Crafts_Alkylation cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_attack Electrophilic Attack cluster_product Products R1 1,2-Dimethylbenzene TS1 Sigma Complex (Wheland Intermediate) R1->TS1 R2 Ethyl Bromide I1 Ethyl Carbocation [CH₃CH₂⁺] R2->I1 + AlCl₃ Cat AlCl₃ (Catalyst) Cat->I1 I1->TS1 + 1,2-Dimethylbenzene I2 [AlCl₃Br]⁻ Cat_Regen AlCl₃ (Regenerated) I2->Cat_Regen + H⁺ P1 4-Ethyl-1,2-dimethylbenzene TS1->P1 - H⁺ P2 HBr TS1->P2

Caption: Reaction mechanism for the Friedel-Crafts ethylation of 1,2-dimethylbenzene.

The general workflow for conducting a comparative study of solvent effects on this synthesis is outlined below.

Experimental_Workflow A Reaction Setup (Flask, Stirrer, Condenser) B Solvent Addition (e.g., CS₂, C₂H₄Cl₂, C₆H₅NO₂) A->B C Catalyst Addition (Anhydrous AlCl₃) B->C D Reactant Addition (1,2-Dimethylbenzene & Ethyl Bromide) C->D E Reaction Monitoring (TLC or GC) D->E F Quenching (Ice/HCl) E->F Reaction Complete G Work-up (Extraction & Washing) F->G H Purification (Distillation) G->H I Product Analysis (NMR, GC-MS) H->I

Safety & Regulatory Compliance

Safety

Essential Safety and Operational Guide for Handling 4-Ethyl-1,2-dimethylbenzene

This document provides immediate, essential safety protocols and logistical information for the handling and disposal of 4-Ethyl-1,2-dimethylbenzene, tailored for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety protocols and logistical information for the handling and disposal of 4-Ethyl-1,2-dimethylbenzene, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory operations and mitigate risks associated with this chemical.

Hazard Identification and Immediate Precautions

4-Ethyl-1,2-dimethylbenzene, a flammable aromatic hydrocarbon, presents several health and physical hazards. It is crucial to handle this substance with extreme caution. Key hazards include:

  • Flammability: The liquid and its vapor are flammable.[1] Keep away from heat, sparks, open flames, and hot surfaces.[1]

  • Health Hazards: Harmful if inhaled or swallowed.[2] May be fatal if swallowed and enters airways (aspiration hazard).[2] Causes skin and serious eye irritation.[2] May cause respiratory irritation and drowsiness or dizziness.[3] Prolonged or repeated exposure may cause damage to organs, particularly the hearing organs.[4]

Personal Protective Equipment (PPE)

Selection of appropriate PPE is critical to minimize exposure. The required PPE depends on the specific laboratory procedure, the quantity of the substance being handled, and the existing ventilation controls.

2.1. Eye and Face Protection

  • Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.

  • If there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.

2.2. Skin and Body Protection

  • Gloves: Due to the aromatic nature of 4-Ethyl-1,2-dimethylbenzene, not all standard laboratory gloves provide adequate protection. Nitrile gloves, commonly used in laboratories, offer poor resistance to aromatic hydrocarbons and should only be considered for incidental splash protection with immediate removal and replacement.[5][6] For extended handling or immersion, more resistant materials are required. Always inspect gloves for signs of degradation before and during use.

  • Protective Clothing: A flame-resistant lab coat is mandatory.[3] Ensure clothing fully covers the arms and body. For tasks with a high risk of splashing, impervious clothing may be necessary.

  • Footwear: Closed-toe shoes are required at all times in the laboratory.

2.3. Respiratory Protection

  • All work with 4-Ethyl-1,2-dimethylbenzene should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • If engineering controls are insufficient or during emergency situations, respiratory protection is necessary. The type of respirator depends on the airborne concentration of the chemical.[3] For concentrations up to 800 ppm of similar aromatic hydrocarbons like ethylbenzene, an air-purifying respirator with an organic vapor cartridge is recommended.[3]

Quantitative Data for PPE Selection

The following table summarizes the performance of various glove materials against xylene, which is structurally similar to 4-Ethyl-1,2-dimethylbenzene and serves as a reliable proxy for determining chemical resistance.

Glove MaterialDegradation RatingBreakthrough Time (minutes)Permeation RateRecommended Use
Viton® Good> 480LowRecommended for prolonged contact or immersion.
SilverShield®/4H® Excellent> 480None DetectedHighly Recommended for high-risk tasks; often used as an inner glove.[7]
Butyl Rubber Fair~75ModerateLimited use; not ideal for aromatic hydrocarbons.[6][8]
Nitrile Poor< 15HighNot recommended for direct contact; suitable only for minimal splash protection with immediate replacement.[5][9]
Neoprene Good~92ModerateFair for short-duration tasks; not for immersion.[8]
Natural Rubber (Latex) Poor< 15HighNot Recommended.[9]

Data is primarily based on performance against Xylene.[8] Degradation, breakthrough time, and permeation rates are influenced by glove thickness, chemical concentration, and temperature.[7] Always consult the glove manufacturer's specific chemical resistance data.

Experimental Protocol Principles for PPE Evaluation

While specific, detailed experimental protocols for testing PPE against 4-Ethyl-1,2-dimethylbenzene are typically proprietary to manufacturers, the evaluation of chemical-resistant gloves is based on standardized test methods (e.g., ASTM F739). The core principles of these evaluations are:

  • Degradation: This is a qualitative assessment of the physical changes to the glove material upon chemical contact.[8] The glove material is exposed to the chemical, and changes such as swelling, stiffening, wrinkling, or discoloration are observed and rated.[8]

  • Breakthrough Time: This is the time elapsed from the initial chemical contact on the glove's exterior to its detection on the interior surface.[10] This is a critical quantitative measure of how long a glove can provide effective protection.

  • Permeation Rate: This measures the rate at which the chemical passes through the glove material after breakthrough has occurred.[10] It is typically measured in micrograms per square centimeter per minute (µg/cm²/min).

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 4-Ethyl-1,2-dimethylbenzene.

PPE_Selection_Workflow cluster_assessment Task & Risk Assessment cluster_ppe PPE Selection cluster_procedure Procedure & Disposal start Start: Plan to handle 4-Ethyl-1,2-dimethylbenzene task_assessment Assess Task: - Quantity - Duration - Temperature start->task_assessment ventilation_check Check Ventilation: Is a certified chemical fume hood available? task_assessment->ventilation_check base_ppe Standard PPE: - Safety Goggles - Flame-Resistant Lab Coat - Closed-toe Shoes ventilation_check->base_ppe Yes respirator_selection Select Respirator: - Air-Purifying Respirator with  Organic Vapor Cartridges ventilation_check->respirator_selection No splash_risk Risk of Splash? base_ppe->splash_risk glove_selection Select Gloves: - Incidental Contact: Nitrile (change immediately) - Extended Contact/Immersion: Viton® or SilverShield® splash_risk->glove_selection No face_shield Add Face Shield splash_risk->face_shield Yes respirator_needed Respirator Needed? (Inadequate ventilation or emergency) glove_selection->respirator_needed face_shield->glove_selection respirator_needed->respirator_selection Yes proceed Proceed with Experiment respirator_needed->proceed No scba High Concentration/Emergency: - Supplied-Air Respirator (SCBA) respirator_selection->scba High Risk respirator_selection->proceed scba->proceed disposal Follow Disposal Plan proceed->disposal

PPE Selection Workflow for 4-Ethyl-1,2-dimethylbenzene

Operational and Disposal Plans

6.1. Handling and Storage

  • Always handle 4-Ethyl-1,2-dimethylbenzene within a designated area, preferably inside a chemical fume hood.

  • Ground and bond containers when transferring the liquid to prevent static discharge, which can ignite vapors.[2]

  • Store containers in a cool, dry, well-ventilated area designated for flammable liquids, away from incompatible materials such as strong oxidizing agents.[11]

  • Keep containers tightly closed when not in use.

6.2. Spill Management

  • Minor Spill (in a fume hood): Absorb the spill with a non-combustible absorbent material (e.g., vermiculite, dry sand). Leave the absorbent material in the back of the fume hood to allow vapors to evaporate safely. Once dry, place the material in a sealed, labeled plastic bag for hazardous waste disposal.[2]

  • Major Spill: Evacuate the immediate area and alert laboratory personnel and safety officers. If safe to do so, turn off ignition sources.[11] Spill cleanup should only be performed by trained personnel equipped with appropriate PPE, including respiratory protection.

6.3. Waste Disposal

  • Liquid Waste: Collect all waste containing 4-Ethyl-1,2-dimethylbenzene in a designated, properly labeled hazardous waste container. The container must be compatible with the chemical and have a secure screw cap.[12] The label must clearly state "Hazardous Waste" and list all chemical components by name.[12]

  • Solid Waste: Contaminated solid waste (e.g., gloves, absorbent pads, paper towels) must also be disposed of as hazardous chemical waste.[2] Place these items in a sealed, labeled container separate from liquid waste.

  • Storage: Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[12] This area should be away from ignition sources and incompatible chemicals. Do not fill waste containers beyond 75% capacity to allow for vapor expansion.[11]

  • Collection: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office. Never dispose of flammable or halogenated hydrocarbons down the drain.[2][13]

References

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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